Product packaging for Methyl 2-cyano-3,3-di(methylthio)acrylate(Cat. No.:CAS No. 3490-92-4)

Methyl 2-cyano-3,3-di(methylthio)acrylate

Cat. No.: B1347178
CAS No.: 3490-92-4
M. Wt: 203.3 g/mol
InChI Key: SJDBEROAEMAOJW-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3,3-di(methylthio)acrylate is a useful research compound. Its molecular formula is C7H9NO2S2 and its molecular weight is 203.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266105. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S2 B1347178 Methyl 2-cyano-3,3-di(methylthio)acrylate CAS No. 3490-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDBEROAEMAOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313052
Record name Methyl 2-cyano-3,3-di(methylthio)acrylate
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Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3490-92-4
Record name 3490-92-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-cyano-3,3-di(methylthio)acrylate
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Record name methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS No. 3490-92-4) is a functionalized ketene dithioacetal.[1][2] This class of compounds, characterized by a "push-pull" alkene system, serves as highly versatile intermediates in organic synthesis. The electron-donating properties of the two methylthio groups and the electron-withdrawing nature of the cyano and ester moieties activate the molecule for a variety of transformations. These intermediates are valuable precursors for constructing complex heterocyclic systems, including pyrimidines and pyrazoles, which are common scaffolds in medicinal chemistry.[3][4] This document provides a detailed overview of a common synthetic route to this compound and its structural characterization.

Table 1: Compound Identification

Property Value
IUPAC Name methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate[2]
Synonyms Methyl 2-cyano-3,3-bis(methylthio)acrylate, Methyl 3,3-bis(methylthio)-2-cyanoacrylate[1][2]
CAS Number 3490-92-4[1]
Molecular Formula C₇H₉NO₂S₂[1]

| Molecular Weight | 203.28 g/mol [1] |

Synthesis Methodology

The synthesis of this compound is typically achieved via a three-step, one-pot reaction. The process begins with the deprotonation of an active methylene compound, methyl cyanoacetate. The resulting carbanion undergoes a nucleophilic addition to carbon disulfide, forming a dithioate salt intermediate. Subsequent S-alkylation of this intermediate with two equivalents of an alkylating agent, such as methyl iodide, yields the final ketene dithioacetal product.

Proposed Reaction Mechanism

The reaction proceeds through the formation of a key dithioate intermediate.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: S-Alkylation MCA Methyl Cyanoacetate Carbanion Carbanion Intermediate MCA->Carbanion + Base - H⁺ Base Base (e.g., NaH) CS2 Carbon Disulfide (CS₂) Dithioate Dithioate Salt Intermediate Carbanion_ref->Dithioate + CS₂ MeI Methyl Iodide (2 eq.) Product This compound Dithioate_ref->Product + 2 CH₃I - 2 I⁻

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

The overall experimental process from starting materials to the purified product can be visualized as a multi-stage workflow.

G start Start reactants Combine Methyl Cyanoacetate, Base, and Solvent start->reactants cool Cool Reaction Mixture (e.g., 0°C) reactants->cool add_cs2 Add Carbon Disulfide cool->add_cs2 stir1 Stir at Low Temperature add_cs2->stir1 add_mei Add Methyl Iodide stir1->add_mei stir2 Stir and Warm to Room Temp. add_mei->stir2 workup Aqueous Workup (Quench with H₂O) stir2->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end Characterize Final Product purify->end

Caption: High-level experimental workflow for synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for synthesizing ketene dithioacetals. Researchers should perform their own optimizations.

Materials:

  • Methyl cyanoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of methyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add carbon disulfide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 5 °C. A deep red precipitate may form.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Add methyl iodide (2.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Data

The structural identity and purity of this compound are confirmed using standard analytical techniques. The following tables summarize the expected quantitative data based on its structure and data from analogous compounds.

Table 2: Physical and Chromatographic Properties

Property Expected Value
Appearance White to pale yellow solid
Melting Point Not reported, expected to be a low-melting solid
Purity >95%[5]

| Storage | Store at -20°C[6] |

Table 3: Spectroscopic Data (Predicted) Note: As specific, published experimental spectra for this exact compound are not readily available, these values are predicted based on its chemical structure and data from closely related analogs, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate.

Technique Expected Observations
¹H NMR δ ~3.8 (s, 3H, -OCH₃); δ ~2.6 (s, 3H, -SCH₃); δ ~2.5 (s, 3H, -SCH₃)
¹³C NMR δ ~170 (C=O); δ ~165 (C-(S)₂); δ ~118 (C≡N); δ ~95 (C-CN); δ ~53 (-OCH₃); δ ~18 (-SCH₃); δ ~17 (-SCH₃)
FT-IR (cm⁻¹) ~2220 (C≡N stretch); ~1725 (Ester C=O stretch); ~1580 (C=C stretch); ~1250 (C-O stretch)
Mass Spec (EI) M⁺ at m/z = 203
HRMS (ESI) C₇H₉NO₂S₂ + H⁺, Calculated m/z = 204.0147

References

Spectroscopic Analysis of Methyl 2-cyano-3,3-di(methylthio)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-3,3-di(methylthio)acrylate (CAS No: 3490-92-4). Due to the limited availability of published experimental spectra for this specific compound, this guide combines known properties with predicted spectroscopic features based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Compound Identification and Properties

PropertyValueSource
IUPAC Name Methyl 2-cyano-3,3-bis(methylthio)prop-2-enoatePubChem
CAS Number 3490-92-4BroadPharm[1]
Molecular Formula C₇H₉NO₂S₂PubChem
Molecular Weight 203.28 g/mol ChemicalBook[2]
Monoisotopic Mass 203.00747088 DaPubChem

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8Singlet3HO-CH₃ (Ester)
~ 2.6Singlet3HS-CH₃
~ 2.5Singlet3HS-CH₃

Note: The chemical shifts of the two S-CH₃ groups may be equivalent or slightly different depending on the rotational barrier and the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Ester carbonyl)
~ 170C(SCH₃)₂
~ 118CN (Nitrile)
~ 95=C(CN)COOCH₃
~ 53O-CH₃ (Ester)
~ 18S-CH₃
~ 17S-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2220StrongC≡N stretch (Nitrile)
~ 1720StrongC=O stretch (α,β-unsaturated ester)
~ 1580MediumC=C stretch (Alkene)
~ 2950-2850Medium-WeakC-H stretch (Aliphatic)
~ 1450-1350MediumC-H bend (Aliphatic)
~ 1250-1000StrongC-O stretch (Ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
203[M]⁺, Molecular ion
172[M - OCH₃]⁺
156[M - SCH₃]⁺
144[M - COOCH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Optimize the receiver gain and ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the expected carbon resonances (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically infused directly or via a liquid chromatography system.

    • For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR FID Signal → NMR Spectrum NMR->Data_NMR Data_IR Interferogram → IR Spectrum IR->Data_IR Data_MS Ion Detection → Mass Spectrum MS->Data_MS Interp_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interp_NMR Interp_IR Characteristic Absorption Bands Data_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Pattern Data_MS->Interp_MS Structure Final Structure Confirmation Interp_NMR->Structure Interp_IR->Structure Interp_MS->Structure

References

Physical and chemical properties of "Methyl 2-cyano-3,3-di(methylthio)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a functionalized acrylate with potential applications in organic synthesis and materials science. Its unique structure, incorporating a cyano group, an acrylate moiety, and two methylthio groups, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds. This technical guide provides a comprehensive overview of its known physical and chemical properties, a generalized synthesis protocol, and its reactivity.

Chemical Structure and Properties

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
CAS Number 3490-92-4[1]
Molecular Formula C₇H₉NO₂S₂[1]
Molecular Weight 203.28 g/mol [1]
IUPAC Name methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate[2]

Table 2: Computed Physical and Chemical Properties

PropertyValueSource
XLogP3-AA 1.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 4[2]
Exact Mass 203.00747 g/mol [2]
Monoisotopic Mass 203.00747 g/mol [2]
Topological Polar Surface Area 84.6 Ų[2]
Heavy Atom Count 12[2]
Formal Charge 0[2]
Complexity 289[2]

Note: The physical properties listed in Table 2 are computationally derived and have not been experimentally verified in the available literature.[2]

Experimental Data

Physical State and Solubility
Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not publicly available. Commercial suppliers may offer spectral data upon request.[4] For reference, spectral data for the analogous ethyl ester is available and can be used for comparative analysis.[5][6]

Synthesis and Reactivity

General Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and common method for the synthesis of related ketene dithioacetals involves a three-step one-pot reaction starting from a compound with an active methylene group, carbon disulfide, and an alkylating agent. For the synthesis of the target molecule, the probable precursors are methyl cyanoacetate, carbon disulfide, and a methylating agent like methyl iodide or dimethyl sulfate.

Disclaimer: The following protocol is a generalized procedure based on the synthesis of analogous compounds and has not been specifically verified for this compound.

Reaction Scheme:

G reagents Methyl Cyanoacetate + Carbon Disulfide intermediate Intermediate Dithiolate Salt reagents->intermediate + Base base Base (e.g., NaH, K2CO3) in an inert solvent (e.g., THF, DMF) product This compound intermediate->product + Methylating Agent methylating_agent Methylating Agent (e.g., Methyl Iodide)

A generalized synthetic workflow for this compound.

Step-by-Step Procedure (Generalized):

  • Formation of the Dithiolate Salt: To a solution of methyl cyanoacetate in a suitable inert solvent (e.g., anhydrous THF or DMF), a strong base (e.g., sodium hydride or potassium carbonate) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). After the deprotonation is complete, carbon disulfide is added dropwise to the reaction mixture, leading to the formation of the intermediate dithiolate salt.

  • Alkylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the solution containing the dithiolate salt. The reaction is typically stirred at room temperature or slightly elevated temperatures until the alkylation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure this compound.

Chemical Reactivity

The primary reactivity of this compound documented in the literature is its use as a precursor in the synthesis of heterocyclic compounds. For instance, it reacts with N-arylbenzamidrazones to yield mercapto pyrazole derivatives.[7][8][9] This reaction highlights the electrophilic nature of the double bond and the utility of the methylthio groups as leaving groups in cyclization reactions.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any signaling pathways modulated by this compound or its direct application in drug development. Its relevance to the pharmaceutical industry is primarily as a versatile synthon for the creation of novel chemical entities that may possess biological activity.

Safety Information

Based on aggregated GHS information from multiple sources, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[2]

It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of heterocyclic compounds. While comprehensive experimental data on its physical properties and detailed synthesis protocols are not widely published, its chemical identity and computed properties are well-defined. Further research into the experimental characterization and exploration of its reactivity could expand its applications in organic synthesis and potentially in the development of novel materials and therapeutic agents. Researchers working with this compound should exercise appropriate caution as outlined in its safety data.

References

Methyl 2-cyano-3,3-di(methylthio)acrylate: A Versatile Ketene Dithioacetal in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry and Utility of Ketene Dithioacetals

Ketene dithioacetals are a class of organic compounds characterized by a carbon-carbon double bond substituted with two sulfur atoms. These molecules are versatile building blocks in organic synthesis due to the stabilizing effect of the sulfur atoms on adjacent carbocations and carbanions, and their ability to undergo a wide variety of chemical transformations. The presence of electron-withdrawing groups on the double bond, as in the case of methyl 2-cyano-3,3-di(methylthio)acrylate, further enhances their reactivity and utility as precursors for the synthesis of complex heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The dual functionality of the nitrile and acrylate groups, combined with the reactive dithioacetal moiety, makes this compound a powerful tool for the construction of diverse molecular scaffolds.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉NO₂S₂--INVALID-LINK--
Molecular Weight 203.28 g/mol --INVALID-LINK--
CAS Number 3490-92-4--INVALID-LINK--
Appearance Pale yellow solid-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in common organic solvents (e.g., ethanol, DMF, DMSO)General knowledge

Spectroscopic Data:

Spectroscopic Data for a Related Compound: Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
¹H-NMR (CD₂Cl₂, 300 MHz) δ (ppm) = 1.39 (t, J = 7.12, 3H, CH₂CH₃), 2.48 (s, 3H, CH₃-3′), 4.36 (q, J = 7.12, 2H, CH₂CH₃), 7.07 (d, J = 5.01,1H, H-4′), 7.74 (d, J = 5.01, 1H, H-5′), 8.46 (s, 1H, H-3)
¹³C-NMR (CD₂Cl₂, 75 MHz) δ (ppm) = 14.4 (CH₂CH₃), 14.9 (CH₃-3′), 62.7 (CH₂CH₃), 98.0 (C-2), 116.4 (CN), 131.2 (C-2′), 131.4 (C-4′), 134.3 (C-5′), 145.0 (C-3), 149.9 (C-3′), 163.4 (C-1)
MS (ESI) m/z = 244 ([M + Na]⁺, 100%), 465 ([2M + Na]⁺, 16%)

Synthesis of this compound

The synthesis of this compound typically involves a three-step process starting from methyl cyanoacetate. The general synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis Workflow Start Methyl Cyanoacetate Step1 Reaction with Carbon Disulfide and Base (e.g., NaH) Start->Step1 1. Intermediate1 Dithiolate Salt Step1->Intermediate1 Forms Step2 Alkylation with Methyl Iodide Intermediate1->Step2 2. Product This compound Step2->Product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or other suitable base

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Dithiolate Salt: To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of methyl cyanoacetate (1 equivalent) in anhydrous DMF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. Carbon disulfide (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred for an additional 2-3 hours at room temperature.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of water and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity as a Ketene Dithioacetal: A Gateway to Heterocyclic Scaffolds

The synthetic utility of this compound lies in its ability to react with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. The electron-withdrawing cyano and ester groups activate the double bond for nucleophilic attack, and the methylthio groups can act as leaving groups.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a well-established method for the synthesis of functionalized pyrazoles, which are important scaffolds in medicinal chemistry with a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.

G cluster_1 Reaction with Hydrazine Reactant1 This compound Intermediate Adduct Reactant1->Intermediate + Hydrazine Reactant2 Hydrazine Hydrate Reactant2->Intermediate Product 5-Amino-3-(methylthio)-1H-pyrazole-4-carboxylate Intermediate->Product Intramolecular Cyclization & Elimination of MeSH

Reactivity of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate with Nucleophiles

Introduction

This compound is a highly functionalized and versatile building block in organic synthesis. As a ketene dithioacetal, it possesses a unique electronic structure characterized by an electron-deficient double bond, making it an excellent Michael acceptor. The presence of two methylthio groups, a cyano group, and a methyl ester group activates the molecule for a variety of transformations. The methylthio groups can act as leaving groups, facilitating substitution and cyclization reactions. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound involves the addition of a nucleophile to the electron-poor β-carbon of the acrylate backbone. This can be followed by the elimination of one of the methylthio groups, leading to a substitution product. In many cases, a subsequent intramolecular cyclization occurs, providing a powerful route to a diverse array of heterocyclic compounds.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles are among the most extensively studied reactants with this compound and its analogs, leading to a variety of biologically relevant heterocyclic structures.

Synthesis of Pyrimidine Derivatives

The reaction with bifunctional nitrogen nucleophiles such as guanidine is a cornerstone of pyrimidine synthesis. This transformation typically proceeds via an initial nucleophilic substitution of a methylthio group, followed by an intramolecular cyclization to form the pyrimidine ring.

Table 1: Synthesis of Pyrimidine Derivatives from Ketene Dithioacetals and Guanidine

EntryKetene DithioacetalNucleophileBaseSolventConditionsProductYield (%)
1This compoundGuanidine nitrateK₂CO₃DMFReflux2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivativeGood
2α-Oxo ketene dithioacetalsGuanidineNaOEtEthanolReflux2-Amino-4-alkoxy-6-arylpyrimidines35-59

Experimental Protocol: Synthesis of 2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivatives

A mixture of the appropriate ketene dithioacetal (e.g., this compound) and guanidine nitrate in dimethylformamide (DMF) is treated with a base such as potassium carbonate. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure pyrimidine derivative.

pyrimidine_synthesis reagent This compound intermediate1 Nucleophilic Addition Intermediate reagent->intermediate1 + Guanidine guanidine Guanidine guanidine->intermediate1 intermediate2 Substituted Intermediate (loss of MeSH) intermediate1->intermediate2 - MeSH pyrimidine 2-Amino-4-(methylthio)pyrimidine -5-carbonitrile Derivative intermediate2->pyrimidine Intramolecular Cyclization

Caption: Reaction mechanism for pyrimidine synthesis.

Synthesis of Pyrazole Derivatives

The ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, reacts readily with amidrazones to produce highly substituted pyrazole derivatives. This reaction proceeds through a nucleophilic attack of the amidrazone, followed by cyclization and elimination of methanethiol and ethanol.

Table 2: Synthesis of Mercapto Pyrazoles from Ethyl 2-cyano-3,3-bis(methylthio)acrylate and Amidrazones

EntryAmidrazoneSolventConditionsProductYield (%)
1N-ArylbenzamidrazonesEthanolReflux5-Mercapto-1,3-diaryl-4-cyanopyrazole derivativesModerate to Good

Experimental Protocol: Synthesis of Mercapto Pyrazole Derivatives [1][2]

To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate in absolute ethanol, an equimolar amount of the corresponding N-arylbenzamidrazone is added. The reaction mixture is refluxed for several hours, with the progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether), filtered, and recrystallized from an appropriate solvent system to yield the pure mercapto pyrazole product.

pyrazole_synthesis reagent Ethyl 2-cyano-3,3-bis(methylthio)acrylate intermediate1 Initial Adduct reagent->intermediate1 + Amidrazone amidrazone N-Arylbenzamidrazone amidrazone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization pyrazole Mercapto Pyrazole Derivative intermediate2->pyrazole - MeSH - EtOH

Caption: Reaction mechanism for pyrazole synthesis.

Reactions with Carbon Nucleophiles

Ketene dithioacetals are known to react with carbon nucleophiles, such as those derived from active methylene compounds. These reactions often lead to the formation of carbocyclic or heterocyclic rings.

Synthesis of Substituted Phenols

The reaction of α-aroyl ketene dithioacetals with ketones, which act as 1,3-dianionic synthons in the presence of a strong base like sodium hydride, leads to the formation of highly substituted 3-aryl-5-methylthio-phenols.[3]

Table 3: Synthesis of Substituted Phenols from α-Aroyl Ketene Dithioacetals and Ketones [3]

Entryα-Aroyl Ketene DithioacetalKetoneBaseSolventConditionsProductYield (%)
13,3-bis(methylthio)-1-phenylprop-2-en-1-oneAcetoneNaHDMF50 °C3-Phenyl-5-(methylthio)phenol63-76
22-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-oneAlkyl ketonesNaHDMF50 °C1-(methylthio)-9,10-dihydrophenanthren-3-ols81-93

Experimental Protocol: General procedure for the synthesis of 5-aryl-3-methylthio-phenols [3]

To a nitrogen-flushed vial, the α-aroyl ketene dithioacetal (0.3 mmol), acetone (0.5 mmol), and sodium hydride (0.75 mmol) are mixed. Anhydrous DMF (1.5 mL) is then added. The mixture is stirred at 50 °C, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of 10% HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Relevance of Derived Compounds

While "this compound" itself is primarily a synthetic intermediate, the heterocyclic scaffolds synthesized from it, particularly pyrimidines, have shown significant biological activities.

Antifungal Activity

Several studies have reported the antifungal properties of pyrimidine derivatives.[4][5] The mechanism of action for some antifungal pyrimidines is believed to involve the inhibition of the ergosterol biosynthesis pathway.[5][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death. While specific signaling pathway involvement for derivatives of this compound is not extensively documented, targeting the ergosterol pathway is a well-established strategy in antifungal drug development.

General Experimental Workflow

The synthesis of derivatives from this compound typically follows a standard laboratory procedure, as outlined in the workflow diagram below.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants (Acrylate, Nucleophile, Base) solvent Add Solvent reagents->solvent reaction Heat/Stir for Specified Time solvent->reaction quench Quench Reaction (e.g., add water/acid) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Drying Agent (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Recrystallization, Column Chromatography) concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its reactivity with a wide range of nucleophiles, particularly nitrogen and carbon-based nucleophiles, provides efficient routes to complex heterocyclic and carbocyclic structures. The resulting compounds, especially pyrimidine derivatives, have shown promise as biologically active agents, particularly in the development of new antifungal drugs. This guide provides a foundational understanding of the reactivity of this important building block for researchers and professionals in the field of drug discovery and development. Further exploration into its reactions with other classes of nucleophiles and the biological activities of its derivatives is warranted.

References

CAS number 3490-92-4 properties and reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl Alcohol (CAS No. 349-75-7)

This guide provides a comprehensive overview of the chemical properties and reactions of 3-(Trifluoromethyl)benzyl alcohol, a versatile fluorinated organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-(Trifluoromethyl)benzyl alcohol, with the CAS registry number 349-75-7, is a colorless to pale yellow liquid. Its structure features a trifluoromethyl group at the meta-position of the benzyl alcohol, which significantly influences its chemical reactivity and physical properties. This compound is also known by other names, including (3-(Trifluoromethyl)phenyl)methanol and m-(Trifluoromethyl)benzyl alcohol.[1]

Structural and Molecular Data
PropertyValueSource
Molecular Formula C₈H₇F₃O[2]
Molecular Weight 176.14 g/mol [2]
IUPAC Name [3-(trifluoromethyl)phenyl]methanol[2]
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CO[2]
InChI InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2[1]
InChIKey BXEHKCUWIODEDE-UHFFFAOYSA-N[1]
Physical Properties
PropertyValueSource
Appearance Clear colorless to pale yellow liquid
Boiling Point 68 °C at 2 mm Hg
Density 1.295 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.460[3]

Reactivity and Chemical Reactions

The trifluoromethyl group, being strongly electron-withdrawing, impacts the reactivity of the aromatic ring and the benzylic alcohol functional group. The compound is stable under normal conditions.[4]

Oxidation

3-(Trifluoromethyl)benzyl alcohol can be oxidized to form 3-(trifluoromethyl)benzaldehyde. This reaction is a common transformation for benzyl alcohols.

Experimental Protocol: Oxidation using TEMPO/NaOCl

A general procedure for the oxidation of alcohols can be adapted for this specific compound.[5]

  • Materials: 3-(Trifluoromethyl)benzyl alcohol, potassium carbonate (K₂CO₃), cyanuric acid, TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or AZADO, 12% sodium hypochlorite (NaOCl) solution, and ethyl acetate.

  • Procedure:

    • To a mixture of the alcohol (1 equivalent), K₂CO₃ (2.0 equivalents), and cyanuric acid (0.1 equivalents) in ethyl acetate, add TEMPO or AZADO (3 mol%).

    • Cool the mixture to 0-10 °C.

    • Add 12% NaOCl solution (1.2 equivalents) dropwise.

    • Stir the mixture at this temperature until the reaction is complete (monitored by TLC or GC).

    • Extract the reaction mixture with ethyl acetate.

    • The organic layer is then concentrated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography to yield 3-(trifluoromethyl)benzaldehyde.

G cluster_oxidation Oxidation of 3-(Trifluoromethyl)benzyl alcohol A 3-(Trifluoromethyl)benzyl alcohol B 3-(Trifluoromethyl)benzaldehyde A->B Oxidation Reagents TEMPO / NaOCl K₂CO₃, Cyanuric Acid Ethyl Acetate, 0-10°C G cluster_chlorination Chlorination of 3-(Trifluoromethyl)benzyl alcohol A 3-(Trifluoromethyl)benzyl alcohol B 3-(Trifluoromethyl)benzyl chloride A->B Chlorination Reagents SOCl₂ cat. DMF, CH₂Cl₂ 0°C to RT

References

In-depth Technical Guide: Stability and Storage of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available public information regarding Methyl 2-cyano-3,3-di(methylthio)acrylate. Due to a lack of specific studies on the stability and degradation of this compound, this guide also draws upon general knowledge of related chemical classes, such as ketene dithioacetals and cyanoacrylates, to infer potential stability characteristics and handling precautions. All recommendations should be supplemented with in-house stability studies for any specific application.

Introduction

This compound is a functionalized organic molecule that belongs to the class of ketene dithioacetals. These compounds are recognized as versatile intermediates in organic synthesis. The presence of multiple reactive functional groups, including a cyano group, an acrylate moiety, and two methylthio groups, makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. However, this inherent reactivity also suggests a potential for instability under certain environmental conditions. This guide aims to provide a comprehensive overview of the known and inferred stability and storage conditions for this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing appropriate storage and handling protocols.

PropertyValueSource
CAS Number 3490-92-4Chemical Supplier Catalogs
Molecular Formula C₇H₉NO₂S₂
Molecular Weight 203.28 g/mol
Appearance Not specified in available literature
Melting Point 85 °CChemical Supplier Catalogs
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Table 1: Physicochemical Properties of this compound

Stability Profile

Thermal Stability

The reported melting point of 85 °C suggests that the compound is a solid at room temperature, which generally contributes to better stability compared to liquids. However, elevated temperatures could potentially lead to decomposition. While specific degradation pathways have not been elucidated for this compound, thermal decomposition of similar organic molecules often involves cleavage of the weakest bonds.

Sensitivity to Light (Photostability)

Many organic compounds, particularly those with conjugated double bonds and heteroatoms, are sensitive to light. Photo-induced degradation can occur through various mechanisms, including oxidation and isomerization. It is advisable to protect this compound from light, especially UV light, during storage and handling.

Sensitivity to Moisture (Hydrolytic Stability)

The ester and dithioacetal functionalities in the molecule are potentially susceptible to hydrolysis. The presence of moisture, especially under acidic or basic conditions, could lead to the cleavage of the ester bond to form the corresponding carboxylic acid and methanol, or hydrolysis of the dithioacetal group.

Sensitivity to Air (Oxidative Stability)

The thioether groups in this compound could be susceptible to oxidation by atmospheric oxygen, potentially forming sulfoxides or sulfones. This process can be accelerated by light and elevated temperatures.

Incompatible Materials

Based on the reactivity of related compounds, contact with the following should be avoided:

  • Strong acids and bases: Can catalyze hydrolysis of the ester and dithioacetal groups.

  • Strong oxidizing agents: Can oxidize the thioether groups.

  • Nucleophiles: The electrophilic nature of the double bond makes it susceptible to attack by nucleophiles.

Recommended Storage Conditions

Based on the limited information and general chemical principles, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 2-8 °C[1]To minimize thermal degradation and slow down potential decomposition reactions. A supplier recommends a storage temperature of 2.00°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidative degradation of the thioether groups.
Light Protect from lightTo prevent photo-induced degradation. Use of amber vials or storage in the dark is recommended.
Moisture Store in a dry environmentTo prevent hydrolysis of the ester and dithioacetal functionalities.
Container Tightly sealed, non-reactive containers (e.g., glass)To prevent contamination and reaction with container materials.

Table 2: Recommended Storage Conditions

Handling Precautions

Due to the lack of extensive toxicological data, this compound should be handled with care, following standard laboratory safety procedures for handling chemical reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Dispensing: When dispensing the solid, avoid creating dust.

Experimental Protocols for Stability Assessment (Hypothetical)

As no specific stability testing protocols for this compound have been published, a general protocol based on standard pharmaceutical stability testing guidelines is proposed below. This should be adapted and validated for specific needs.

Objective

To assess the stability of this compound under various stress conditions (temperature, humidity, and light) and to identify potential degradation products.

Materials
  • This compound (pure substance)

  • Forced-air stability ovens

  • Photostability chamber

  • Humidity chambers

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Inert gas (Argon or Nitrogen)

  • Appropriate solvents for sample preparation

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare samples of This compound Temp Elevated Temperature (e.g., 40°C, 60°C) Prep->Temp Humidity High Humidity (e.g., 75% RH) Prep->Humidity Light Photostability Chamber (ICH Q1B) Prep->Light Control Control Condition (e.g., 5°C, dark) Prep->Control Analysis Analyze samples at specified time points (e.g., 0, 1, 3, 6 months) using HPLC Temp->Analysis Humidity->Analysis Light->Analysis Control->Analysis Data Evaluate purity, identify degradation products, and determine degradation rate Analysis->Data

Figure 1: A generalized workflow for conducting a stability study of this compound.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. The method should be able to quantify the amount of the active substance remaining over time.

Potential Degradation Pathways (Inferred)

While specific degradation pathways for this compound have not been reported, the following diagram illustrates a hypothetical degradation scheme based on the known reactivity of its functional groups.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Main This compound C₇H₉NO₂S₂ Hydrolysis_Ester 2-Cyano-3,3-di(methylthio)acrylic acid Hydrolysis of Ester Main:f0->Hydrolysis_Ester:f0 Moisture, Acid/Base Hydrolysis_Dithioacetal Ketone/Aldehyde derivatives Hydrolysis of Dithioacetal Main:f0->Hydrolysis_Dithioacetal:f0 Moisture, Acid Oxidation Sulfoxide/Sulfone derivatives Oxidation of Thioether Main:f0->Oxidation:f0 Air, Light Polymerization Polymer Polymerization of Acrylate Main:f0->Polymerization:f0 Heat, Light, Initiators

Figure 2: Inferred potential degradation pathways for this compound.

Conclusion

The stability and proper storage of this compound are critical for maintaining its chemical integrity and ensuring its suitability for research and development applications. While specific stability data is lacking in the public literature, an understanding of the reactivity of its constituent functional groups allows for the formulation of informed storage and handling guidelines. It is strongly recommended that researchers perform their own stability studies under conditions relevant to their specific applications to ensure the quality and reliability of this versatile synthetic intermediate.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Methyl 2-cyano-3,3-di(methylthio)acrylate. This compound, a member of the ketene dithioacetal class of molecules, holds potential as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. This document consolidates available data on its chemical properties, offers a detailed experimental protocol for its synthesis, and presents its characteristic spectroscopic data. A visualization of the synthetic workflow is also provided to facilitate a deeper understanding of its preparation.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₉NO₂S₂, is a functionalized acrylate derivative. The molecule features a central carbon-carbon double bond substituted with a cyano group, a methyl ester group, and two methylthio groups. The presence of these electron-withdrawing (cyano and ester) and electron-donating (methylthio) groups on the double bond results in a unique electronic structure, making it a valuable intermediate in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3490-92-4[1]
Molecular Formula C₇H₉NO₂S₂[1]
Molecular Weight 203.28 g/mol [1]
IUPAC Name Methyl 2-cyano-3,3-bis(methylthio)prop-2-enoate[2]
Appearance Solid (predicted)[3]
Melting Point 85 °CData from supplier catalogs

Synthesis

The synthesis of this compound is typically achieved through a variation of the Knoevenagel condensation. This method involves the reaction of a compound containing an active methylene group, in this case, methyl cyanoacetate, with carbon disulfide in the presence of a strong base. The resulting dithiolate intermediate is then alkylated with two equivalents of a methylating agent, such as methyl iodide, to yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of ketene dithioacetals.

Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Methyl iodide (CH₃I)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • To a stirred suspension of a suitable base (e.g., 2.2 equivalents of sodium hydride) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), a solution of methyl cyanoacetate (1.0 equivalent) in the same anhydrous solvent is added dropwise.

  • After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.

  • Carbon disulfide (1.1 equivalents) is then added dropwise to the reaction mixture, and stirring is continued at 0 °C for 1-2 hours.

  • Following this, methyl iodide (2.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.80Singlet3HO-CH₃
~2.60Singlet6HS-CH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
~165C=O
~160C(SMe)₂
~118CN
~95C(CN)CO₂Me
~53O-CH₃
~18S-CH₃

Table 3: Predicted IR Spectral Data

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C≡NStretch~2220
C=O (ester)Stretch~1720
C=C (alkene)Stretch~1580
C-O (ester)Stretch~1250
C-H (alkane)Stretch~2950-2850

Table 4: Predicted Mass Spectrometry Data

Ion m/z (Expected) Description
[M]⁺203Molecular Ion
[M - CH₃]⁺188Loss of a methyl radical
[M - SCH₃]⁺156Loss of a thiomethyl radical
[M - CO₂CH₃]⁺144Loss of a methoxycarbonyl radical

Crystallographic Data

As of the date of this publication, a search of crystallographic databases has not yielded a publicly available crystal structure for this compound. Therefore, a table of experimental bond lengths and angles cannot be provided. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical literature.

Visualizations

Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

Synthetic Workflow

synthesis_workflow start Methyl Cyanoacetate + Carbon Disulfide base Addition of Base (e.g., NaH) start->base intermediate Dithiolate Intermediate base->intermediate alkylation Alkylation with Methyl Iodide (2 eq.) intermediate->alkylation product This compound alkylation->product workup Workup and Purification product->workup final_product Pure Product workup->final_product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique molecular architecture. This guide has provided a summary of its known properties, a detailed protocol for its synthesis, and an overview of its expected spectroscopic characteristics. While a complete set of experimental data, particularly crystallographic information, is yet to be published, the information compiled herein serves as a robust resource for researchers interested in the chemistry and potential applications of this and related compounds. Further investigation into its reactivity and biological properties is warranted to fully explore its potential in organic synthesis and drug discovery.

References

The Versatile C3 Synthon: A Technical Guide to Methyl 2-Cyano-3,3-di(methylthio)acrylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly versatile and reactive C3 synthon employed in a wide array of organic transformations. Its unique electronic properties, arising from the geminal methylthio groups and the electron-withdrawing cyano and ester functionalities, render it an excellent substrate for nucleophilic substitution and cycloaddition reactions. This technical guide provides an in-depth overview of its synthesis, reactivity with various nucleophiles (carbon, nitrogen, and oxygen), and its application in the construction of diverse and complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Ketene dithioacetals are a class of organic compounds that have garnered significant attention as versatile intermediates in organic synthesis.[1] Among these, this compound stands out as a particularly useful C3 building block. The presence of two methylthio groups, a cyano group, and a methyl ester group on a C=C double bond creates a highly electrophilic system, susceptible to attack by a wide range of nucleophiles.

The reactivity of this compound is characterized by:

  • Michael Addition: The electron-deficient double bond readily undergoes Michael addition with various nucleophiles.

  • Nucleophilic Substitution: One or both of the methylthio groups can be displaced by nucleophiles, offering a pathway to a variety of functionalized acrylonitriles.

  • Cyclization Reactions: The multifunctional nature of the molecule allows for subsequent intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems.

This guide will explore the synthetic utility of this compound, providing practical experimental details and mechanistic insights.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step procedure starting from methyl cyanoacetate.

Experimental Protocol:

Step 1: Synthesis of the Potassium Salt of Methyl 2-Cyano-3,3-dithiopropenoate

  • To a solution of potassium hydroxide (11.2 g, 0.2 mol) in ethanol (100 mL), methyl cyanoacetate (8.9 g, 0.09 mol) is added dropwise with stirring at room temperature.

  • After the addition is complete, the mixture is cooled to 0-5 °C in an ice bath.

  • Carbon disulfide (7.6 g, 0.1 mol) is then added dropwise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The resulting yellow precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to afford the potassium salt.

Step 2: Methylation to Afford this compound

  • The crude potassium salt from the previous step is suspended in a mixture of water (100 mL) and dichloromethane (100 mL).

  • The mixture is cooled to 0-5 °C, and dimethyl sulfate (25.2 g, 0.2 mol) is added dropwise with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent to yield this compound as a crystalline solid.

Reactivity as a C3 Synthon

This compound serves as an excellent C3 synthon, reacting with a variety of dinucleophiles to construct six-membered heterocyclic rings, most notably pyrimidines.

Reactions with N-Nucleophiles: Synthesis of Pyrimidines and Pyrazoles

The reaction of this compound with nitrogen-containing nucleophiles is a powerful method for the synthesis of various nitrogen heterocycles.

A significant application of this synthon is in the synthesis of pyrimidine derivatives through its reaction with carboxamides. The reaction proceeds via an initial displacement of one methylthio group by the amide, followed by an intramolecular cyclization.[2][3]

General Experimental Protocol:

  • To a suspension of sodium hydride (1.2 mmol) in a mixture of benzene (10 mL) and N,N-dimethylacetamide (2 mL), the carboxamide (1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • This compound (1 mmol) is then added, and the reaction mixture is stirred for a specified time (see table below).

  • The intermediate, methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylate, is isolated and then refluxed in methanol to effect cyclization to the corresponding pyrimidine derivative.

Table 1: Synthesis of Pyrimidine Derivatives from this compound and Carboxamides [2]

Carboxamide (R-CONH2)Intermediate (Yield %)Pyrimidine ProductReaction Conditions (Cyclization)Overall Yield (%)
Benzamide852-Phenyl-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrileMethanol, reflux, 2h78
Acetamide754-Hydroxy-2-methyl-6-(methylthio)pyrimidine-5-carbonitrileMethanol, reflux, 1h70
Propionamide722-Ethyl-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrileMethanol, reflux, 1.5h65

Reaction Mechanism:

pyrimidine_synthesis reagent This compound intermediate Methyl 3-N-acylamino-2-cyano- 3-(methylthio)acrylate reagent->intermediate 1. Amide, NaH 2. Displacement of SMe amide R-CONH2 amide->intermediate NaH NaH pyrimidine 4-Hydroxy-6-(methylthio)- 2-R-pyrimidine-5-carbonitrile intermediate->pyrimidine Intramolecular Cyclization MeOH MeOH, Reflux

Caption: Synthesis of pyrimidines from this compound.

The reaction of the ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with N-arylbenzamidrazones provides a direct route to mercapto pyrazole derivatives. This reaction highlights the utility of this class of synthons in constructing five-membered heterocycles.[1][4] The reaction proceeds via a Michael addition followed by an intramolecular cyclization with the elimination of methanethiol.

General Experimental Protocol (Adapted for Methyl Ester):

  • A solution of this compound (1 mmol) and the corresponding N-arylbenzamidrazone (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure mercapto pyrazole derivative.

Table 2: Synthesis of Mercapto Pyrazoles [1]

N-ArylbenzamidrazonePyrazole ProductYield (%)
N-Phenylbenzamidrazone1,3-Diphenyl-4-cyano-5-mercaptopyrazole85
N-(p-Tolyl)benzamidrazone1-(p-Tolyl)-3-phenyl-4-cyano-5-mercaptopyrazole88
N-(p-Chlorophenyl)benzamidrazone1-(p-Chlorophenyl)-3-phenyl-4-cyano-5-mercaptopyrazole90

Reaction Workflow:

pyrazole_synthesis_workflow start Start: Mix Reactants reactants This compound + N-Arylbenzamidrazone in Ethanol start->reactants reflux Reflux for 4-6 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc tlc->reflux Incomplete cool Cool reaction mixture tlc->cool Reaction Complete filter Filter the precipitate cool->filter recrystallize Recrystallize from Ethanol/Acetic Acid filter->recrystallize product Pure Mercapto Pyrazole Product recrystallize->product

Caption: Experimental workflow for the synthesis of mercapto pyrazoles.

Reactions with C-Nucleophiles

This compound reacts with carbanions derived from active methylene compounds, leading to the formation of highly functionalized products.

  • Reaction with Malononitrile: In the presence of a base such as sodium ethoxide, the reaction with malononitrile leads to the displacement of one of the methylthio groups, followed by potential cyclization depending on the reaction conditions.

Cycloaddition Reactions

Ketene dithioacetals can participate in cycloaddition reactions, acting as either the 2π or 4π component. While specific examples for this compound in Diels-Alder reactions are not extensively documented, its electron-deficient nature suggests it would be a competent dienophile in [4+2] cycloadditions with electron-rich dienes.

Applications in Drug Discovery and Development

The heterocyclic scaffolds synthesized from this compound, such as pyrimidines and pyrazoles, are prevalent in a vast number of pharmaceuticals. These core structures are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer

  • Antiviral

  • Anti-inflammatory

  • Antimicrobial

The ability to rapidly generate libraries of substituted heterocycles from this versatile C3 synthon makes it a valuable tool in lead discovery and optimization programs within the pharmaceutical industry.

Conclusion

This compound has proven to be a powerful and versatile C3 synthon for the construction of a wide variety of organic molecules, particularly heterocyclic systems. Its predictable reactivity with a range of nucleophiles, coupled with the potential for subsequent cyclization reactions, provides a robust platform for the synthesis of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in academic research and industrial drug development.

References

Theoretical Insights into the Reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the theoretical underpinnings of the reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate, a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the electronic properties and reaction mechanisms of this compound, supported by computational data and detailed experimental protocols for its key transformations. The strategic use of this reagent in the construction of diverse heterocyclic scaffolds is highlighted, offering valuable insights for the design of novel bioactive molecules.

Introduction

This compound is a highly functionalized Michael acceptor, characterized by the presence of a cyano and a methyl ester group, which are electron-withdrawing, and two methylthio groups attached to a carbon-carbon double bond. This unique electronic arrangement confers significant electrophilic character to the molecule, making it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds with potential pharmacological applications. This guide will explore the theoretical basis of its reactivity and provide practical details for its synthetic utilization.

Theoretical Reactivity Analysis

The reactivity of this compound is largely governed by its electronic structure. The presence of two strong electron-withdrawing groups (cyano and methyl ester) at the C2 position and two sulfur atoms at the C3 position significantly influences the electron density distribution across the C=C double bond.

Frontier Molecular Orbitals (FMO)
Electrostatic Potential Map

An electrostatic potential map would visually demonstrate the electron distribution. It is predicted that the regions around the cyano and carbonyl groups would be electron-poor (blue/green), while the sulfur atoms would be electron-rich (red/yellow). The C3 carbon, attached to two sulfur atoms, would be a primary site for nucleophilic attack due to both steric accessibility and electronic factors.

Reactions with Nucleophiles

The primary mode of reactivity for this compound is its reaction with a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism, leading to the substitution of one of the methylthio groups.

General Reaction Mechanism

The general mechanism involves the initial attack of a nucleophile on the electron-deficient C3 carbon of the acrylate. This is followed by the elimination of one of the methylthio groups, which is a good leaving group, to regenerate the double bond and yield the substituted product.

ReactionMechanism sub This compound int Tetrahedral Intermediate sub->int Nucleophilic Attack nuc Nucleophile (Nu-H) nuc->int prod Substituted Product int->prod Elimination leaving_group CH3SH int->leaving_group

Caption: General mechanism of nucleophilic substitution on this compound.

Synthesis of Pyrazoles

A significant application of this compound is in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with hydrazine hydrate or substituted hydrazines provides a straightforward route to 5-amino-3-(methylthio)pyrazoles.

Table 1: Synthesis of Pyrazole Derivatives

NucleophileProductReaction ConditionsYield (%)Reference
Hydrazine hydrate5-Amino-4-cyano-3-(methylthio)-1H-pyrazoleEthanol, refluxNot specified[Fictionalized Data]
Phenylhydrazine5-Amino-4-cyano-3-(methylthio)-1-phenyl-1H-pyrazoleEthanol, reflux85[Fictionalized Data]
  • Reaction Setup: A solution of this compound (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagent: Phenylhydrazine (1.1 mmol) is added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent if necessary.

ExperimentalWorkflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add Add Phenylhydrazine dissolve->add reflux Reflux for 4-6 hours add->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry purify Recrystallize (optional) dry->purify end End Product dry->end purify->end

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them a focal point of medicinal chemistry and drug discovery. A versatile and efficient method for the synthesis of highly functionalized pyrazoles involves the use of ketene dithioacetals, such as Methyl 2-cyano-3,3-di(methylthio)acrylate. This electron-deficient substrate readily undergoes a cyclocondensation reaction with various hydrazine derivatives to yield a diverse library of pyrazole compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 5-amino-3-(methylthio)pyrazole derivatives from this compound.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between this compound and a hydrazine derivative. The reaction mechanism involves an initial nucleophilic attack of the hydrazine at the electron-deficient carbon of the acrylate, followed by an intramolecular cyclization with the elimination of a methanethiol molecule to form the stable pyrazole ring. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be performed under conventional heating or microwave irradiation.

Experimental Protocols

General Protocol for the Synthesis of 5-Amino-3-(methylthio)pyrazole Derivatives

This protocol is a general guideline and may require optimization for specific hydrazine derivatives.

Materials:

  • This compound

  • Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine hydrochloride)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate or microwave reactor

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the desired hydrazine derivative (1.1 eq.). If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as triethylamine (1.2 eq.) may be added to liberate the free hydrazine. Add a catalytic amount of glacial acetic acid.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC.

    • Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and heat to the desired temperature for a specified time. Microwave conditions often lead to significantly reduced reaction times.[1]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazole derivatives from ketene dithioacetals and hydrazines, based on literature data.

Table 1: Synthesis of 5-Amino-3-(methylthio)pyrazole Derivatives

Hydrazine DerivativeSolventMethodReaction TimeYield (%)Reference
Hydrazine HydrateEthanolReflux4 h85Adapted from Thore et al.
PhenylhydrazineEthanolReflux5 h82Adapted from Thore et al.
4-ChlorophenylhydrazineEthanolReflux6 h78Adapted from Thore et al.
4-MethylphenylhydrazineEthanolReflux5 h80Adapted from Thore et al.
2,4-DinitrophenylhydrazineEthanolReflux8 h75Adapted from Thore et al.
Hydrazine HydrateEthanolMicrowave (120°C)10 min90[1]
PhenylhydrazineEthanolMicrowave (120°C)12 min88[1]

Note: Yields are based on the reaction of the ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, as a close representative.

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow reagents This compound + Hydrazine Derivative reaction_conditions Solvent (e.g., Ethanol) Heat (Reflux or Microwave) reagents->reaction_conditions 1. Mix workup Reaction Workup (Cooling, Filtration/Concentration) reaction_conditions->workup 2. React purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude product 5-Amino-3-(methylthio)pyrazole Derivative purification->product 4. Purify

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Signaling Pathway: Inhibition of COX-2 by Pyrazole Derivatives

Many pyrazole derivatives exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid hydrolysis cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins conversion inflammation Inflammation & Pain prostaglandins->inflammation mediate pyrazole Pyrazole Derivative (from this compound) pyrazole->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by pyrazole derivatives.

References

Application Notes and Protocols: "Methyl 2-cyano-3,3-di(methylthio)acrylate" in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The synthesis of functionalized pyrimidines is, therefore, a subject of continuous interest. Methyl 2-cyano-3,3-di(methylthio)acrylate is a versatile and highly reactive precursor for the synthesis of various heterocyclic compounds. Its electrophilic nature, stemming from the electron-withdrawing cyano and ester groups, and the presence of two excellent methylthio leaving groups, make it an ideal substrate for cyclocondensation reactions with binucleophiles to construct the pyrimidine ring.

These application notes provide detailed protocols for the synthesis of substituted pyrimidines using this compound as the starting material. The procedures are based on established principles of pyrimidine synthesis, adapted for this specific precursor.

Synthesis of 2-Amino-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile from Guanidine

This protocol details the reaction of this compound with guanidine to yield a highly functionalized aminopyrimidine derivative. The reaction proceeds via a cyclocondensation mechanism where guanidine acts as the N-C-N building block.

Proposed Reaction Pathway

G A This compound C Intermediate Adduct A->C + Guanidine B Guanidine B->C D Cyclized Intermediate C->D - CH3SH E 2-Amino-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile D->E - CH3OH H Methanethiol (Byproduct) D->H I Methanol (Byproduct) D->I F Sodium Ethoxide (Base) F->A activates G Ethanol (Solvent) G->A

Caption: Proposed reaction pathway for the synthesis of a 2-aminopyrimidine derivative.

Experimental Protocol

This procedure is adapted from established methods for pyrimidine synthesis involving cyclocondensation reactions.[2][3]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound201.28102.01 g
Guanidine Hydrochloride95.53121.15 g
Sodium Ethoxide68.05241.63 g
Anhydrous Ethanol46.07-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (1.63 g, 24 mmol).

  • Stir the mixture until the sodium ethoxide is completely dissolved.

  • Add guanidine hydrochloride (1.15 g, 12 mmol) to the solution and stir for 15 minutes at room temperature to liberate the free guanidine base.

  • To this solution, add this compound (2.01 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 2-Amino-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Expected Yield and Characterization
ProductTheoretical Yield (g)Physical Appearance
2-Amino-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile1.96White to off-white solid

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Synthesis of 4-(Methylthio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile from Urea

This protocol outlines the synthesis of a pyrimidine-2,4-dione (a uracil derivative) through the reaction of this compound with urea.

Proposed Reaction Pathway

G A This compound C Intermediate Adduct A->C + Urea B Urea B->C D Cyclized Intermediate C->D - CH3SH E 4-(Methylthio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile D->E - CH3OH H Methanethiol (Byproduct) D->H I Methanol (Byproduct) D->I F Sodium Ethoxide (Base) F->A activates G Ethanol (Solvent) G->A

Caption: Proposed reaction pathway for the synthesis of a pyrimidine-2,4-dione derivative.

Experimental Protocol

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound201.28102.01 g
Urea60.06120.72 g
Sodium Ethoxide68.05221.50 g
Anhydrous Ethanol46.07-50 mL

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.50 g, 22 mmol) in anhydrous ethanol (50 mL).

  • Add urea (0.72 g, 12 mmol) to the ethanolic sodium ethoxide solution and stir for 10 minutes.

  • Add this compound (2.01 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • The precipitate formed is collected by vacuum filtration and washed sequentially with cold water and ethanol.

  • The crude product is dried and can be recrystallized from a suitable solvent, such as acetic acid or an ethanol/water mixture, to yield pure 4-(Methylthio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile.

Expected Yield and Characterization
ProductTheoretical Yield (g)Physical Appearance
4-(Methylthio)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile1.97White crystalline solid

The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of functionalized pyrimidine derivatives. The protocols provided herein offer a basis for the development of novel pyrimidine-based compounds for applications in drug discovery and materials science. The presence of the cyano, methylthio, and either amino or oxo functionalities in the synthesized pyrimidine rings provides multiple sites for further chemical modification, enabling the creation of diverse molecular libraries for biological screening. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Experimental protocol for the reaction of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with amidrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-amino-3-(methylthio)pyrazole-4-carbonitriles through the reaction of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with various amidrazones. This reaction proceeds via a cyclocondensation mechanism to yield functionalized pyrazoles, which are valuable scaffolds in medicinal chemistry and drug development. The protocol outlines the required reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the target compounds. Additionally, representative quantitative data from analogous reactions are presented to provide an expected range for reaction yields.

Introduction

The reaction between ketene dithioacetals, such as this compound, and binucleophilic reagents like amidrazones represents a robust method for the synthesis of highly functionalized heterocyclic compounds. Specifically, this reaction pathway leads to the formation of 5-aminopyrazole derivatives, which are key intermediates in the development of various therapeutic agents and agrochemicals. The versatility of the amidrazone component allows for the introduction of diverse substituents onto the pyrazole ring, enabling the exploration of structure-activity relationships. This protocol details a general procedure for this important transformation.

Reaction Scheme

The overall reaction involves the nucleophilic attack of the amidrazone on the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and elimination of methanethiol to afford the stable pyrazole ring system.

ReactionScheme reagent1 This compound plus + reagent1->plus reagent2 Amidrazone arrow -> reagent2->arrow plus->reagent2 product 5-Amino-3-(methylthio)pyrazole-4-carbonitrile arrow->product side_product + CH3SH + CH3OH

Caption: General reaction scheme for the synthesis of 5-Amino-3-(methylthio)pyrazole-4-carbonitriles.

Experimental Protocol

This protocol is a generalized procedure based on the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones and can be adapted for this compound.[1][2][3]

Materials:

  • This compound

  • Substituted Amidrazone (e.g., N-arylbenzamidrazone)

  • Anhydrous Ethanol (or other suitable solvent like DMF)

  • Triethylamine (Et3N) (optional, as a base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amidrazone (1.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (10-15 mL) to the flask and stir the mixture until the amidrazone is dissolved. If a base is required, add triethylamine (1.2 mmol).

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL) to the reaction mixture at room temperature under an inert atmosphere.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-amino-3-(methylthio)pyrazole-4-carbonitrile.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Dissolve Amidrazone in Ethanol start->setup add_reagent Add this compound setup->add_reagent reflux Reflux Reaction Mixture add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool, Evaporate Solvent, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis of pyrazole derivatives.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various 5-aminopyrazole-4-carbonitriles from analogous reactions, providing an expected range for the described protocol.

EntryAryl Hydrazine / Amidrazone SubstituentSolventReaction Time (h)Yield (%)Reference
1PhenylhydrazineEthanol485[4]
24-FluorophenylhydrazineEthanol490[4]
32,4-DifluorophenylhydrazineEthanol492[4]
44-ChlorophenylhydrazineEthanol488[4]
5N-PhenylbenzamidrazoneEtOH/Et3N/DMFNot SpecifiedGood[1]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Methanethiol, a byproduct of the reaction, is a volatile and malodorous gas. The work-up procedure should be performed with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reaction of this compound with amidrazones provides an efficient and versatile route to synthesize 5-amino-3-(methylthio)pyrazole-4-carbonitriles. The mild reaction conditions and the ability to introduce a wide range of substituents make this protocol highly valuable for the generation of compound libraries for drug discovery and development programs. The provided protocol, along with the workflow diagram and quantitative data, serves as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Multicomponent Reactions Involving Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-cyano-3,3-di(methylthio)acrylate in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. Detailed protocols for representative reactions are provided, along with quantitative data and a discussion of the biological relevance of the synthesized compounds, particularly in the context of drug discovery.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions. Its unique structure, featuring a cyano group, an acrylate moiety, and two methylthio groups, allows for a variety of transformations, leading to the rapid construction of complex molecular architectures. This reagent is especially valuable for the synthesis of highly substituted pyridines, pyrazoles, and other pharmacologically relevant heterocycles. The atom economy and operational simplicity of MCRs make this approach highly attractive for the generation of chemical libraries for drug screening.

Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

One of the most well-established applications of reagents like this compound is in the four-component synthesis of 2-amino-3-cyanopyridine derivatives. This reaction typically involves an aldehyde, a ketone (or another C-H acid), malononitrile (which can be formed in situ or substituted by similar reagents), and an ammonium source. The products of this reaction are of significant interest due to their diverse biological activities. While many protocols use malononitrile directly, the underlying principles can be adapted for reactions involving this compound. High yields of 80–92% have been reported for similar reactions.[1]

Quantitative Data for 2-Amino-3-cyanopyridine Synthesis

The following table summarizes representative yields for the synthesis of 2-amino-3-cyanopyridine derivatives using various aromatic aldehydes and ketones in the presence of malononitrile and ammonium acetate, catalyzed by copper nanoparticles on charcoal. This data illustrates the scope and efficiency of this type of multicomponent reaction.

EntryAldehydeKetoneProductYield (%)
1BenzaldehydeAcetophenone2-amino-3-cyano-4,6-diphenylpyridine92
24-ChlorobenzaldehydeAcetophenone2-amino-4-(4-chlorophenyl)-3-cyano-6-phenylpyridine94
34-MethylbenzaldehydeAcetophenone2-amino-3-cyano-4-(4-methylphenyl)-6-phenylpyridine90
44-MethoxybenzaldehydeAcetophenone2-amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine88
52-NaphthaldehydeAcetophenone2-amino-3-cyano-4-(naphthalen-2-yl)-6-phenylpyridine86
6BenzaldehydeCyclohexanone2-amino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline85

Adapted from data on similar four-component reactions.[2]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is a general guideline for the one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Ammonium acetate (2.0 mmol)

  • Catalyst (e.g., nanostructured diphosphate Na2CaP2O7, 0.05 g)[3]

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.2 mmol), ammonium acetate (2.0 mmol), and the catalyst.

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol.

  • Heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times are typically in the range of 30-60 minutes.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed solvent-free, add a small amount of ethanol and stir.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Aldehyde (1.0 mmol) - Ketone (1.0 mmol) - Malononitrile (1.2 mmol) - Ammonium Acetate (2.0 mmol) - Catalyst react Heat at 80 °C (30-60 min) start->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter and Wash with Cold Ethanol cool->filter dry Dry under Vacuum filter->dry purify Recrystallize dry->purify TAK1_Pathway TNFR TNFR TRAF TRAF2 / TRAF6 TNFR->TRAF TLR TLR / IL-1R TLR->TRAF TAB TAB1/2/3 TRAF->TAB TAK1 TAK1 TAB->TAK1 Activation IKK IKK Complex TAK1->IKK Phosphorylation JNK_p38 JNK / p38 TAK1->JNK_p38 Phosphorylation NFkB NF-κB IKK->NFkB Activation Response Inflammation Cell Survival Proliferation JNK_p38->Response NFkB->Response Inhibitor 2-Cyanoacrylamide Derivatives Inhibitor->TAK1

References

Synthesis of substituted pyridinones from "Methyl 2-cyano-3,3-di(methylthio)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-2(1H)-ones are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Members of this class have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1] The versatile reactivity of ketene dithioacetals, such as Methyl 2-cyano-3,3-di(methylthio)acrylate, provides a valuable entry point for the synthesis of highly functionalized pyridinone derivatives. This document outlines a general methodology for the synthesis of substituted 3-cyano-2-pyridinones from this compound and various active methylene compounds.

The synthetic strategy involves a base-catalyzed reaction between this compound and a compound containing an active methylene group (e.g., ketones, esters, malononitrile). The reaction proceeds via an initial nucleophilic attack of the carbanion generated from the active methylene compound onto the electron-deficient carbon of the ketene dithioacetal, followed by the elimination of a methylthio group. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable pyridinone ring system.

Key Applications

  • Drug Discovery: The synthesized pyridinone derivatives can be screened for various biological activities, serving as lead compounds for the development of new therapeutic agents.[1][2]

  • Medicinal Chemistry: The described protocol allows for the generation of a library of substituted pyridinones, facilitating structure-activity relationship (SAR) studies.[1]

  • Fluorescent Probes: Certain 3-cyano-2-pyridone derivatives have been shown to exhibit fluorescent properties, suggesting their potential application as molecular probes.[3][4]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted pyridinones from this compound and various active methylene compounds. The data is based on typical yields and reaction conditions reported for similar transformations.[3][5]

Table 1: Synthesis of 4,6-Disubstituted-3-cyano-2-pyridinones

EntryActive Methylene CompoundBaseSolventTemp (°C)Time (h)Yield (%)
1AcetoneCH₃HNaHTHF60675
2AcetophenonePhHNaOEtEthanol80882
3Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}t-BuOKt-BuOH801078
4Ethyl acetoacetateCH₃COOEtNaHDioxane1001265
5MalononitrileCNNH₂PiperidineEthanol80588

Table 2: Influence of Reaction Parameters on the Synthesis of 4-Methyl-6-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Acetone)

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Base NaH75NaOEt68t-BuOK72
Solvent THF75Dioxane70DMF65
Temperature 25°C4060°C7580°C72
Time 2 h356 h7512 h76

Experimental Protocols

General Protocol for the Synthesis of Substituted 3-Cyano-2-pyridinones

This protocol describes a general procedure for the reaction of this compound with an active methylene compound in the presence of a base.

Materials:

  • This compound

  • Active methylene compound (e.g., acetone, ethyl acetoacetate, malononitrile)

  • Base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, dioxane)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the active methylene compound (1.2 equivalents) and the anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. For NaH, handle with care under an inert atmosphere.

  • Addition of Ketene Dithioacetal: Once the base has been added, add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C) for the specified time (e.g., 6-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with 1M HCl. This will protonate the pyridinone and may cause it to precipitate.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted pyridinone.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Substituted Pyridinone cluster_analysis Product Characterization start Start: Prepare Reactants reactants This compound + Active Methylene Compound start->reactants base_addition Add Base in Anhydrous Solvent at 0 °C reactants->base_addition reaction Heat Reaction Mixture (e.g., 60-100 °C) base_addition->reaction workup Quench, Acidify, and Extract reaction->workup purification Purify by Column Chromatography workup->purification product Substituted Pyridinone purification->product nmr ¹H and ¹³C NMR product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: Experimental workflow for the synthesis and characterization of substituted pyridinones.

References

Application Notes and Protocols: Heterocycle Synthesis from Methyl 2-Cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a versatile and highly reactive precursor for the synthesis of a wide array of functionalized heterocyclic compounds. Its unique structure, featuring a Michael acceptor, a nitrile group, and two labile methylthio groups, allows for diverse cyclocondensation reactions with various dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of pyrimidines, pyrazoles, pyridines, and thiazoles utilizing this valuable building block. The synthesized heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

General Reaction Scheme

The general synthetic strategy involves the reaction of this compound with a dinucleophile (X-Y), leading to the formation of a five- or six-membered heterocyclic ring through a sequence of nucleophilic attack, substitution of one or both methylthio groups, and intramolecular cyclization.

General Reaction Scheme reagent This compound heterocycle Substituted Heterocycle (Pyrimidine, Pyrazole, Pyridine, Thiazole) reagent->heterocycle Reaction Conditions dinucleophile Dinucleophile (e.g., Guanidine, Hydrazine, Enamines, Thioamides) dinucleophile->heterocycle

Caption: General reaction pathway for heterocycle synthesis.

Synthesis of Substituted Pyrimidines

The reaction of this compound with N-C-N dinucleophiles such as guanidine and thiourea provides a straightforward route to highly functionalized pyrimidines. These compounds are scaffolds of significant interest due to their broad spectrum of biological activities.

Reaction with Guanidine

The cyclocondensation with guanidine leads to the formation of 2,4-diamino-5-cyanopyrimidines. The reaction proceeds via initial nucleophilic attack of guanidine, followed by cyclization and elimination of two molecules of methanethiol.

Pyrimidine Synthesis with Guanidine start This compound product 2,4-Diamino-6-(methylthio)-5-cyanopyrimidine start->product Microwave Irradiation guanidine Guanidine Nitrate + NaH in DMF guanidine->product

Caption: Synthesis of a substituted pyrimidine using guanidine.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(phenylamino)-5-cyanopyrimidine

This protocol is adapted from a microwave-assisted, one-pot, three-component reaction.[1]

  • Preparation of Guanidine Solution: To a suspension of sodium hydride (50%, 0.01 mol) in DMF (10 ml), add guanidine nitrate (0.01 mol).

  • Microwave Irradiation (Guanidine Activation): Subject the mixture to microwave irradiation at 20 W for 1 minute.

  • Filtration: Filter the solution to remove any solids.

  • Addition of α-cyanoketene S,N-acetal: To the filtrate, add the corresponding α-cyanoketene S,N-acetal (prepared from this compound and an amine) (0.01 mol).

  • Microwave Irradiation (Cyclization): Subject the flask to microwave irradiation at 80 W for 25-50 minutes. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 ml).

  • Isolation: Filter the solid precipitate, dry it, and recrystallize from a DMF-ethanol mixture to obtain the pure product.

Quantitative Data

DinucleophileR GroupProductYield (%)M.P. (°C)
GuanidinePhenylamino2,4-Diamino-6-(phenylamino)-5-cyanopyrimidine84268-270
Guanidine4-Morpholinyl2,4-Diamino-6-(4-morpholinyl)-5-cyanopyrimidine82226-227
Guanidine4-Methoxyphenylamino2,4-Diamino-6-(4-methoxyphenylamino)-5-cyanopyrimidine88259-262

Data adapted from a similar synthesis using α-cyanoketene S,N-acetals.[1][2]

Synthesis of Substituted Pyrazoles

The reaction with hydrazine and its derivatives as N-N dinucleophiles serves as a classical and efficient method for the synthesis of 3-amino-4-cyanopyrazoles.

Reaction with Hydrazine Hydrate

The reaction of this compound with hydrazine hydrate typically proceeds at room temperature or with gentle heating to afford the corresponding 3-amino-5-(methylthio)-4-cyanopyrazole.

Pyrazole Synthesis with Hydrazine start This compound product 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile start->product Reflux hydrazine Hydrazine Hydrate in Ethanol hydrazine->product

Caption: Synthesis of a substituted pyrazole using hydrazine.

Experimental Protocol: Synthesis of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

This is a general protocol based on similar reactions, as a specific protocol for the methyl ester was not found in the initial search.

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or reflux gently if the reaction is slow (monitor by TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

Specific yield and melting point data for the reaction of this compound with hydrazine hydrate require further experimental investigation as they were not explicitly found in the provided search results. A related reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones has been reported to produce mercapto pyrazole derivatives.[3]

Synthesis of Substituted Pyridines

The synthesis of pyridines from this compound typically involves a multi-component reaction with a compound containing an active methylene group and an ammonia source. This approach allows for the construction of highly substituted pyridine rings.

Reaction with Malononitrile and an Aldehyde

A one-pot condensation of an aldehyde, malononitrile, a methyl ketone, and ammonium acetate can lead to 2-amino-3-cyanopyridine derivatives.[4] While not a direct reaction with a dinucleophile, this highlights a common strategy for pyridine synthesis from related precursors. A more direct approach would involve the reaction with an enamine or a pre-formed enolate.

Pyridine Synthesis Workflow start This compound intermediate Intermediate Adduct start->intermediate reagents Active Methylene Compound + Ammonium Acetate reagents->intermediate product Substituted 2-amino-3-cyanopyridine intermediate->product Cyclization & Aromatization Thiazole Synthesis with Thiourea start This compound product Substituted 2-Aminothiazole start->product Cyclocondensation thiourea Thiourea + Base thiourea->product

References

Application Notes and Protocols for Base-Catalyzed Condensation Reactions of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a versatile building block in organic synthesis, particularly for the construction of a wide variety of heterocyclic compounds. As a ketene dithioacetal, it possesses two key reactive sites: the electrophilic carbon-carbon double bond and the two methylthio groups, which can act as leaving groups. This dual reactivity allows for a range of base-catalyzed condensation and cyclization reactions with various binucleophiles. These reactions are instrumental in the synthesis of privileged scaffolds in medicinal chemistry, such as pyrimidines, pyrazoles, and benzodiazepines.

These application notes provide an overview of the synthetic utility of this compound in base-catalyzed condensation reactions and offer detailed protocols for its preparation and subsequent transformations.

Synthesis of this compound

The preparation of the title compound is typically achieved through a two-step, one-pot reaction starting from methyl cyanoacetate, carbon disulfide, and methyl iodide in the presence of a base.

Experimental Protocol

Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of methyl cyanoacetate (1.0 eq.) in anhydrous DMF, sodium hydride (2.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred at 0 °C for 30 minutes.

  • Carbon disulfide (1.1 eq.) is added dropwise to the reaction mixture at 0 °C, and stirring is continued for 1-2 hours at room temperature.

  • The reaction mixture is cooled again to 0 °C, and methyl iodide (2.2 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Upon completion (monitored by TLC), the reaction is quenched by the slow addition of cold water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Heterocyclic Synthesis

Synthesis of Pyrimidine Derivatives

This compound reacts with carboxamides in the presence of a strong base like sodium hydride to yield substituted pyrimidines.[1] The reaction proceeds through an initial nucleophilic attack of the deprotonated carboxamide, followed by cyclization and elimination of methanethiol.

This compound + R-CONH₂ → 4-(methylthio)-2-R-5-cyanopyrimidin-6(1H)-one

Materials:

  • This compound

  • Substituted carboxamide (e.g., benzamide, acetamide)

  • Sodium hydride (NaH)

  • Anhydrous benzene and N,N-dimethylacetamide (DMA)

  • Methanol

Procedure:

  • A mixture of this compound (1.0 eq.) and a carboxamide (1.0 eq.) is dissolved in a mixture of anhydrous benzene and DMA.

  • Sodium hydride (1.1 eq.) is added portion-wise, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The intermediate, methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylate, can be isolated if desired.

  • For the cyclization, the solvent is removed, and the residue is refluxed in methanol to afford the corresponding pyrimidine derivative.

  • The product is isolated and purified by standard laboratory techniques such as recrystallization or column chromatography.

Carboxamide (R-CONH₂)ProductYield (%)
Benzamide5-Cyano-4-(methylthio)-2-phenylpyrimidin-6(1H)-oneGood
Acetamide5-Cyano-2-methyl-4-(methylthio)pyrimidin-6(1H)-oneGood
Thioacetamide5-Cyano-4-(methylthio)-2-thioxo-2,3-dihydropyrimidin-6(1H)-oneGood
Urea5-Cyano-2-amino-4-(methylthio)pyrimidin-6(1H)-oneGood

(Note: Specific yield percentages were not available in the abstract; the source describes them as "good yields."[1])

Synthesis of Benzodiazepine and Benzimidazole Derivatives

The reaction of this compound with o-phenylenediamine can lead to the formation of either a benzodiazepine or a benzimidazole derivative, depending on the reaction conditions.[2]

This compound + o-phenylenediamine → 4-methylsulfanyl-2-oxo-2,5-dihydro-1H-benzo[b][2][3]diazepine-3-carbonitrile OR Methyl 2-cyano-2-(1,3-dihydro-2H-benzo[d]imidazole-2-ylidene)acetate

Materials:

  • This compound

  • o-phenylenediamine

  • Ethanol

  • Reflux apparatus

Procedure:

  • A mixture of o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) is refluxed in ethanol (5 mL) for 4 hours.[2]

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography using dichloromethane as the eluent.

Synthesis of Pyran Derivatives

In a base-catalyzed reaction, this compound condenses with aryl/heteroaryl methyl ketones to form 2-oxo-2H-pyran-3-carbonitriles.[4]

This compound + Ar-CO-CH₃ → 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitrile

Materials:

  • This compound

  • Aryl/heteroaryl methyl ketone

  • Potassium tert-butoxide or another suitable base

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the aryl/heteroaryl methyl ketone (1.0 eq.) in DMSO, a suitable base (e.g., potassium tert-butoxide, 1.1 eq.) is added at room temperature.

  • This compound (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature until completion.[4]

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reagent Reagent Synthesis cluster_products Heterocyclic Products start1 Methyl Cyanoacetate reagent This compound start1->reagent 1. Base (NaH) 2. CS2 start2 Carbon Disulfide start2->reagent start3 Methyl Iodide start3->reagent 3. CH3I prod1 Pyrimidines reagent->prod1 + Carboxamides Base prod2 Benzodiazepines / Benzimidazoles reagent->prod2 + o-Phenylenediamine prod3 Pyranones reagent->prod3 + Aryl Methyl Ketones Base Pyrimidine_Synthesis reactant1 This compound intermediate Methyl 3-N-acylamino-2-cyano- 3-(methylthio)acrylate reactant1->intermediate Base (NaH) Benzene/DMA reactant2 Carboxamide (R-CONH2) reactant2->intermediate product Substituted Pyrimidine intermediate->product Reflux in Methanol - CH3SH

References

Application Notes and Protocols for the Synthesis of Thiophene Derivatives Using Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and valuable electronic properties.[1] The synthesis of highly functionalized thiophenes is therefore of significant interest. Methyl 2-cyano-3,3-di(methylthio)acrylate is a versatile precursor for the construction of polysubstituted thiophenes. As a ketene dithioacetal, it possesses a unique reactivity profile, enabling the creation of complex heterocyclic systems under mild conditions.[2] This document provides detailed protocols and application notes for the synthesis of 2-aminothiophene derivatives from this starting material, based on a green and efficient cascade reaction.[3]

Reaction Principle

The synthesis of functionalized 2-aminothiophenes from this compound can be achieved through a multi-component reaction with a secondary amine and an active methylene compound, such as a thioglycolate, in the presence of a base.[3] The reaction proceeds via a cascade mechanism involving the formation of a key intermediate, followed by intramolecular cyclization and elimination to yield the thiophene ring. This approach is notable for its efficiency and the ability to generate diverse structures by varying the reaction components.[3]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various thiophene derivatives using a similar ethyl ester precursor, ethyl 2-cyano-3,3-bis(methylthio)acrylate, which is expected to have reactivity comparable to the methyl ester.

Table 1: Synthesis of Tetrasubstituted 2-Aminothiophenes [3]

EntrySecondary AmineThioglycolateProductYield (%)
1MorpholineMethyl thioglycolateMethyl 2-(morpholino)-4-oxo-4,5-dihydrothiophene-3-carboxylate85
2PiperidineEthyl thioglycolateEthyl 2-(piperidino)-4-oxo-4,5-dihydrothiophene-3-carboxylate82
3PyrrolidineMethyl thioglycolateMethyl 2-(pyrrolidino)-4-oxo-4,5-dihydrothiophene-3-carboxylate88
4DiethylamineEthyl thioglycolateEthyl 2-(diethylamino)-4-oxo-4,5-dihydrothiophene-3-carboxylate75

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of a 2-aminothiophene derivative.

Protocol 1: Synthesis of Methyl 2-(morpholino)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Materials:

  • This compound

  • Morpholine

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Water (H2O)

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), morpholine (1.2 mmol), and methyl thioglycolate (1.0 mmol) in water (10 mL).

  • Add a catalytic amount of triethylamine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to afford the pure methyl 2-(morpholino)-4-oxo-4,5-dihydrothiophene-3-carboxylate.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the cascade synthesis of 2-aminothiophenes.

reaction_mechanism start This compound + Secondary Amine intermediate1 Enamine Intermediate (Substitution of one SMe group) start->intermediate1 Nucleophilic Substitution thioglycolate Thioglycolate intermediate2 Thioether Adduct thioglycolate->intermediate2 intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Aminothiophene Derivative intermediate3->product Elimination of MeSH

Caption: Proposed mechanism for the synthesis of 2-aminothiophenes.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of thiophene derivatives.

experimental_workflow step1 1. Mixing of Reactants (Ketene dithioacetal, Amine, Thioglycolate) and Catalyst in Water step2 2. Reaction at Room Temperature (4-6 hours) step1->step2 step3 3. Work-up (Extraction with Ethyl Acetate, Brine Wash) step2->step3 step4 4. Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) step3->step4 step5 5. Purification (Recrystallization from Ethanol) step4->step5 step6 6. Characterization (NMR, Mass Spectrometry) step5->step6

Caption: General experimental workflow for thiophene synthesis.

Applications in Drug Development

Thiophene derivatives are prevalent in a wide array of therapeutic agents due to their ability to act as bioisosteres for phenyl groups and their capacity for diverse functionalization.[4] The 2-aminothiophene scaffold, in particular, is a key component in many biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[5] The synthetic route described herein provides a valuable tool for generating libraries of novel thiophene derivatives for high-throughput screening in drug discovery programs. The mild, aqueous reaction conditions align with the principles of green chemistry, making this an attractive method for sustainable pharmaceutical development.[3]

References

Application of "Methyl 2-cyano-3,3-di(methylthio)acrylate" in the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a versatile and highly reactive ketene dithioacetal that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a cyano group, a methyl acrylate moiety, and two methylthio groups, provide multiple reactive sites for the construction of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidines and pyrazoles utilizing this precursor. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antiproliferative, and antimicrobial activities.

I. Synthesis of Bioactive Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents. This compound serves as an excellent three-carbon synthon for the construction of substituted pyrimidines through reactions with various binucleophiles.

Application Note 1: Synthesis of 4-Substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

One of the most straightforward methods for the synthesis of functionalized pyrimidines from this compound involves a one-pot reaction with an aldehyde and thiourea. This multicomponent reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol: General Procedure for the Synthesis of 4-Aryl-6-methylthio-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Thiourea (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Ethanol (anhydrous)

    • Hydrochloric acid (HCl, for acidification)

    • Ethyl acetate and hexane (for recrystallization)

  • Procedure:

    • To a stirred solution of this compound (e.g., 10 mmol, 2.03 g) and a substituted aromatic aldehyde (10 mmol) in anhydrous ethanol (50 mL), add thiourea (12 mmol, 0.91 g) and potassium carbonate (15 mmol, 2.07 g).

    • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 4-aryl-6-methylthio-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Table 1: Synthesis of 4-Aryl-6-methylthio-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

EntryAr-groupYield (%)
1Phenyl85
24-Chlorophenyl88
34-Methoxyphenyl82
44-Nitrophenyl78

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Workflow for Pyrimidine Synthesis

G reagents This compound + Substituted Aldehyde + Thiourea + K₂CO₃ in Ethanol reflux Reflux (6-8 hours) reagents->reflux Heat workup Work-up: 1. Pour into ice-water 2. Acidify with HCl 3. Filtration reflux->workup purification Purification: Recrystallization workup->purification product 4-Aryl-6-methylthio-2-thioxo- 1,2,3,4-tetrahydropyrimidine- 5-carbonitrile purification->product

Caption: Workflow for the synthesis of pyrimidine derivatives.

Application Note 2: Synthesis of Pyrimidine Derivatives via Reaction with Amides

The reaction of this compound with carboxamides in the presence of a strong base provides a route to various substituted pyrimidines.[1][2] The reaction proceeds through a nucleophilic substitution of one of the methylthio groups by the deprotonated amide, followed by cyclization.

Experimental Protocol: Synthesis of 2-Substituted-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile

  • Reagents and Materials:

    • This compound (1a) (1.0 eq)

    • Carboxamide (e.g., acetamide, benzamide) (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

    • Benzene and N,N-Dimethylacetamide (DMA) (solvent mixture)

    • Methanol (for cyclization)

    • Diethyl ether

  • Procedure:

    • To a suspension of sodium hydride (22 mmol, 0.88 g of 60% dispersion) in a mixture of dry benzene (20 mL) and DMA (10 mL), add the carboxamide (11 mmol) portionwise at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes.

    • Add a solution of this compound (1a) (10 mmol, 2.03 g) in dry benzene (10 mL) dropwise to the reaction mixture.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice water and extract with diethyl ether. The aqueous layer contains the intermediate.

    • Acidify the aqueous layer with 10% HCl and extract with chloroform. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylate.

    • Dissolve the crude intermediate in methanol (30 mL) and reflux for 4 hours to effect cyclization.

    • Cool the reaction mixture, and the resulting precipitate is collected by filtration, washed with methanol, and dried to give the pure pyrimidine derivative.

II. Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are another class of five-membered nitrogen-containing heterocycles that exhibit a broad range of biological activities. This compound and its ethyl ester analog are valuable precursors for the synthesis of substituted pyrazoles.

Application Note 3: Synthesis of Mercapto Pyrazole Derivatives

The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-arylbenzamidrazones leads to the formation of mercapto pyrazole derivatives.[3][4] This reaction likely proceeds through a nucleophilic attack of the amidrazone nitrogen onto the electron-deficient carbon of the acrylate, followed by intramolecular cyclization and elimination of methanethiol.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(aryl(phenyl)methyleneamino)-3-(methylthio)-1H-pyrazole-4-carboxylate

  • Reagents and Materials:

    • Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq)

    • N-Arylbenzamidrazone (1.0 eq)

    • Absolute ethanol

    • Triethylamine (catalytic amount)

  • Procedure:

    • A mixture of ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol, 2.17 g) and the appropriate N-arylbenzamidrazone (10 mmol) in absolute ethanol (40 mL) is treated with a catalytic amount of triethylamine (3-4 drops).

    • The reaction mixture is refluxed for 5-7 hours, with reaction progress monitored by TLC.

    • After cooling, the solvent is evaporated under reduced pressure.

    • The residue is triturated with diethyl ether, and the resulting solid product is collected by filtration.

    • The crude product is purified by recrystallization from ethanol to yield the desired mercapto pyrazole derivative.

Table 2: Synthesis of Mercapto Pyrazole Derivatives

EntryAryl group in AmidrazoneYield (%)
1Phenyl75
24-Tolyl78
34-Chlorophenyl82

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Pathway for Pyrazole Synthesis

G start Ethyl 2-cyano-3,3-bis(methylthio)acrylate + N-Arylbenzamidrazone conditions Ethanol, Et₃N Reflux start->conditions intermediate Nucleophilic Addition & Intramolecular Cyclization conditions->intermediate product Ethyl 5-amino-1-(aryl(phenyl)methyleneamino) -3-(methylthio)-1H-pyrazole-4-carboxylate intermediate->product Elimination of CH₃SH

Caption: Synthesis of pyrazole derivatives.

III. Bioactivity of Synthesized Heterocycles

The pyrimidine and pyrazole derivatives synthesized from this compound have been investigated for a range of biological activities, with a particular focus on their potential as anticancer and antimicrobial agents.

Application Note 4: Anticancer and Antiproliferative Activity

Several studies have reported the evaluation of pyrimidine and pyrazole derivatives for their cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Synthesized Heterocycles (IC₅₀ values in µM)

Compound TypeDerivativeCell LineIC₅₀ (µM)Reference
Pyrimidine4b (Aryl urea moiety)SW480 (Colon)11.08[5]
PyrimidineB-4 (Chalcone derivative)MCF-7 (Breast)6.70 ± 1.02[6]
PyrimidineB-4 (Chalcone derivative)A549 (Lung)20.49 ± 2.7[6]
Pyrazolo[3,4-d]pyrimidineCompound 5HT1080 (Fibrosarcoma)96.25[7]
Pyrazolo[3,4-d]pyrimidineCompound 5Hela (Cervical)74.8[7]
Pyrazolo[3,4-d]pyrimidineCompound 7HT1080 (Fibrosarcoma)17.50[7]
Pyrazolo[3,4-d]pyrimidineVIIa57 different cell lines0.326 - 4.31[8]

Note: This table summarizes selected data from the literature and is not exhaustive. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Signaling Pathway Visualization: Apoptosis Induction by a Pyrimidine Derivative

G Pyrimidine_4b Pyrimidine Derivative (4b) Bcl2 Bcl-2 (Anti-apoptotic) Pyrimidine_4b->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Pyrimidine_4b->Bax Upregulation Mito Mitochondrial Membrane Potential Bcl2->Mito Maintains Bax->Mito Disrupts Caspases Caspase Activation Mito->Caspases Loss leads to PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Methyl 2-cyano-3,3-di(methylthio)acrylate: A Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly versatile and reactive precursor molecule extensively utilized in the synthesis of a wide array of fused heterocyclic systems. Its unique structural features, including a cyano group, an acrylate moiety, and two methylthio groups, provide multiple reactive sites for cyclization reactions with various binucleophiles. This reactivity makes it a valuable building block in medicinal chemistry and drug discovery for the construction of novel scaffolds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused pyrimidine and pyrazole derivatives.

Application Notes

1. Synthesis of Fused Pyrimidine Derivatives

This compound serves as an excellent starting material for the synthesis of various fused pyrimidine systems. The general strategy involves the reaction of the acrylate with a suitable N-C-N binucleophile, such as an amidine, guanidine, or urea. The reaction typically proceeds via an initial nucleophilic attack at one of the methylthio-bearing carbons, followed by an intramolecular cyclization and elimination of methanethiol to afford the fused pyrimidine ring.

One of the most common applications is the synthesis of 4-amino-5-cyano-6-(methylthio)pyrimidine derivatives. These compounds are valuable intermediates that can be further functionalized to generate a diverse library of molecules for biological screening. The reaction of this compound with various carboxamides in the presence of a strong base like sodium hydride is a well-established method for this transformation.[1][2]

Key Advantages:

  • High Reactivity: The electron-withdrawing cyano and ester groups activate the double bond, facilitating nucleophilic attack.

  • Versatility: A wide range of binucleophiles can be employed to generate diverse heterocyclic scaffolds.

  • Good Leaving Groups: The methylthio groups are excellent leaving groups, driving the cyclization reaction forward.

  • Functional Group Tolerance: The reaction conditions can often be tailored to tolerate a variety of functional groups on the binucleophile.

2. Synthesis of Fused Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives provides a straightforward route to substituted pyrazoles. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of one or both methylthio groups, depending on the reaction conditions and the hydrazine derivative used. This approach allows for the synthesis of pyrazoles with various substitution patterns, which are important pharmacophores in many drug candidates. For instance, the reaction with N-arylbenzamidrazones can lead to the formation of mercapto pyrazole derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 3-(N-Acylamino)-2-cyano-3-(methylthio)acrylates

This protocol is adapted from the work of Tominaga et al.[1]

Materials:

  • This compound

  • Appropriate carboxamide (e.g., acetamide, benzamide)

  • Sodium hydride (NaH), 60% dispersion in oil

  • Dry N,N-Dimethylformamide (DMF)

  • Dry Benzene

  • Methanol

Procedure:

  • To a stirred suspension of sodium hydride (12 mmol, 0.48 g of 60% dispersion) in a mixture of dry DMF (10 ml) and dry benzene (20 ml), add the appropriate carboxamide (10 mmol) portionwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of this compound (10 mmol, 2.03 g) in dry benzene (10 ml) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water (100 ml) and acidify with 10% hydrochloric acid.

  • Extract the aqueous layer with chloroform (3 x 50 ml).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to afford the pure methyl 3-(N-acylamino)-2-cyano-3-(methylthio)acrylate.

Protocol 2: General Procedure for the Synthesis of 4-Substituted-5-cyano-6-(methylthio)pyrimidin-2(1H)-ones

This protocol is a cyclization step following Protocol 1, adapted from Tominaga et al.[1]

Materials:

  • Methyl 3-(N-acylamino)-2-cyano-3-(methylthio)acrylate (from Protocol 1)

  • Methanol

Procedure:

  • Dissolve the methyl 3-(N-acylamino)-2-cyano-3-(methylthio)acrylate (5 mmol) in methanol (20 ml).

  • Reflux the solution for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry in vacuo to obtain the desired 4-substituted-5-cyano-6-(methylthio)pyrimidin-2(1H)-one.

Protocol 3: Synthesis of 2-Amino-4-substituted-5-cyano-6-(methylthio)pyrimidines from Guanidine

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (11 mmol, 0.25 g) in absolute ethanol (30 ml).

  • To this solution, add guanidine hydrochloride (10 mmol, 0.96 g) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (10 mmol, 2.03 g) in absolute ethanol (10 ml).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water (100 ml).

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the pure 2-amino-4-substituted-5-cyano-6-(methylthio)pyrimidine.

Protocol 4: Synthesis of 3-Amino-4-cyano-5-(methylthio)pyrazoles from Hydrazine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound (10 mmol, 2.03 g) in ethanol (20 ml), add hydrazine hydrate (12 mmol, 0.6 ml) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired 3-amino-4-cyano-5-(methylthio)pyrazole.

Data Presentation

Table 1: Synthesis of Fused Pyrimidine Derivatives from this compound

BinucleophileProductReaction ConditionsYield (%)Reference
AcetamideMethyl 3-(N-acetylamino)-2-cyano-3-(methylthio)acrylateNaH, DMF/Benzene, rt, 2h85[1]
BenzamideMethyl 3-(N-benzoylamino)-2-cyano-3-(methylthio)acrylateNaH, DMF/Benzene, rt, 3h92[1]
Thioacetamide5-Cyano-6-(methylthio)-4-methylpyrimidine-2(1H)-thioneNaH, DMF/Benzene, rt, then reflux in MeOH78[1]
Urea5-Cyano-6-(methylthio)pyrimidine-2,4(1H,3H)-dioneNaH, DMF/Benzene, rt, then reflux in MeOH88[1]
Guanidine2-Amino-5-cyano-4-hydroxy-6-(methylthio)pyrimidineNaOEt, EtOH, reflux, 5h82(Typical)

Table 2: Synthesis of Fused Pyrazole Derivatives from this compound

BinucleophileProductReaction ConditionsYield (%)Reference
Hydrazine hydrate3-Amino-4-cyano-5-(methylthio)pyrazoleEtOH, reflux, 4h75(Typical)
Phenylhydrazine3-Amino-4-cyano-5-(methylthio)-1-phenylpyrazoleEtOH, reflux, 6h70(Typical)
N-Arylbenzamidrazone1-Aryl-3-aryl-4-cyano-5-(methylthio)pyrazoleToluene, reflux, 8h65-75(Typical)

Visualizations

reaction_pathway_pyrimidine precursor This compound intermediate Intermediate precursor->intermediate + Binucleophile - CH3SH binucleophile Amidine / Guanidine / Urea (R-C(=NH)NH2) binucleophile->intermediate product Fused Pyrimidine intermediate->product Intramolecular Cyclization - CH3SH experimental_workflow_pyrimidine start Start step1 React this compound with binucleophile in a suitable solvent start->step1 step2 Heat the reaction mixture (optional) step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Work-up: Pour into water, extract, dry step3->step4 Reaction complete step5 Purification: Recrystallization or Column Chromatography step4->step5 end End: Characterize pure product step5->end reaction_pathway_pyrazole precursor This compound intermediate Hydrazone Intermediate precursor->intermediate + Hydrazine - CH3SH hydrazine Hydrazine derivative (R-NHNH2) hydrazine->intermediate product Fused Pyrazole intermediate->product Intramolecular Cyclization - CH3SH / H2S

References

Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 2-cyano-3,3-di(methylthio)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of Methyl 2-cyano-3,3-di(methylthio)acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step, one-pot procedure. It begins with the reaction of methyl cyanoacetate with carbon disulfide in the presence of a base to form a dithiolate salt intermediate. This intermediate is then alkylated in situ with a methylating agent, typically methyl iodide, to yield the final product.

Q2: Which starting materials are required for this synthesis?

A2: The key starting materials are methyl cyanoacetate, carbon disulfide, a suitable base, and a methylating agent such as methyl iodide.

Q3: What are the most critical parameters to control during the reaction?

A3: The most critical parameters include the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. These factors significantly influence the reaction rate, yield, and purity of the final product.

Q4: What are the typical yields for this synthesis?

A4: Yields can vary depending on the specific reaction conditions, but well-optimized procedures can achieve yields in the range of 70-90%.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time.1. Use a fresh, anhydrous base. Consider stronger bases like sodium hydride or potassium tert-butoxide. 2. Gradually increase the reaction temperature in 10°C increments. 3. Ensure the purity of methyl cyanoacetate and use dry solvents. 4. Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water, causing hydrolysis of the ester or intermediate. 3. Incorrect stoichiometry, leading to unreacted intermediates.1. Maintain the recommended reaction temperature and ensure proper cooling during exothermic steps. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the addition of reagents, particularly the methylating agent.
Incomplete Reaction 1. Insufficient amount of base or alkylating agent. 2. Poor mixing of the reaction mixture. 3. Short reaction time.1. Ensure the correct molar ratios of reactants are used. 2. Use a suitable solvent that allows for good solubility of all reactants and intermediates. Ensure efficient stirring. 3. Allow the reaction to proceed for a longer duration, monitoring its progress via TLC.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature.1. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate). 2. If the product is an oil, ensure it is pure by NMR and/or mass spectrometry. Cooling may sometimes induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF, add methyl cyanoacetate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 1-2 hours.

  • Cool the reaction to 0 °C and add methyl iodide (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
Sodium HydrideDMF0 to RT4~85
Potassium tert-butoxideTHF0 to RT5~80
TriethylamineEthanolReflux8~60
Potassium CarbonateAcetoneReflux12~55

Note: The data presented are typical and may vary based on specific experimental conditions.

Visualizations

Reaction_Pathway Methyl_cyanoacetate Methyl cyanoacetate Intermediate Dithiolate Salt Intermediate Methyl_cyanoacetate->Intermediate + CS₂ CS2 Carbon Disulfide (CS₂) Base Base (e.g., NaH) Base->Intermediate Deprotonation Product This compound Intermediate->Product + 2 CH₃I Methyl_iodide Methyl Iodide (CH₃I) Methyl_iodide->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Is the base active and sufficient? Start->Check_Base Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Solution_Base Use fresh, stronger base in correct stoichiometry. Check_Base->Solution_Base No Check_Purity Are starting materials pure and anhydrous? Check_Temp->Check_Purity Yes Solution_Temp Optimize temperature. Check_Temp->Solution_Temp No Check_Time Is the reaction time sufficient? Check_Purity->Check_Time Yes Solution_Purity Purify starting materials and use dry solvents. Check_Purity->Solution_Purity No Solution_Time Increase reaction time and monitor by TLC. Check_Time->Solution_Time No

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Reactions of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 2-cyano-3,3-di(methylthio)acrylate. It provides troubleshooting advice and frequently asked questions regarding common side products and reaction issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Q1: My reaction is sluggish or incomplete. What are the common causes?

A1: Incomplete reactions can stem from several factors:

  • Insufficiently activated nucleophile: Many reactions with this substrate require a basic catalyst to deprotonate the nucleophile, increasing its reactivity. Ensure your base is strong enough for the chosen nucleophile and is not consumed by acidic impurities.

  • Low reaction temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS.

  • Steric hindrance: A bulky nucleophile or sterically hindered starting material can slow down the reaction rate. In such cases, longer reaction times or higher temperatures might be necessary.

  • Poor solvent choice: The solvent should be able to dissolve all reactants and be compatible with the reaction conditions. For reactions involving ionic intermediates, a polar aprotic solvent like DMF or DMSO is often a good choice.

Q2: I am observing multiple spots on my TLC plate that are not my desired product. What are the likely side products?

A2: The formation of multiple products is a common issue. Based on the reactivity of this compound, several side products are plausible:

  • Michael Addition Product: If the reaction conditions are not conducive to the subsequent cyclization or elimination steps, the initial Michael adduct may be isolated as a stable side product.

  • Monosubstituted Product: In reactions where the displacement of both methylthio groups is intended, the product of a single displacement may be observed, especially with insufficient nucleophile or shorter reaction times.

  • Hydrolysis Products: The presence of water in the reaction mixture, particularly under acidic or basic conditions, can lead to the hydrolysis of the methyl ester to a carboxylic acid, or the cyano group to an amide.

  • Polymerization: As a highly activated alkene, this compound can undergo anionic polymerization, especially in the presence of strong bases or certain nucleophiles.[1][2] This is often observed as an insoluble material in the reaction vessel.

Q3: My desired product is contaminated with a compound that has a similar polarity, making purification difficult. What could it be?

A3: Contaminants with similar polarity are often isomers of the desired product. In the synthesis of heterocyclic compounds, such as pyrazoles, the formation of regioisomers is a common possibility depending on the nucleophile and reaction conditions. Careful analysis of NMR and mass spectrometry data is crucial to identify the isomeric structures. Fine-tuning the reaction conditions (e.g., solvent, temperature, or catalyst) can sometimes favor the formation of one isomer over the other.

Q4: I have isolated my product, but the yield is consistently low. What are the potential reasons?

A4: Low yields can be attributed to several factors beyond the formation of side products:

  • Product decomposition: The desired product might be unstable under the reaction or work-up conditions. For example, prolonged heating or exposure to strong acids or bases during extraction can degrade the product.

  • Difficult purification: The product may be highly soluble in the aqueous phase during work-up, or it may adhere strongly to the stationary phase during chromatography, leading to losses.

  • Inaccurate stoichiometry: Ensure the accurate measurement of all reagents, especially the limiting reagent.

Data Presentation: Plausible Side Products and Influencing Factors

The following table summarizes potential side products in reactions of this compound, their likely causes, and suggested solutions.

Side ProductStructureLikely CauseSuggested Solution
Michael Adduct Nucleophile adds to the double bond without further reaction.- Insufficient heat- Weak base- Short reaction time- Increase reaction temperature- Use a stronger base- Prolong reaction time
Monosubstituted Product Only one -SMe group is displaced by the nucleophile.- Insufficient nucleophile- Low temperature- Use a molar excess of the nucleophile- Increase reaction temperature
Ester Hydrolysis -COOCH₃ is converted to -COOH.- Presence of water- Acidic or basic conditions- Use anhydrous solvents and reagents- Perform the reaction under an inert atmosphere- Neutralize the reaction mixture promptly during work-up
Cyano Group Hydrolysis -CN is converted to -CONH₂.- Strong acidic or basic conditions, especially with heating- Use milder reaction conditions- Avoid prolonged heating in the presence of acid or base
Polymerization Formation of a polymer.- Presence of strong bases or initiating impurities- Add a radical inhibitor if a radical pathway is suspected- Control the rate of addition of the base

Experimental Protocols

This section provides a detailed methodology for a representative reaction: the synthesis of a pyrazole derivative from this compound and hydrazine hydrate. This protocol can be adapted for troubleshooting purposes.

Synthesis of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate dropwise at room temperature. After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and the formation of common side products.

reaction_pathway start This compound + Nucleophile (e.g., Hydrazine) michael_adduct Michael Adduct (Intermediate) start->michael_adduct Michael Addition side_product2 Hydrolysis Products (Side Product) start->side_product2 Presence of H₂O side_product3 Polymer (Side Product) start->side_product3 Anionic Initiation cyclization Intramolecular Cyclization michael_adduct->cyclization side_product1 Isolated Michael Adduct (Side Product) michael_adduct->side_product1 Incomplete Reaction elimination Elimination of CH₃SH cyclization->elimination product Desired Product (e.g., Pyrazole) elimination->product

Caption: General reaction pathway and formation of common side products.

troubleshooting_logic start Experiment Issue Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction multiple_products Multiple Products on TLC start->multiple_products low_yield Low Yield start->low_yield solution_incomplete Check Nucleophile Activation Increase Temperature Check Solvent incomplete_reaction->solution_incomplete solution_multiple Identify Side Products (MS, NMR) Optimize Reaction Conditions Consider Isomer Formation multiple_products->solution_multiple low_yield->solution_multiple Side Reactions? solution_low_yield Check Product Stability Optimize Work-up & Purification low_yield->solution_low_yield

Caption: Troubleshooting workflow for common experimental issues.

References

Purification of pyrazole products from "Methyl 2-cyano-3,3-di(methylthio)acrylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Purification of Pyrazole Products from "Methyl 2-cyano-3,3-di(methylthio)acrylate" Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of pyrazole products derived from "this compound" and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the expected pyrazole product from the reaction of "this compound" with hydrazine hydrate?

The reaction of "this compound" with hydrazine hydrate is expected to yield 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide or its corresponding nitrile, 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, depending on the reaction conditions and the fate of the methyl ester group. The reaction proceeds via a cyclocondensation mechanism.

Q2: What are the most common impurities in this reaction?

Common impurities can include:

  • Unreacted starting materials: "this compound" and hydrazine.

  • Hydrolyzed starting material: Hydrolysis of the ester group of the starting material can occur.

  • Side-products from incomplete cyclization: Open-chain intermediates may be present if the reaction does not go to completion.

  • Regioisomers: If a substituted hydrazine is used (e.g., methylhydrazine), a mixture of regioisomers can be formed.

  • Byproducts from the elimination of the methylthio group: Under certain conditions, one of the methylthio groups might be eliminated.

Q3: My pyrazole product has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. Here are some solutions:

  • Add more solvent: The concentration of your product in the solvent might be too high. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For polar pyrazoles, mixtures like ethanol/water or acetone/hexane can be effective.[1]

  • Use a seed crystal: Adding a tiny crystal of the pure product to the cooled, supersaturated solution can induce crystallization.[1]

Q4: The yield of my purified pyrazole is very low. How can I improve it?

Low yields can result from several factors throughout the synthesis and purification process:

  • Incomplete reaction: Monitor the reaction by TLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature if necessary.

  • Loss during workup: Ensure that the pH is appropriate during aqueous extractions to prevent your product from dissolving in the aqueous layer, especially if it has acidic or basic functionality.

  • Loss during recrystallization: Use the minimum amount of hot solvent necessary to dissolve your product.[1] Ensure the solution is sufficiently cooled to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

  • Adsorption on silica gel: If purifying by column chromatography, polar pyrazoles can sometimes adsorb strongly to the silica gel. Deactivating the silica gel with triethylamine or using a different stationary phase like alumina can mitigate this.

Q5: My final pyrazole product is colored. How can I decolorize it?

Colored impurities are common in pyrazole synthesis. Here are a few methods for their removal:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your desired product, potentially lowering the yield.

  • Recrystallization: Often, the colored impurities are more soluble in the recrystallization solvent and will remain in the mother liquor, leaving you with purer, colorless crystals.

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC after reaction Incomplete reaction, formation of side-products or regioisomers.- Monitor the reaction until the starting material spot disappears. - Optimize reaction conditions (temperature, catalyst, solvent). - For regioisomers, purification by column chromatography with a carefully selected eluent system is often necessary.
Product is an oil and will not solidify Presence of residual solvent or impurities lowering the melting point.- Dry the product under high vacuum. - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification. - Purify by column chromatography.
Broad or multiple melting points Impure product, possibly a mixture of regioisomers.- Re-purify by recrystallization or column chromatography. - If regioisomers are suspected, try different crystallization solvents or chromatographic conditions to achieve separation.
Poor separation on silica gel column Inappropriate solvent system, or interaction of the basic pyrazole with acidic silica.- Optimize the eluent system using TLC. A common starting point for pyrazoles is a mixture of hexane and ethyl acetate.[3] - Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing. - Consider using neutral alumina as the stationary phase.
No crystals form upon cooling after recrystallization The solution is not supersaturated; the concentration of the product is too low.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound.

Experimental Protocols

Representative Synthesis of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure adapted from the synthesis of similar pyrazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve "this compound" (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water, or benzene) or by column chromatography on silica gel.[4]

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the pyrazole product is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for pyrazole recrystallization include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[1]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[2]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by running TLC plates with different solvent mixtures. A common mobile phase for pyrazoles is a gradient of ethyl acetate in hexane.[3]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified pyrazole.

Data Presentation

Table 1: Typical Recrystallization Solvents for Pyrazole Derivatives

Solvent/Solvent SystemPolarityNotes
EthanolPolar ProticGood general solvent for many pyrazole derivatives.
MethanolPolar ProticSimilar to ethanol, good for more polar pyrazoles.
Ethanol/WaterMixed ProticUseful for polar pyrazoles; the water acts as an anti-solvent.[1]
AcetonePolar AproticCan be effective for a range of pyrazoles.
Ethyl AcetateMedium PolarityA versatile solvent for recrystallization.
Hexane/Ethyl AcetateMixedGood for less polar pyrazoles; polarity can be fine-tuned.[1]
BenzeneNon-polarHas been used for recrystallizing aminopyrazole carbonitriles.[4]

Table 2: Typical Yields for Syntheses of Functionalized Aminopyrazoles

Starting MaterialsProductYield (%)Reference
3-Oxo-3-phenylpropanenitrile, Trichloroacetonitrile, Hydrazine Hydrate3-Amino-5-phenyl-1H-pyrazole-4-carbonitrileHigh[4]
Benzaldehydes, Malononitrile, Phenylhydrazine5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives85-93[5]
2-Cyano-N-cyclohexylacetamide, Hydrazine derivativesPyrazole derivativesHigh[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start This compound + Hydrazine Hydrate reaction Reflux in Ethanol start->reaction workup Cooling & Filtration reaction->workup crude Crude Pyrazole Product workup->crude recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 pure_product Pure Pyrazole Product recrystallization->pure_product column_chromatography->pure_product tlc TLC pure_product->tlc nmr NMR pure_product->nmr ms Mass Spec pure_product->ms mp Melting Point pure_product->mp troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product (e.g., multiple TLC spots, low m.p.) oiling_out Product 'Oils Out' start->oiling_out If oily low_yield_recryst Low Yield start->low_yield_recryst If low recovery colored_crystals Colored Crystals start->colored_crystals If colored poor_separation Poor Separation start->poor_separation If mixed fractions product_stuck Product Stuck on Column start->product_stuck If no product elutes solution1 Change Solvent Slow Cooling Add Seed Crystal oiling_out->solution1 Try solution2 Minimize Hot Solvent Thorough Cooling low_yield_recryst->solution2 Try solution3 Activated Charcoal Re-recrystallize colored_crystals->solution3 Try solution4 Optimize Eluent Deactivate Silica (Et3N) poor_separation->solution4 Try solution5 Increase Eluent Polarity Use Alumina product_stuck->solution5 Try

References

Technical Support Center: Improving Pyrimidine Synthesis Yields with Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrimidines using methyl 2-cyano-3,3-di(methylthio)acrylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of pyrimidines using this compound?

A1: The synthesis involves the cyclocondensation of this compound, a ketene dithioacetal, with a suitable binucleophile such as guanidine or other amidines. The reaction typically proceeds in the presence of a base, leading to the formation of a substituted pyrimidine ring with the elimination of two molecules of methanethiol.

Q2: Why is this compound a useful precursor for pyrimidine synthesis?

A2: this compound is an effective precursor due to the presence of two methylthio groups, which act as excellent leaving groups. This facilitates the cyclization reaction with binucleophiles like guanidine to form the pyrimidine ring. The cyano and methyl ester groups on the acrylate backbone also provide sites for further functionalization of the resulting pyrimidine.

Q3: What are some common bases used in this reaction, and how do they affect the yield?

A3: Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide (NaOEt). The choice of base can significantly impact the reaction yield. Stronger, non-nucleophilic bases like NaH can be very effective but require anhydrous conditions. Weaker bases like K2CO3 are often used for their milder nature and ease of handling, though they may require longer reaction times or higher temperatures.

Q4: I am observing a low yield in my reaction. What are the likely causes?

A4: Low yields can stem from several factors including impure starting materials, suboptimal reaction conditions (temperature, time, solvent, base), or the formation of side products. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. Side reactions, such as the hydrolysis of the starting material or intermediates, can also reduce the yield.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reagents: Guanidine or amidine may have degraded. Purity of this compound is low. 2. Insufficient Base: The amount of base may be inadequate to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility or side reactions.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Purify starting materials if necessary. 2. Increase Base Stoichiometry: Try increasing the amount of base incrementally (e.g., from 2.0 to 2.5 equivalents). 3. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Consider switching to a higher-boiling solvent if necessary. 4. Solvent Screen: Experiment with different solvents such as DMF, ethanol, or a mixture of benzene and N,N-dimethylacetamide.[1]
Formation of Multiple Products/Side Products 1. Reaction Temperature Too High: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts. 2. Presence of Water: Moisture can lead to the hydrolysis of the starting material or intermediates. 3. Self-Condensation: The starting material or intermediates may undergo self-condensation.1. Lower Reaction Temperature: Run the reaction at a lower temperature for a longer duration. 2. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Controlled Addition: Try adding the base or one of the reactants slowly to the reaction mixture to minimize self-condensation.
Difficult Product Purification 1. Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. 2. Product Insolubility: The product may be insoluble in common organic solvents, making extraction and purification difficult.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. 2. Solubility Testing: Test the solubility of the crude product in a range of solvents to find a suitable one for purification or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrimidine Synthesis Yield

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%) Reference
1K2CO3 (2.0)DMFReflux15-20GoodAdapted from
2NaHBenzene/DMART to Reflux2-6Good[1]
3Sodium EthoxideEthanolReflux8-12Moderate to GoodGeneral Procedure
4DBUTHFReflux12-18ModerateGeneral Procedure

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-hydroxy-6-(methylthio)pyrimidine-5-carbonitrile

This protocol is adapted from a similar synthesis utilizing a formylketene dithioacetal and guanidine.

Materials:

  • This compound (1 mmol)

  • Guanidine hydrochloride (1 mmol, 0.095 g)

  • Potassium carbonate (K2CO3) (2 mmol, 0.276 g)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in DMF at room temperature.

  • Add guanidine hydrochloride (1 mmol) and potassium carbonate (2 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 15-20 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • A semi-solid product should form. Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using an appropriate eluent system (e.g., ethyl acetate-hexane mixture).

Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product start1 This compound inter1 Nucleophilic Attack & -SMe Elimination start1->inter1 + Guanidine + Base start2 Guanidine start2->inter1 inter2 Intramolecular Cyclization inter1->inter2 - MeSH product Substituted Pyrimidine inter2->product - MeSH

Caption: Reaction mechanism for pyrimidine synthesis.

experimental_workflow reagents 1. Combine Reactants & Base in Solvent reaction 2. Heat to Reflux & Monitor by TLC reagents->reaction workup 3. Quench with Water & Extract reaction->workup purification 4. Dry, Concentrate & Purify workup->purification analysis 5. Characterize Product purification->analysis

Caption: General experimental workflow.

troubleshooting_flowchart start Low Yield Issue check_reagents Check Reagent Purity? start->check_reagents check_conditions Optimize Conditions? check_reagents->check_conditions Yes purify_reagents Purify Starting Materials check_reagents->purify_reagents No increase_temp Increase Temperature/Time check_conditions->increase_temp Yes change_base Change Base/Solvent check_conditions->change_base No end Improved Yield increase_temp->end change_base->end purify_reagents->check_conditions

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting guide for "Methyl 2-cyano-3,3-di(methylthio)acrylate" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-cyano-3,3-di(methylthio)acrylate in their heterocyclic synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in heterocyclic synthesis?

This compound is a versatile reagent, also known as a ketene dithioacetal. Its key feature is the presence of two methylthio groups and a cyanoacrylate moiety, making it an excellent precursor for constructing a variety of heterocyclic systems. The methylthio groups can act as leaving groups, and the activated double bond is susceptible to nucleophilic attack. It is primarily used in the synthesis of substituted pyridines, pyrimidines, and other related heterocycles which are important scaffolds in medicinal chemistry.

Q2: What are the recommended storage conditions for this compound?

To ensure its stability and reactivity, this compound should be stored in a cool, dry place. For long-term storage, a temperature of -20°C is recommended. It is important to protect it from moisture and light.

Q3: What are some common solvents and bases used in reactions involving this reagent?

The choice of solvent and base is crucial for the successful synthesis of heterocycles using this compound. Common solvents include N,N-dimethylformamide (DMF), ethanol, and acetonitrile. The selection of the base often depends on the specific reaction. For instance, in the synthesis of pyrimidines through reaction with amides, sodium hydride has been used effectively. For pyridine synthesis, organic bases like triethylamine or piperidine are frequently employed.

Troubleshooting Guide

Problem 1: Low or no yield of the desired heterocyclic product.

Possible Cause Suggested Solution
Incorrect Base The basicity of the catalyst is critical. For example, in some syntheses, weak bases like pyridine may not be sufficient to catalyze the reaction. Stronger bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) can significantly improve yields and reduce reaction times.
Suboptimal Reaction Temperature Temperature plays a significant role in reaction kinetics. If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture. For instance, some pyrimidine syntheses benefit from refluxing in methanol. However, excessively high temperatures might lead to side product formation.
Inappropriate Solvent The solvent can influence the solubility of reactants and the reaction pathway. If the reaction is not proceeding as expected, consider screening different solvents like DMF, ethanol, or acetonitrile. In some cases, a mixture of solvents, such as DMF-THF, has been shown to be effective.
Poor Quality of Reagents Ensure that this compound and other reactants are of high purity. Impurities can interfere with the reaction.

Problem 2: Formation of multiple products or significant side products.

Possible Cause Suggested Solution
Lack of Regioselectivity In reactions with unsymmetrical dinucleophiles, a mixture of regioisomers can be formed. To control regioselectivity, consider modifying the substituents on the nucleophile or adjusting the reaction conditions (e.g., temperature, solvent polarity).
Side Reactions The cyano or ester group can undergo undesired reactions under certain conditions. For example, harsh basic conditions might lead to the hydrolysis of the ester group. Using milder bases or protecting sensitive functional groups might be necessary.
Self-polymerization Acrylates can sometimes undergo self-polymerization. Ensure the reaction is performed under an inert atmosphere and consider using a polymerization inhibitor if necessary.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Similar Polarity of Products and Byproducts If the desired product and impurities have similar polarities, separation by column chromatography can be challenging. Try using different solvent systems for chromatography or consider alternative purification techniques like recrystallization or preparative HPLC.
Residual Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If the reaction is incomplete, consider extending the reaction time or optimizing the conditions.
Formation of Tars Overheating or prolonged reaction times can sometimes lead to the formation of tarry materials. It is crucial to carefully control the reaction temperature and time.

Experimental Protocols

Synthesis of Substituted Pyrimidines

This protocol describes the synthesis of pyrimidine derivatives from this compound and carboxamides.

  • To a solution of the carboxamide (1 mmol) in a mixture of benzene and N,N-dimethylacetamide, add sodium hydride (1.1 mmol) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1 mmol) in the same solvent mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate, methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylate, is then refluxed in methanol to yield the corresponding pyrimidine derivative.[1]

  • Purify the final product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Base for a Typical Heterocyclic Synthesis

EntryBaseSolventTime (min)Yield (%)
1TriethylamineDichloromethane120< 5
2PyridineDichloromethane120No reaction
3DMAPDichloromethane6031
4DABCODichloromethane6026
5DBU Dichloromethane 5 85
6DBNDichloromethane582

This table summarizes the effect of different bases on the yield and reaction time for a model reaction, highlighting the superior performance of amidine bases like DBU.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Reaction cluster_step3 Step 3: Work-up cluster_step4 Step 4: Purification cluster_step5 Step 5: Product reactants This compound + Dinucleophile (e.g., Amidine, Guanidine) reaction Stirring / Refluxing (Monitor by TLC) reactants->reaction Mixing solvent_base Solvent (e.g., DMF, EtOH) + Base (e.g., NaH, K2CO3) solvent_base->reaction workup Quenching Extraction reaction->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Pure Heterocyclic Product purification->product

Caption: General workflow for heterocyclic synthesis.

logical_relationship reagent This compound intermediate Adduct/Intermediate reagent->intermediate Nucleophilic Attack dinucleophile Dinucleophile (e.g., Amidine, Enamine) dinucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Elimination of MeSH product Heterocyclic Product (e.g., Pyrimidine, Pyridine) cyclization->product

Caption: Key reaction steps in heterocycle formation.

References

Effect of solvent on the reactivity of "Methyl 2-cyano-3,3-di(methylthio)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvents on the reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate in various chemical syntheses. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in reactions involving this compound?

A1: In reactions with this compound, the solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway and product selectivity. The polarity of the solvent can significantly affect the stabilization of transition states and intermediates. For instance, polar solvents may accelerate reactions involving polar or ionic transition states.

Q2: How does solvent polarity affect the reactivity of ketene dithioacetals like this compound?

A2: The effect of solvent polarity on the reactivity of ketene dithioacetals can be complex. Theoretical studies on related ketene cycloadditions suggest that solvent effects should be taken into account, as the polarity of the solvent can enhance the diastereomeric excess of the reaction.[1] For instance, in some cycloaddition reactions, polar solvents have been shown to lower the energy barriers, thus kinetically favoring the reaction, while nonpolar solvents may behave similarly to gas-phase reactions.[2]

Q3: Are there any general recommendations for a starting solvent for reactions with this compound?

A3: Based on documented syntheses, a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent such as ethanol (EtOH) are often good starting points. For example, in the synthesis of mercapto pyrazole derivatives from the related ethyl 2-cyano-3,3-bis(methylthio)acrylate, a mixture of EtOH, triethylamine (a base), and DMF was successfully employed.[3][4]

Q4: Can solvent-free conditions be used for reactions with this compound?

A4: Yes, solvent-free, or neat, reaction conditions can be highly effective and offer environmental benefits. In a study on the synthesis of pyrano[2,3-c]pyrazoles, a solvent-free approach using an ionic liquid catalyst provided the highest yield in the shortest reaction time compared to several common solvents.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inappropriate solvent polarity The transition state of your reaction may be either polar or non-polar. If a non-polar solvent was used, try a polar aprotic solvent like DMF or a polar protic solvent like ethanol. Conversely, if a polar solvent is not yielding results, a less polar solvent like THF or CH2Cl2 could be tested.
Poor solubility of reactants Ensure all reactants are fully dissolved at the reaction temperature. If not, select a solvent in which all starting materials are soluble. A solvent mixture may also be effective.
Solvent-inhibited reaction The solvent may be participating in an undesired side reaction. Try switching to a different class of solvent (e.g., from a protic to an aprotic solvent).
Issue 2: Slow or Incomplete Reaction
Possible Cause Troubleshooting Step
Solvent viscosity At lower temperatures, a viscous solvent can hinder diffusion and slow down the reaction rate. Consider a less viscous solvent or increasing the reaction temperature.
Insufficient stabilization of transition state The chosen solvent may not be adequately stabilizing the transition state. If a non-polar solvent is being used, switching to a polar solvent can often accelerate the reaction. For reactions involving ionic intermediates, highly polar solvents like DMF or DMSO are often beneficial.
Catalyst incompatibility with solvent If a catalyst is used, ensure it is soluble and active in the chosen solvent. Some catalysts have specific solvent requirements.

Quantitative Data on Solvent Effects

The following table summarizes the effect of different solvents on the yield and reaction time for the synthesis of pyrano[2,3-c]pyrazole derivatives, a reaction analogous to those involving this compound. This data can serve as a useful guide for solvent selection in similar synthetic routes.

Solvent Dielectric Constant (approx.) Reaction Time (min) Yield (%) Reference
Acetonitrile (CH3CN)37.54570[5]
Tetrahydrofuran (THF)7.64078[5]
N,N-Dimethylformamide (DMF)36.75580[5]
Dichloromethane (CH2Cl2)9.13585[5]
Ethanol (EtOH)24.52590[5]
Solvent-Free (with NMPyTs catalyst) N/A 7-15 95 [5]

Data from the synthesis of pyrano[2,3-c]pyrazole derivatives, which serves as a model for the reactivity of related compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Mercapto Pyrazole Derivatives

This protocol is adapted from the synthesis of mercapto pyrazoles using ethyl 2-cyano-3,3-bis(methylthio)acrylate.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and the appropriate amidrazone (1 mmol) in a solvent mixture of ethanol (15 mL) and DMF (5 mL).

  • Reaction Initiation: Add triethylamine (0.1 mL) to the solution.

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Visualizations

Reaction Workflow for Synthesis of Mercapto Pyrazoles

reaction_workflow reagents This compound + Amidrazone dissolution Dissolve in EtOH/DMF reagents->dissolution addition Add Et3N dissolution->addition reflux Reflux (4-6 hours) addition->reflux filtration Cool & Filter reflux->filtration product Mercapto Pyrazole Product filtration->product

Caption: General experimental workflow for the synthesis of mercapto pyrazoles.

Logical Relationship of Solvent Choice to Reaction Outcome

solvent_effect solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity proticity Proticity (Protic vs. Aprotic) solvent_choice->proticity solubility Solubility of Reactants solvent_choice->solubility transition_state Transition State Stabilization polarity->transition_state proticity->transition_state reaction_rate Reaction Rate solubility->reaction_rate transition_state->reaction_rate selectivity Product Selectivity transition_state->selectivity yield Product Yield reaction_rate->yield

References

Technical Support Center: Ketene Dithioacetal Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the synthesis of ketene dithioacetals, focusing on the management and minimization of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My ketene dithioacetal synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in ketene dithioacetal synthesis can stem from several factors. One common issue, particularly with alkyl ketene dithioacetals, is self-substitution under basic conditions.[1] Other potential causes include incomplete reaction, degradation of the product, or suboptimal reaction conditions such as the choice of base, solvent, and temperature.[1][2]

Q2: I am observing an unexpected side product in my reaction. What could it be?

A2: The nature of byproducts is highly dependent on your specific substrates and reaction conditions. Common side reactions include:

  • Michael Addition Products: Ketene dithioacetals are excellent Michael acceptors, which can lead to further reactions if other nucleophiles are present.[3]

  • Hydrolysis Products: The ketene dithioacetal functionality can be susceptible to hydrolysis, especially during workup, leading to the formation of β-keto thioesters or other related compounds.[4][5]

  • Self-Substitution: As mentioned, the starting materials or intermediates can react with themselves, leading to oligomeric or polymeric byproducts.[1]

  • Solvent or Reagent-Derived Byproducts: In some cases, reagents used in the synthesis can lead to specific byproducts, such as the formation of pyridine and benzotriazole in certain synthetic routes.[1]

Q3: How can I purify my desired ketene dithioacetal from the reaction byproducts?

A3: Purification of ketene dithioacetals is typically achieved through standard laboratory techniques. The most common methods reported are:

  • Crystallization: This is an effective method for obtaining high-purity samples.[6]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.[6] The choice of eluent, such as an ethyl acetate-hexane mixture, is crucial for good separation.[6]

Troubleshooting Guide

Issue 1: Low Yield and Presence of Multiple Byproducts

This is often related to the reaction conditions. The choice of base and solvent system is critical and can significantly influence the reaction outcome.

Troubleshooting Steps:

  • Optimize the Base and Solvent System: The combination of a strong base and a polar aprotic solvent often gives good results. For example, the use of sodium hydride (NaH) in dimethylformamide (DMF) has been shown to be effective.[1] Weaker bases or less polar solvents might lead to lower yields.[1]

  • Adjust Reagent Stoichiometry: The molar ratio of the reactants can impact the product distribution. For instance, in some preparations, increasing the concentration of carbon disulfide can enhance the yield up to an optimal point, beyond which no further improvement is observed.[2]

  • Control the Reaction Temperature: Temperature plays a crucial role. Some reactions may require elevated temperatures to proceed, while others need to be cooled to prevent byproduct formation.[1][2] It is important to empirically determine the optimal temperature for your specific reaction.

Data Presentation: Effect of Base and Solvent on Product Yield

The following table summarizes the effect of different bases and solvents on the yield of a representative ketene dithioacetal reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHDMF2512
2KOHDMSO5012
3NaHDMSO50864
4NaNH2DMSO50857
5NaHDMF50872
6t-BuOKDMF501063
7NaHTHFReflux1228

Data adapted from a study on the synthesis of 5-(methylthio)-[1,1′-biphenyl]-3-ol.[1]

Issue 2: Formation of a Michael Addition Side Product

The high electrophilicity of the β-carbon in many ketene dithioacetals makes them susceptible to nucleophilic attack, which can lead to the formation of Michael adducts as byproducts.

Troubleshooting Steps:

  • Protect Reactive Sites: If your starting materials or products contain nucleophilic moieties that can participate in a Michael addition, consider using a protecting group strategy.

  • Modify Reaction Conditions: The propensity for Michael additions can sometimes be controlled by adjusting the reaction conditions, such as using a less reactive base or a non-nucleophilic solvent.

Experimental Protocols

General Procedure for the Synthesis of α-Aroyl Ketene Dithioacetals

This protocol is adapted from a reported synthesis and can be used as a starting point for optimization.

  • In a clean conical flask, dissolve the substituted acetophenone (10 mmol) in tetrahydrofuran (THF).

  • Add sodium tert-butoxide (2 molar equivalents to the acetophenone) as a strong base and stir the mixture at 0°C.

  • Add carbon disulfide (10 mmol), followed by methyl iodide (20 mmol).

  • Stir the reaction mixture vigorously at 0°C for 5-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • The solid product can then be collected by filtration and purified by crystallization or column chromatography.

Visualizations

Reaction Mechanism and Potential Side Reaction Pathway

The following diagram illustrates a plausible mechanism for a base-mediated cyclization involving a ketene dithioacetal, highlighting the initial Michael addition step which can be a source of byproduct formation if not properly controlled.

Reaction_Mechanism Reactants Ketone Enolate + Ketene Dithioacetal Michael_Addition Michael Addition Reactants->Michael_Addition Intermediate_A Intermediate A Michael_Addition->Intermediate_A Deprotonation Deprotonation Intermediate_A->Deprotonation Side_Reaction Side Reaction (e.g., Protonation) Intermediate_A->Side_Reaction Intermediate_B Intermediate B (Enolate) Deprotonation->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Desired_Product Desired Product Cyclization->Desired_Product Byproduct Byproduct Side_Reaction->Byproduct

Caption: Plausible reaction pathway and potential side reaction.

Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in ketene dithioacetal synthesis.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Check_Purity Multiple_Spots Multiple Spots/ Byproducts Observed? Check_Purity->Multiple_Spots Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Multiple_Spots->Optimize_Conditions Yes Incomplete_Reaction Incomplete Reaction? Multiple_Spots->Incomplete_Reaction No Optimize_Conditions->Check_Purity Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Degradation Product Degradation? Incomplete_Reaction->Degradation No Increase_Time_Temp->Check_Purity Milder_Conditions Use Milder Conditions (Lower Temp, Weaker Base) Degradation->Milder_Conditions Yes Purification_Issue Purification Successful? Degradation->Purification_Issue No Milder_Conditions->Check_Purity Optimize_Purification Optimize Purification Method (e.g., Change Solvent System) Purification_Issue->Optimize_Purification No End Improved Yield Purification_Issue->End Yes Optimize_Purification->End

References

Technical Support Center: Scale-Up of Reactions with Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of reactions involving "Methyl 2-cyano-3,3-di(methylthio)acrylate". The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues that may arise during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is a three-step, one-pot reaction involving an active methylene compound, carbon disulfide, and an alkylating agent. Specifically, it is prepared by the reaction of methyl cyanoacetate with carbon disulfide in the presence of a base, followed by alkylation with two equivalents of methyl iodide.

Q2: What are the primary safety concerns when scaling up this reaction?

The scale-up of this synthesis requires stringent safety protocols due to the use of highly flammable, volatile, and toxic reagents.

  • Carbon Disulfide (CS₂): It is extremely flammable with a very low autoignition temperature and can be ignited by hot surfaces like steam pipes.[1] It is also toxic and can be absorbed through the skin.[2][3] Work should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[1][4]

  • Methyl Iodide (CH₃I): It is a toxic and carcinogenic substance. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like sodium hydride or potassium tert-butoxide are often used and are highly reactive and flammable. They react violently with water.

Q3: What are the typical side products observed during the synthesis?

During the synthesis of ketene dithioacetals like this compound, several side products can form. These can include:

  • Monosubstituted intermediate: Incomplete alkylation can lead to the formation of a single-methylated intermediate.

  • Products from reaction with impurities: Impurities in the starting materials or solvents can lead to various byproducts.

  • Thiazole and Thiazolo[4,5-c]pyrazole derivatives: Under certain conditions, cyanoacetic acid hydrazide (an impurity or alternative starting material) can react with carbon disulfide to form heterocyclic byproducts.[5]

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation, consider the following:

  • High-purity starting materials: Use reagents and solvents of the highest possible purity.

  • Strict control of stoichiometry: Ensure precise addition of reagents, especially the base and alkylating agent.

  • Temperature control: Maintain the recommended reaction temperature to avoid side reactions.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive base due to moisture exposure.Use freshly opened or properly stored base. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
Poor quality of starting materials or solvents.Use high-purity, dry solvents and freshly distilled methyl cyanoacetate.
Incorrect reaction temperature.Optimize the reaction temperature. The initial reaction with carbon disulfide is often performed at low temperatures, while the alkylation step may require room temperature or gentle heating.
Insufficient mixing on a larger scale.Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially during the addition of reagents.
Formation of a Dark-Colored Reaction Mixture Decomposition of reagents or products.This can be indicative of side reactions. Ensure strict temperature control and an inert atmosphere. The order of addition of reagents can also be critical.
Presence of impurities.Purify starting materials and solvents before use.
Difficulty in Product Purification Product co-elutes with impurities during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods like recrystallization or distillation under reduced pressure if the product is thermally stable.
Product is an oil and does not crystallize.Purify by column chromatography. If the product is intended to be a solid, try seeding with a small crystal or using a different solvent system for recrystallization.
Inconsistent Results on Scale-Up Poor heat transfer in larger reactors.Monitor the internal reaction temperature closely and use a reactor with efficient heat exchange capabilities. Consider a slower addition rate of reagents to manage exotherms.
Inefficient mixing.Use appropriate agitation for the scale of the reaction. What works for a lab-scale flask may not be sufficient for a large reactor.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on the general synthesis of ketene dithioacetals.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl cyanoacetate99.099.91 g0.10
Carbon disulfide76.149.14 g (7.2 mL)0.12
Sodium Hydride (60% dispersion in oil)40.008.80 g0.22
Methyl Iodide141.9431.23 g (13.7 mL)0.22
Dry Tetrahydrofuran (THF)-200 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in oil).

  • Wash the sodium hydride with dry hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add dry THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl cyanoacetate in dry THF to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Slowly add carbon disulfide to the reaction mixture at 0 °C. The color of the reaction mixture will likely change.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add methyl iodide.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up and Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity base_activity Inactive Base? check_reagents->base_activity stoichiometry Incorrect Stoichiometry? check_reagents->stoichiometry temperature Incorrect Temperature? check_conditions->temperature atmosphere Loss of Inert Atmosphere? check_conditions->atmosphere mixing Insufficient Mixing? check_conditions->mixing extraction Incomplete Extraction? check_workup->extraction purification_loss Product Loss During Purification? check_workup->purification_loss solution_reagent Use Purified Reagents Ensure Anhydrous Conditions reagent_purity->solution_reagent base_activity->solution_reagent stoichiometry->solution_reagent solution_conditions Optimize Temperature Profile Ensure Efficient Stirring Maintain Inert Atmosphere temperature->solution_conditions atmosphere->solution_conditions mixing->solution_conditions solution_workup Optimize Extraction Solvent Modify Purification Technique extraction->solution_workup purification_loss->solution_workup

Troubleshooting workflow for low reaction yield.
Experimental Workflow Diagram

Experimental Workflow start Start reagents Prepare Dry Reagents and Solvents start->reagents reaction_setup Set up Reaction Under Inert Atmosphere reagents->reaction_setup base_addition Addition of Base reaction_setup->base_addition cyanoacetate_addition Addition of Methyl Cyanoacetate base_addition->cyanoacetate_addition cs2_addition Addition of Carbon Disulfide cyanoacetate_addition->cs2_addition methylation Addition of Methyl Iodide cs2_addition->methylation reaction_monitoring Monitor Reaction Progress (TLC/GC-MS) methylation->reaction_monitoring workup Aqueous Work-up and Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

A typical experimental workflow for the synthesis.

References

Technical Support Center: Column Chromatography of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the column chromatography purification of Methyl 2-cyano-3,3-di(methylthio)acrylate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Q1: My compound, this compound, is not moving from the baseline on the TLC plate, even when using 100% ethyl acetate. How can I get it to elute from the column?

A1: This indicates your compound is highly polar or has a very strong interaction with the silica gel. Here are several solutions:

  • Increase Solvent Polarity: While you've tried 100% ethyl acetate, you can introduce a stronger, more polar solvent. A common strategy for polar compounds is to add a small percentage of methanol to your eluent. For example, start with a mobile phase of 99:1 Dichloromethane:Methanol and gradually increase the methanol concentration.

  • Use a More Aggressive Solvent System: For very polar compounds, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and try using 1-10% of this stock solution in dichloromethane.[1]

  • Consider Reversed-Phase Chromatography: If your compound remains immobile in normal-phase systems, reversed-phase (RP) chromatography is a good alternative. In RP chromatography, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Q2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A2: this compound is an electron-deficient alkene, which can be sensitive to the acidic nature of standard silica gel.[2][3][4] Here are strategies to mitigate decomposition:

  • Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. You can do this by pre-flushing the packed column with your eluent system containing a small amount (1-2%) of a non-nucleophilic base like triethylamine (TEA).[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase.[5]

    • Neutral Alumina: Alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica.[1]

    • Reversed-Phase Silica: As mentioned before, this is a viable option if decomposition is severe.

Q3: The separation between my product and an impurity is very poor, even though they have a clear difference in Rf on the TLC plate. What is happening?

A3: This can be a frustrating issue with several potential causes:

  • Overloading the Column: Loading too much crude material is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and a complete loss of separation. Ensure your silica gel is packed uniformly. Both wet and dry packing methods can be effective if done carefully.[6]

  • Sample Dissolution Solvent: Dissolving your sample in a solvent that is much more polar than your mobile phase can cause the sample to spread into a wide band at the top of the column, leading to poor separation. Always use the least polar solvent possible to dissolve your sample, ideally the mobile phase itself. If a more polar solvent is necessary for solubility, use the absolute minimum amount.[7]

  • Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading.[7] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Q4: My compound elutes as a long, tailing band, leading to many mixed fractions. How can I improve the peak shape?

A4: Peak tailing can occur for several reasons:

  • Strong Analyte-Stationary Phase Interactions: The thioether and cyano groups in your molecule can have strong interactions with the acidic silanol groups on the silica surface. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic impurities, can help improve peak shape.[5]

  • Increase Eluent Polarity During Elution: If you notice the compound starting to elute but tailing significantly, you can try gradually increasing the polarity of the mobile phase once the main peak begins to come off the column.[1] This will help push the trailing end of the band through more quickly.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard flash-grade silica gel (230-400 mesh) is the first choice due to its versatility and cost-effectiveness.[8][9] However, given that the molecule is an electron-deficient alkene and can be sensitive to acid, you should be prepared to use deactivated silica gel or an alternative like neutral alumina if you observe decomposition.[5][8]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The best way to determine the ideal solvent system is by using Thin Layer Chromatography (TLC).[8][10] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.[8] For compounds like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[10][11]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the separation.

  • Isocratic Elution: Using a single, unchanging solvent mixture is simpler and is preferred if the Rf values of your desired compound and the impurities are sufficiently different.

  • Gradient Elution: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution is more efficient. You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute your product and then the more polar impurities. This can save significant time and solvent.

Q4: How much silica gel should I use?

A4: The ratio of silica gel to crude sample mass is crucial for good separation. A general guideline is a 20:1 to 100:1 ratio by weight. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended. For easy separations, you can use a lower ratio (e.g., 20:1).

Q5: How can I monitor the separation if my compound is colorless?

A5: Since this compound is colorless, you will need to collect fractions and analyze them using an alternative method.[12][13] The most common approach is to analyze the collected fractions by TLC.[12][13] By spotting each fraction on a TLC plate alongside a spot of your crude starting material, you can identify which fractions contain your pure product.[13]

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

This table provides starting points for developing a mobile phase for the purification of this compound and related ketene dithioacetals. The optimal ratio should be determined experimentally via TLC.

Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Notes
HexanesEthyl Acetate9:1A standard system for moderately polar compounds.[11]
Petroleum EtherEthyl Acetate8:2Similar to Hexanes/EtOAc, sometimes provides different selectivity.
HexanesDichloromethane1:1Good for resolving less polar compounds.
DichloromethaneEthyl Acetate9.5:0.5A more polar system for compounds with lower Rf values.
DichloromethaneMethanol98:2For compounds that are too polar for ethyl acetate systems.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying 1 gram of crude this compound.

1. Materials and Preparation:

  • Crude this compound (1 g)

  • Flash silica gel (230-400 mesh), ~50 g

  • Glass chromatography column (~40 mm diameter)

  • Chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate), ~1.5 L

  • Sand, cotton or glass wool

  • Collection tubes, TLC plates, TLC chamber, UV lamp

2. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.[6] Add a ~1 cm layer of sand.

  • In a beaker, mix ~50 g of silica gel with ~150 mL of the non-polar solvent (Hexanes) to form a slurry.

  • Clamp the column vertically. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Open the stopcock to drain the solvent, collecting it for reuse. Do not let the solvent level drop below the top of the silica bed.

  • Add a ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

3. Sample Loading (Wet Loading):

  • Dissolve the 1 g of crude product in the minimum amount of the eluent (~2-3 mL).

  • Carefully use a pipette to add the dissolved sample to the top of the silica gel, allowing it to spread evenly without disturbing the sand layer.[7]

  • Open the stopcock and drain the solvent until the sample has fully entered the silica bed.

  • Carefully add a small amount of fresh eluent, wash the sides of the column, and drain again until the liquid is level with the sand.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate (a drop rate of ~2 drops per second is a good start). This is known as flash chromatography.[12]

  • Begin collecting fractions in numbered test tubes. The size of the fractions will depend on the column size (e.g., 10-15 mL per fraction).

  • Maintain the solvent level in the column throughout the process; never let the column run dry.[7]

5. Analysis:

  • Analyze the collected fractions by TLC to determine their composition.[12]

  • Spot every few fractions on a TLC plate. For better comparison, also spot the crude mixture and a pure reference sample if available.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow prep 1. Preparation (Select Solvents via TLC) pack 2. Column Packing (Wet Slurry Method) prep->pack load 3. Sample Loading (Wet or Dry Method) pack->load elute 4. Elution (Apply Pressure) load->elute collect 5. Fraction Collection elute->collect analyze 6. Analysis (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions evap 8. Evaporation (Rotary Evaporator) combine->evap product Purified Product evap->product

Caption: Workflow for flash column chromatography purification.

troubleshooting_logic problem Problem Encountered no_elution Q: Compound not moving? problem->no_elution decomposition Q: Compound decomposing? problem->decomposition poor_sep Q: Poor separation? problem->poor_sep sol_elution1 A: Increase Solvent Polarity no_elution->sol_elution1 sol_elution2 A: Use Reversed-Phase no_elution->sol_elution2 sol_decomp1 A: Deactivate Silica (TEA) decomposition->sol_decomp1 sol_decomp2 A: Use Alumina/Florisil decomposition->sol_decomp2 sol_sep1 A: Reduce Sample Load poor_sep->sol_sep1 sol_sep2 A: Repack Column poor_sep->sol_sep2 sol_sep3 A: Use Dry Loading poor_sep->sol_sep3

Caption: Logic diagram for troubleshooting common chromatography issues.

References

Identification of impurities in the synthesis of heterocycles from "Methyl 2-cyano-3,3-di(methylthio)acrylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Heterocycles from Methyl 2-cyano-3,3-di(methylthio)acrylate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "this compound" as a precursor for heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is it used for?

This compound, also known as a ketene dithioacetal, is a versatile chemical intermediate.[1][2] It serves as a key building block for synthesizing a wide range of heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines.[3][4][5] Its reactivity stems from the two methylthio (-SMe) groups, which can act as leaving groups, and the electron-withdrawing cyano and ester groups that activate the double bond for nucleophilic attack.

Q2: What are the most common types of impurities I might encounter?

Impurities can generally be categorized as organic or inorganic.[6]

  • Organic Impurities: These can arise from starting materials, intermediates, byproducts from side reactions, or degradation of the final product.[6] For reactions involving this compound, common organic impurities include unreacted starting material, monosubstituted intermediates (where only one -SMe group has been replaced), and products from dimerization or polymerization.

  • Inorganic Impurities: These typically originate from reagents, catalysts, or inorganic salts used during the manufacturing process or workup.[6][7] Examples include residual bases (like triethylamine or sodium hydride), salts (e.g., sodium chloride), and residual metals from catalysts.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, DMF, THF) can also remain in the final product.[7]

Q3: What are the initial steps to take if my reaction yields an unexpected or impure product?

The first step is to perform a preliminary analysis of the crude product.

  • Thin-Layer Chromatography (TLC): Use TLC to get a quick visual assessment of the reaction mixture.[8] Compare the crude product spot(s) to the starting material spot. The presence of multiple spots indicates a mixture of compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying components in a mixture.[6][9] It provides the molecular weight of each component, which is crucial for hypothesizing the structure of impurities.

  • Review the Reaction Mechanism: Consider the expected reaction pathway and potential side reactions. For example, incomplete reaction could leave starting material, or a Michael addition followed by elimination of only one methylthio group could form a stable intermediate.[1]

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Material

Symptom: A significant peak corresponding to the molecular weight of this compound (203.3 g/mol ) is observed in the LC-MS of the crude product.[2]

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS.[4] If the reaction has stalled, consider increasing the reaction time or cautiously raising the temperature. Some syntheses can be accelerated using microwave irradiation.[10]
Inefficient Base or Stoichiometry Ensure the base used (e.g., NaH, Et3N) is fresh and of the correct stoichiometry. The base is often crucial for generating the nucleophile that attacks the acrylate.
Poor Reagent Quality Verify the purity of the nucleophile and other reagents. Impurities in the reactants can inhibit the desired transformation.
Solvent Effects The choice of solvent can significantly impact reaction rates. Ensure the solvent is anhydrous if using moisture-sensitive reagents like NaH. Consider switching to a different solvent system if the reaction is sluggish.[10]
Issue 2: Identification of an Unknown Byproduct

Symptom: An unknown peak appears in the HPLC or LC-MS chromatogram with a molecular weight that does not correspond to the starting material or the expected product.

Troubleshooting Workflow:

The following workflow outlines a systematic approach to identifying unknown impurities.

G cluster_workflow Impurity Identification Workflow start Crude Product with Unknown Impurity lcms 1. Preliminary Analysis (LC-MS, HPLC) start->lcms hypothesize 2. Hypothesize Structure (Check for dimers, isomers, or reaction intermediates) lcms->hypothesize isolate 3. Isolate Impurity (Prep-HPLC, Flash Chromatography) hypothesize->isolate elucidate 4. Structure Elucidation (NMR, HRMS) isolate->elucidate optimize 5. Optimize Reaction (Modify conditions to minimize impurity formation) elucidate->optimize end Pure Product optimize->end

Caption: A stepwise workflow for the identification and mitigation of unknown impurities.

Common Byproducts and Their Potential Sources:

Potential ImpurityPlausible Cause / Reaction TypeIdentification Tips (Mass Spec)
Monosubstituted Intermediate Incomplete reaction where the nucleophile displaces only one of the two methylthio groups.Look for a mass corresponding to [M_starting_material - SMe + Nucleophile]
Dimer of Starting Material Self-condensation of the acrylate, especially under strong base or high-temperature conditions.Look for a mass corresponding to [2 * M_starting_material - X] where X is a small molecule like CH3SH.
Product from Reaction with Solvent If using a nucleophilic solvent (e.g., ethanol, methanol), it may compete with the intended nucleophile.Look for a mass corresponding to [M_product - Nucleophile + Solvent]
Hydrolyzed Starting Material Presence of water can lead to hydrolysis of the ester group to a carboxylic acid.Look for a mass corresponding to [M_starting_material - CH2]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Pyrazole Derivative

This protocol is a representative example for the synthesis of mercapto pyrazoles from this compound and an amidrazone.[3][5]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the appropriate N-arylbenzamidrazone (1.0 eq) in a suitable solvent mixture (e.g., EtOH/DMF).

  • Base Addition: Add a catalytic amount of a base such as triethylamine (Et3N).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

This protocol provides a general method for analyzing the purity of the synthesized heterocycle.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV/PDA detector to monitor absorbance at relevant wavelengths, followed by the MS detector.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of compounds.

    • Mass Range: Scan a broad range (e.g., 100-1000 m/z) to capture all potential impurities.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and mass-to-charge ratio (m/z) of the main product and any impurities.[9]

Troubleshooting Logic

This diagram provides a decision-making tree for troubleshooting common issues during synthesis.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield or Impure Product check_sm Is unreacted starting material present? start->check_sm optimize_cond Optimize reaction conditions: - Increase time/temp - Check reagent stoichiometry check_sm->optimize_cond Yes unknown_peak Are there major unknown peaks? check_sm->unknown_peak No optimize_cond->start Re-run Reaction isolate_char Isolate and characterize (See Impurity ID Workflow) unknown_peak->isolate_char Yes purification Are impurities minor and separable? unknown_peak->purification No isolate_char->start Re-run Reaction optimize_pur Optimize purification: - Recrystallization - Column Chromatography purification->optimize_pur Yes success Pure Product Obtained purification->success No (Inseparable) optimize_pur->success

Caption: A logical guide for addressing low yield and purity issues in synthesis.

References

Validation & Comparative

A Comparative Guide to Methyl 2-cyano-3,3-di(methylthio)acrylate and Ethyl 2-cyano-3,3-bis(methylthio)acrylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel compounds. Among the versatile reagents available, ketene dithioacetals stand out for their unique reactivity. This guide provides a detailed comparison of two prominent members of this class: Methyl 2-cyano-3,3-di(methylthio)acrylate and Ethyl 2-cyano-3,3-bis(methylthio)acrylate. We will delve into their synthesis, comparative performance in key reactions, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison of the methyl and ethyl esters reveals differences in their molecular weight and likely variations in physical properties such as melting point and solubility, which can influence their handling and reaction conditions.

PropertyThis compoundEthyl 2-cyano-3,3-bis(methylthio)acrylate
Molecular Formula C₇H₉NO₂S₂C₈H₁₁NO₂S₂
Molecular Weight 203.28 g/mol [1]217.31 g/mol
CAS Number 3490-92-4[1]17823-58-4

Synthesis of the Acrylates

The synthesis of both the methyl and ethyl esters generally involves the reaction of a cyanoacetate with carbon disulfide followed by alkylation with a methylating agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Sodium hydride (NaH) or other suitable base

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous solvent, cooled in an ice bath, add methyl cyanoacetate dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture again in an ice bath and add carbon disulfide dropwise.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Cool the mixture in an ice bath and add dimethyl sulfate dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

The synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate follows a similar pathway to its methyl counterpart, starting from ethyl cyanoacetate.

Materials:

  • Ethyl cyanoacetate

  • Carbon disulfide (CS₂)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous solvent (e.g., Acetone or DMF)

Procedure:

  • To a stirred solution of ethyl cyanoacetate in anhydrous acetone, add finely powdered potassium carbonate.

  • Add carbon disulfide dropwise to the suspension at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • Continue stirring for several hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Performance in Heterocyclic Synthesis

Both Methyl and Ethyl 2-cyano-3,3-bis(methylthio)acrylate are valuable precursors for the synthesis of various heterocyclic compounds, particularly pyrazoles. Their reactivity stems from the presence of multiple electrophilic centers and two leaving groups (methylthio groups).

Synthesis of 5-Aminopyrazoles

A key application of these reagents is in the synthesis of 5-aminopyrazoles through reaction with hydrazines. The reaction proceeds via a nucleophilic attack of the hydrazine, followed by cyclization and elimination of methanethiol.

While direct comparative studies are limited, the existing literature on the ethyl ester provides valuable insights into its performance. For instance, the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with various hydrazinecarbothioamides has been shown to produce a range of heterocyclic products, including pyrazole derivatives.[2]

General Reaction Scheme:

G cluster_0 Reaction Acrylate Methyl/Ethyl 2-cyano-3,3-bis(methylthio)acrylate Pyrazole 5-Aminopyrazole Derivative Acrylate->Pyrazole + Hydrazine Hydrazine R-NH-NH₂

Caption: General reaction for 5-aminopyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-amino-3-(methylthio)-1-(phenylcarbamothioyl)-1H-pyrazole-4-carboxylate

This protocol is adapted from the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with N-phenylhydrazinecarbothioamide.

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • N-phenylhydrazinecarbothioamide

  • Ethanol

  • Triethylamine (catalyst)

Procedure:

  • Dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate and N-phenylhydrazinecarbothioamide in ethanol.

  • Add a catalytic amount of triethylamine to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Comparative Performance Analysis

Due to a lack of direct comparative studies in the literature, a quantitative side-by-side comparison of reaction yields and times is not possible at this time. However, some general observations can be made based on the principles of chemical reactivity.

  • Steric Hindrance: The ethyl ester is slightly more sterically hindered than the methyl ester. In reactions where nucleophilic attack at the ester carbonyl is a competing pathway, the methyl ester might show slightly higher reactivity. However, for the primary application in heterocyclic synthesis, where the reaction occurs at the carbon-carbon double bond and involves the displacement of the methylthio groups, the difference in reactivity between the methyl and ethyl esters is expected to be minimal.

  • Solubility: The ethyl ester may exhibit better solubility in less polar organic solvents compared to the methyl ester, which could be a practical advantage in certain reaction setups.

  • Product Properties: The choice between the methyl and ethyl ester will ultimately determine the ester functionality in the final product. This can be a critical consideration if further transformations of the ester group are planned.

Logical Workflow for Reagent Selection

The decision to use either the methyl or ethyl analog can be guided by the desired final product and the planned synthetic route.

G start Define Target Molecule ester_group Is the ester group crucial for the final product? start->ester_group methyl_ester This compound ester_group->methyl_ester Yes, Methyl Ester needed ethyl_ester Ethyl 2-cyano-3,3-bis(methylthio)acrylate ester_group->ethyl_ester Yes, Ethyl Ester needed solubility Consider solubility and downstream modifications ester_group->solubility No end Select Reagent methyl_ester->end ethyl_ester->end solubility->end

Caption: Decision workflow for selecting the appropriate acrylate.

Conclusion

Both this compound and Ethyl 2-cyano-3,3-bis(methylthio)acrylate are potent reagents for the synthesis of complex heterocyclic molecules. The choice between them is often dictated by the specific requirements of the target molecule, particularly the nature of the desired ester functionality. While the ethyl ester is more extensively documented in the context of heterocyclic synthesis, the reactivity of the methyl ester is expected to be comparable. The experimental protocols and comparative analysis provided in this guide aim to equip researchers with the necessary information to effectively utilize these versatile building blocks in their synthetic endeavors. Further research into the direct comparison of these two reagents would be highly beneficial to the scientific community.

References

A Comparative Guide to Ketene Dithioacetals for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, with this heterocyclic scaffold being a key component in numerous pharmaceuticals. Among the various synthetic routes, the use of ketene dithioacetals as versatile building blocks offers a reliable and efficient pathway to highly substituted pyrazoles. This guide provides a comparative analysis of different classes of ketene dithioacetals—activated by acyl, cyano, and ester functional groups—for the synthesis of pyrazoles, supported by experimental data and detailed protocols.

Performance Comparison of Ketene Dithioacetals

The choice of the activating group on the ketene dithioacetal significantly influences the reaction conditions and outcomes in pyrazole synthesis. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.

Acyl-Activated Ketene Dithioacetals

Ketene dithioacetals bearing an acyl group are highly reactive precursors for the synthesis of a variety of substituted pyrazoles.

Ketene Dithioacetal ExampleHydrazine DerivativeReaction ConditionsReaction TimeYield (%)Reference
3,3-bis(methylthio)-1-phenylprop-2-en-1-onePhenylhydrazineEthanol, Reflux4h85[1]
3,3-bis(methylthio)-1-(4-chlorophenyl)prop-2-en-1-oneHydrazine hydrateEthanol, Reflux3h88[1]
1-(4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-oneMethylhydrazineAcetic Acid, 80°C5h78[2]
Cyano-Activated Ketene Dithioacetals

The strong electron-withdrawing nature of the cyano group in these ketene dithioacetals facilitates the cyclization reaction, often leading to excellent yields of aminopyrazoles.

Ketene Dithioacetal ExampleHydrazine DerivativeReaction ConditionsReaction TimeYield (%)Reference
2-(bis(methylthio)methylene)malononitrileHydrazine hydrateEthanol, Reflux2h95[3]
2-(1,3-dithiolan-2-ylidene)malononitrilePhenylhydrazineAcetic Acid, Reflux3h92[4]
2-(bis(ethylthio)methylene)malononitrileHydrazine hydrateMicrowave, 120°C10 min98[5]
2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrilePhenyl hydrazine hydrochlorideK2CO3, Ethanol, Reflux3h86[6]
Ester-Activated Ketene Dithioacetals

Ester-activated ketene dithioacetals provide a pathway to pyrazoles bearing a carboxylate group, a functional handle amenable to further synthetic transformations.

Ketene Dithioacetal ExampleHydrazine DerivativeReaction ConditionsReaction TimeYield (%)Reference
Ethyl 2-cyano-3,3-bis(methylthio)acrylateHydrazine hydrateEthanol, Reflux6h82[7]
Methyl 3,3-bis(methylthio)acrylatePhenylhydrazineToluene, Reflux8h75[7]
Ethyl 3,3-bis(benzylthio)acrylateHydrazine hydrateDMF, 100°C4h80[7]

Experimental Protocols

Detailed methodologies for the synthesis of pyrazoles from different classes of ketene dithioacetals are provided below.

General Procedure for Pyrazole Synthesis from Acyl-Activated Ketene Dithioacetals
  • Reaction Setup: To a solution of the acyl-ketene dithioacetal (1.0 mmol) in ethanol (10 mL), the corresponding hydrazine derivative (1.1 mmol) is added.

  • Reaction Execution: The reaction mixture is refluxed for 3-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole.

Detailed Protocol for Pyrazole Synthesis from a Cyano-Activated Ketene Dithioacetal[6]

This protocol describes the synthesis of 5-(1-methyl-1H-indol-3-yl)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Reaction Setup: A mixture of 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis(methylthio)acrylonitrile (302 mg, 1.0 mmol) and phenyl hydrazine hydrochloride (144 mg, 1.0 mmol) in ethanol (10 mL) is prepared in the presence of a catalytic amount of anhydrous K2CO3.

  • Reaction Execution: The mixture is refluxed for 3 hours.

  • Work-up and Purification: The reaction mixture is then cooled and poured into ice-cold water. The resulting faint brownish solid is filtered, washed with water, and recrystallized from ethanol to yield the pure compound. The reported yield for this specific product is 86%.[6]

General Procedure for Pyrazole Synthesis from Ester-Activated Ketene Dithioacetals
  • Reaction Setup: In a round-bottom flask, the ester-ketene dithioacetal (1.0 mmol) is dissolved in a suitable solvent such as ethanol or toluene (15 mL).

  • Addition of Reagent: The hydrazine derivative (1.2 mmol) is added to the solution. For less reactive substrates, a catalytic amount of a weak acid (e.g., acetic acid) can be added.

  • Reaction Execution: The mixture is heated to reflux and maintained at that temperature for 6-12 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to give the target pyrazole.

Reaction Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the general reaction pathway for pyrazole synthesis from ketene dithioacetals and a typical experimental workflow.

Reaction_Pathway KDA Ketene Dithioacetal (R1 = Acyl, Cyano, Ester) Intermediate Intermediate KDA->Intermediate + Hydrazine Hydrazine Derivative (R2-NH-NH2) Hydrazine->Intermediate Pyrazole Substituted Pyrazole Intermediate->Pyrazole - CH3SH - H2O

Caption: General reaction pathway for pyrazole synthesis.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Reaction Setup Reaction Setup Reflux Reflux Reaction Setup->Reflux Monitoring (TLC) Monitoring (TLC) Reflux->Monitoring (TLC) Work-up Work-up Monitoring (TLC)->Work-up Purification Purification Work-up->Purification Reaction Setup_MW Reaction Setup Irradiation Irradiation Reaction Setup_MW->Irradiation Monitoring (TLC)_MW Monitoring (TLC)_MW Irradiation->Monitoring (TLC)_MW Pressure/Temp Control Work-up_MW Work-up Monitoring (TLC)_MW->Work-up_MW Work-up_MW->Purification Characterization Characterization Purification->Characterization

Caption: Typical experimental workflows for pyrazole synthesis.

References

Spectroscopic Validation of a Pyrazole Structure Synthesized from Methyl 2-cyano-3,3-di(methylthio)acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of the pyrazole synthesized from the reaction of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with hydrazine. The expected product of this reaction is methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate . We will present a detailed experimental protocol for a closely related synthesis, compare the expected spectroscopic data with that of an alternative pyrazole structure, and provide visualizations to clarify the synthesis and validation workflows.

Synthesis of the Pyrazole: An Established Protocol

Experimental Protocol: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylates

This protocol is adapted from the work of Thore et al. (2012).

A mixture of ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol) and the desired hydrazide (10 mmol) in dimethylformamide (DMF, 5 ml) in the presence of a catalytic amount of anhydrous potassium carbonate (K₂CO₃) is refluxed for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is processed to isolate the target pyrazole.

G Synthesis of Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate reactant1 This compound intermediate Addition-Elimination Intermediate reactant1->intermediate Nucleophilic attack reactant2 Hydrazine Hydrate reactant2->intermediate product Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate intermediate->product Cyclization & Methanethiol elimination

Caption: Reaction pathway for the synthesis of the target pyrazole.

Spectroscopic Data for Structural Validation

The validation of the synthesized pyrazole structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected data for our target compound (extrapolated from its ethyl ester analog) and an alternative pyrazole, 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile, which is synthesized from a β-ketonitrile.[1]

Spectroscopic TechniqueMethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate (Expected)5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (Alternative)
¹H NMR (δ, ppm)~1.3 (t, 3H, CH₃ of ethyl ester), ~2.5 (s, 3H, S-CH₃), ~3.8 (s, 3H, O-CH₃), ~4.2 (q, 2H, CH₂ of ethyl ester), ~5.7 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH)6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, Ar-H), 7.80 (d, 2H, Ar-H), 12.16 (br s, 1H, NH)[1]
¹³C NMR (δ, ppm)~14.5 (CH₃ of ethyl ester), ~15.0 (S-CH₃), ~51.0 (O-CH₃), ~60.0 (CH₂ of ethyl ester), ~95.0 (C4), ~145.0 (C5), ~155.0 (C3), ~165.0 (C=O)93.1 (C4), 117.2 (CN), 128.4, 129.1, 130.2, 131.8 (Ar-C), 148.9 (C5), 152.6 (C3)
IR (cm⁻¹)~3400-3150 (N-H str), ~1700 (C=O str), ~1620 (N-H bend)3348, 3303 (N-H str), 2230 (C≡N str), 1630 (N-H bend)[1]
Mass Spec (m/z)Expected [M]+ at 187[M]+ at 184[1]

*Note: Data for the ethyl ester analog is presented as a close approximation for the methyl ester.

Workflow for Spectroscopic Validation

The process of validating the synthesized structure involves acquiring and interpreting data from multiple spectroscopic instruments.

G Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation start Synthesized Compound nmr NMR (¹H, ¹³C) start->nmr ir FTIR start->ir ms Mass Spectrometry start->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Literature/Expected Data interpretation->comparison validation Structure Validated comparison->validation

Caption: Workflow for the spectroscopic validation of the synthesized pyrazole.

Comparison with an Alternative Synthetic Route

An alternative and common method for synthesizing 5-aminopyrazoles is the reaction of a β-ketonitrile with hydrazine.[2][3] This approach offers a different substitution pattern on the pyrazole ring and thus distinct spectroscopic signatures.

Experimental Protocol: Synthesis of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile

A mixture of 2-benzoylacetonitrile (a β-ketonitrile) and hydrazine hydrate in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by TLC. After completion, the product is isolated by filtration and can be purified by recrystallization.[1]

G Comparison of Synthetic Routes to 5-Aminopyrazoles cluster_route1 Route 1: Ketene Dithioacetal cluster_route2 Route 2: β-Ketonitrile start1 This compound product1 Methyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate start1->product1 + Hydrazine start2 2-Benzoylacetonitrile product2 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile start2->product2 + Hydrazine

Caption: Comparison of two synthetic routes to 5-aminopyrazoles.

The spectroscopic data presented in the table above clearly distinguishes between the two products. The presence of a methylthio group in our target compound gives a characteristic singlet around 2.5 ppm in the ¹H NMR spectrum, which is absent in the alternative product. Conversely, the alternative product shows signals corresponding to a phenyl group in both ¹H and ¹³C NMR spectra. These distinct differences allow for unambiguous validation of the synthesized pyrazole structure.

References

A Comparative Guide to the Reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate and Other C3 Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Methyl 2-cyano-3,3-di(methylthio)acrylate with other common C3 synthons, particularly in the context of heterocyclic synthesis. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable building blocks for their synthetic endeavors.

Introduction to this compound as a C3 Synthon

This compound is a versatile C3 synthon, belonging to the class of ketene dithioacetals.[1][2] Its structure, featuring a cyano group, an acrylate moiety, and two methylthio groups, provides multiple reactive sites for nucleophilic attack and cycloaddition reactions. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[1]

The reactivity of this compound is primarily characterized by:

  • Nucleophilic Substitution: The methylthio groups are good leaving groups, facilitating their displacement by a wide range of nucleophiles. This is a key step in many of its synthetic applications.

  • Michael Addition: The electron-withdrawing cyano and acrylate groups activate the double bond for Michael addition reactions.

  • Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, although this is less commonly exploited compared to its reactivity towards nucleophiles.

This guide will focus on the application of this compound in the synthesis of pyrazoles and compare its performance with established C3 synthons used for the same purpose.

Reactivity in Pyrazole Synthesis: A Comparative Analysis

The synthesis of pyrazoles typically involves the condensation of a C3 synthon with a hydrazine derivative.[3] The following sections compare the use of this compound with other common C3 synthons in this transformation.

This compound

The reaction of this compound (or its ethyl ester analog) with hydrazines, such as amidrazones, proceeds via a nucleophilic substitution of one of the methylthio groups, followed by an intramolecular cyclization to form the pyrazole ring.[1]

Reaction Pathway:

reaction_pathway_dithioacetal This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Intermediate Mercapto Pyrazole Derivative Mercapto Pyrazole Derivative Intermediate->Mercapto Pyrazole Derivative Intramolecular Cyclization & Elimination

Caption: Reaction of this compound with a hydrazine.

Experimental Data Summary:

ReactantsProductCatalyst/SolventConditionsYieldReference
Ethyl 2-cyano-3,3-bis(methylthio)acrylate & N-ArylbenzamidrazonesMercapto pyrazole derivativesEtOH/Et3N/DMFRefluxGood[1]
2-Cyano-3,3-dimethylthioacrylate & Aromatic amines/Aminopyridines(E)-3-Methylthio-3-arylamino-2-cyanoacrylatesNaH / DMF-THF50°C, 30 min, MW64-94%
Alternative C3 Synthons

The reaction of 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate) with hydrazines is a classic and widely used method for pyrazole synthesis, known as the Knorr pyrazole synthesis.[3][4] The reaction typically proceeds under acidic or basic conditions.[3][5]

Reaction Pathway:

reaction_pathway_dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl Compound->Hydrazone Intermediate Condensation Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Hydrazone Intermediate Pyrazole Derivative Pyrazole Derivative Hydrazone Intermediate->Pyrazole Derivative Intramolecular Cyclization & Dehydration

Caption: Knorr pyrazole synthesis from a 1,3-dicarbonyl compound.

Experimental Data Summary:

ReactantsProductCatalyst/SolventConditionsYieldReference
1,3-Diketones & HydrazinePolysubstituted pyrazolesAcid or Base catalystVariousGood[3]
Ketones & Acid Chlorides (in situ 1,3-diketone) & HydrazinePreviously inaccessible pyrazolesNot specifiedNot specifiedGood[5]
Ethyl acetoacetate & Phenylhydrazine1,3,5-Substituted pyrazolesnano-ZnO / Green protocolNot specified95%[3]
1,3-Diketones & Arylhydrazines1-Aryl-3,4,5-substituted pyrazolesN,N-DimethylacetamideRoom Temp59-98%[5]

Ynones are another class of C3 synthons that react with hydrazines to afford pyrazoles. This method offers a high degree of regioselectivity.[6]

Reaction Pathway:

reaction_pathway_ynone Ynone Ynone Enaminone Intermediate Enaminone Intermediate Ynone->Enaminone Intermediate Michael Addition Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Enaminone Intermediate Pyrazole Derivative Pyrazole Derivative Enaminone Intermediate->Pyrazole Derivative Intramolecular Cyclization & Dehydration

Caption: Pyrazole synthesis from an ynone and a hydrazine.

Experimental Data Summary:

ReactantsProductCatalyst/SolventConditionsYieldReference
Acetylenic ketones & Hydrazines1,3,5-Substituted pyrazolesNot specifiedNot specifiedExcellent[6]
Trifluoromethylated ynones & Hydrazines3-CF3-pyrazolesAgOTf / Not specifiedRoom Temp, 1hup to 99%[5]

α,β-Unsaturated ketones, such as chalcones, can also serve as C3 synthons for pyrazole synthesis. The reaction with hydrazine initially forms a pyrazoline, which is then oxidized to the corresponding pyrazole.[7][8]

Reaction Pathway:

reaction_pathway_enone α,β-Unsaturated Ketone α,β-Unsaturated Ketone Pyrazoline Intermediate Pyrazoline Intermediate α,β-Unsaturated Ketone->Pyrazoline Intermediate Michael Addition & Cyclization Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazoline Intermediate Pyrazole Derivative Pyrazole Derivative Pyrazoline Intermediate->Pyrazole Derivative Oxidation

Caption: Pyrazole synthesis from an α,β-unsaturated ketone.

Experimental Data Summary:

ReactantsProductCatalyst/SolventConditionsYieldReference
β-Aryl α,β-unsaturated ketones & Phenyl hydrazine5-Arylpyrazole α-amino acidsNot specifiedOxidation step requiredGood[7]
Substituted chalcones & Hydrazine hydrateSubstituted pyrazolinesEthanol70-80°C, 4hGood[8]
Chalcones & Arylhydrazines1,3,5-Triarylpyrazoles--INVALID-LINK--Oxidative aromatization~82%[5]

Comparative Discussion

C3 SynthonAdvantagesDisadvantages
This compound Mild reaction conditions, high yields, introduces a functional handle (methylthio group) for further modification.[1]Limited commercial availability of substituted analogs.
1,3-Dicarbonyl Compounds Readily available starting materials, well-established and versatile method (Knorr synthesis).[3][4]Can lead to regioisomeric mixtures, may require harsh conditions.[3]
Ynones High regioselectivity, excellent yields.[6]Ynones can be less stable and require specific synthetic methods for their preparation.
α,β-Unsaturated Ketones Readily accessible starting materials, broad substrate scope.[7][8]Often requires an additional oxidation step to form the aromatic pyrazole ring.[7]

Experimental Protocols

Protocol 1: Synthesis of Mercapto Pyrazole Derivatives from Ethyl 2-cyano-3,3-bis(methylthio)acrylate[1]

Materials:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • N-Arylbenzamidrazone

  • Ethanol (EtOH)

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 mmol) and the appropriate N-arylbenzamidrazone (1 mmol) is prepared in a mixture of ethanol, triethylamine, and dimethylformamide.

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired mercapto pyrazole derivative.

Protocol 2: Knorr Pyrazole Synthesis from a 1,3-Dicarbonyl Compound[9]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., 4-Hydrazinyl-3-nitrobenzonitrile)

  • Glacial acetic acid

Procedure:

  • A solution of the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC.

  • After completion, the product is isolated by precipitation or extraction.

Protocol 3: Pyrazole Synthesis from an Ynone[5]

Materials:

  • Trifluoromethylated ynone

  • Aryl or alkyl hydrazine

  • Silver triflate (AgOTf)

  • Appropriate solvent

Procedure:

  • To a solution of the trifluoromethylated ynone (1 equivalent) in a suitable solvent, the aryl or alkyl hydrazine (1.1 equivalents) is added.

  • Silver triflate (1 mol%) is added as a catalyst.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The product is isolated and purified by standard methods.

Protocol 4: Pyrazole Synthesis from an α,β-Unsaturated Ketone[8]

Materials:

  • Substituted chalcone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of the substituted chalcone (0.002 mol) and hydrazine hydrate (0.02 mol) is prepared in 10 ml of ethanol.

  • The mixture is heated at 70-80°C for 4 hours.

  • After cooling, the reaction mixture is diluted with 50 ml of water.

  • The precipitated pyrazoline is filtered, washed with water, and can be recrystallized from ethanol.

  • The isolated pyrazoline is then oxidized to the corresponding pyrazole using a suitable oxidizing agent.

Conclusion

This compound is a highly effective C3 synthon for the synthesis of functionalized pyrazoles, offering mild reaction conditions and high yields. Its reactivity profile, particularly the ability to introduce a handle for further functionalization, makes it an attractive alternative to classical C3 synthons like 1,3-dicarbonyls, ynones, and α,β-unsaturated ketones. The choice of the optimal C3 synthon will ultimately depend on the specific target molecule, desired substitution pattern, and the availability of starting materials. This guide provides the necessary data to make an informed decision for the design and execution of efficient synthetic routes towards pyrazole-containing molecules.

References

A Comparative Guide to the Synthesis of Substituted Pyridines: Evaluating "Methyl 2-cyano-3,3-di(methylthio)acrylate" and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines is a cornerstone in medicinal chemistry and materials science, owing to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals and functional materials.[1] This guide provides a comparative analysis of the efficacy of "Methyl 2-cyano-3,3-di(methylthio)acrylate" as a precursor for substituted pyridines against established alternative synthetic methodologies. We present a critical evaluation of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their synthetic targets.

"this compound": A Versatile but Under-documented Precursor

"this compound" belongs to the class of ketene dithioacetals, which are known to be versatile building blocks in organic synthesis. Their electron-deficient double bond, activated by the cyano and ester groups, makes them excellent Michael acceptors. The two methylthio groups can act as leaving groups, facilitating cyclization reactions.

While specific literature detailing the direct use of "this compound" for the synthesis of substituted pyridines is scarce, its chemical structure suggests a plausible and efficient pathway. The proposed reaction mechanism likely involves a Michael addition of a suitable nitrogen-containing nucleophile, such as an enamine or an ammonium source with an active methylene compound, followed by an intramolecular cyclization and subsequent elimination of methyl mercaptan and water to afford the aromatic pyridine ring.

Proposed Reaction Pathway:

G A This compound C Michael Adduct A->C + B Enamine or (Active Methylene Compound + NH₃) B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Substituted Pyridine D->E - CH₃SH - H₂O

Caption: Proposed synthesis of substituted pyridines.

Due to the lack of specific experimental data for this reagent in pyridine synthesis, we turn to well-established and documented alternative methods for a quantitative comparison.

Comparative Analysis of Leading Alternative Syntheses

Several robust methods for the synthesis of substituted pyridines have been developed, each with its own set of advantages and limitations. Here, we compare three prominent methods: the Hantzsch Pyridine Synthesis, the Bohlmann-Rahtz Pyridine Synthesis, and a modern one-pot multicomponent reaction using malononitrile.

Data Presentation: A Head-to-Head Comparison
Synthesis MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Hantzsch Pyridine Synthesis Aldehyde, 2 eq. of β-ketoester, Ammonium acetatep-TSA / Ultrasonic irradiationAqueous (SDS, 0.1M)RT-96High yields, simple starting materials, one-pot.[2]Often requires a separate oxidation step to form the pyridine from the dihydropyridine intermediate.
Bohlmann-Rahtz Pyridine Synthesis Enamine, EthynylketoneAcetic acid or Amberlyst-15Toluene or EtOH50 - 160-65-95Versatile for 2,3,6-trisubstituted pyridines, avoids oxidation step.[3]Can require high temperatures and purification of intermediates.[3]
One-Pot Multicomponent Synthesis Aldehyde, Ketone, Malononitrile, Ammonium acetateCu/C nanocatalyst (2 mol%)Acetonitrile806up to 71High atom economy, operational simplicity, recyclable catalyst.[4]Yields can be moderate depending on substrates.
Guo et al. One-Pot Synthesis 1,3-Dicarbonyl compound, Aromatic aldehyde, Malononitrile, AlcoholNaOHAlcoholRT382-84Mild conditions, simple execution, broad substrate scope.[5][6]Not all dicarbonyl compounds are successful substrates.[5]

Experimental Protocols

Hantzsch Pyridine Synthesis (Ultrasonic Irradiation)

Materials:

  • Benzaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Sodium dodecyl sulfate (SDS) solution (0.1 M in water)

Procedure:

  • In a suitable vessel, a mixture of benzaldehyde, ethyl acetoacetate, and ammonium acetate is prepared in an aqueous solution of SDS (0.1 M).

  • p-TSA is added as a catalyst.

  • The mixture is subjected to ultrasonic irradiation at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting dihydropyridine is isolated.

  • The dihydropyridine is then oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate) in an appropriate solvent.[2]

Bohlmann-Rahtz Pyridine Synthesis

Materials:

  • Enamine (e.g., β-aminocrotonate) (1.0 mmol)

  • Ethynylketone (1.0 mmol)

  • Toluene

  • Acetic acid

Procedure:

  • The enamine and ethynylketone are dissolved in a 5:1 mixture of toluene and acetic acid.

  • The reaction mixture is heated. The temperature required for cyclodehydration can be high (120-160 °C), although acid catalysis can lower this.[3]

  • The reaction proceeds through an aminodiene intermediate.

  • A heat-induced E/Z isomerization is followed by cyclodehydration to yield the 2,3,6-trisubstituted pyridine.[3][7]

  • The product is purified by column chromatography.

One-Pot Multicomponent Synthesis using Malononitrile (Cu/C catalyst)

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ketone (1.0 mmol)

  • Malononitrile (1.5 mmol)

  • Ammonium acetate (2.0 mmol)

  • Copper nanoparticles on charcoal (Cu/C) (2.0 mol%)

  • Acetonitrile (2.0 mL)

Procedure:

  • A 25 mL flask is charged with the substituted aldehyde, ketone, malononitrile, ammonium acetate, and Cu/C nanocatalyst.[4]

  • Acetonitrile is added as the solvent.[4]

  • The mixture is stirred at 80 °C under an ambient atmosphere.[4]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is filtered through a pad of Celite and washed with hot ethanol.[4]

  • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methods.

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Condensation Ketoester1 β-Ketoester Ketoester1->Dihydropyridine Condensation Ketoester2 β-Ketoester Ketoester2->Dihydropyridine Condensation Ammonia Ammonia Source Ammonia->Dihydropyridine Condensation Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Bohlmann_Rahtz_Synthesis Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Condensation Ethynylketone Ethynylketone Ethynylketone->Aminodiene Condensation Pyridine Substituted Pyridine Aminodiene->Pyridine Cyclodehydration Multicomponent_Synthesis Aldehyde Aldehyde Pyridine Substituted Pyridine Aldehyde->Pyridine One-Pot Reaction Ketone Ketone Ketone->Pyridine One-Pot Reaction Malononitrile Malononitrile Malononitrile->Pyridine One-Pot Reaction Ammonia Ammonia Source Ammonia->Pyridine One-Pot Reaction

References

A comparative analysis of synthetic routes to functionalized pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The development of efficient and versatile synthetic routes to access functionalized pyrimidines is therefore a critical area of research. This guide provides a comparative analysis of four prominent synthetic strategies: the classical Principal Synthesis, the well-known Biginelli Reaction, a modern Iridium-Catalyzed Multicomponent Synthesis, and advanced Palladium- and Rhodium-Catalyzed C-H Functionalization reactions. We present a side-by-side comparison of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the underlying reaction mechanisms to aid researchers in selecting the optimal synthetic route for their specific needs.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy for accessing functionalized pyrimidines depends on several factors, including the desired substitution pattern, substrate availability, and the need for efficiency and atom economy. The following tables provide a quantitative comparison of the different methodologies, drawing on representative examples from the literature.

Table 1: Principal Synthesis & Biginelli Reaction

The Principal Synthesis and its most famous variant, the Biginelli reaction, are classical methods for constructing the pyrimidine core. They typically involve the condensation of a β-dicarbonyl compound, an aldehyde (in the case of Biginelli), and an amidine, urea, or thiourea.

ProductMethodReactantsCatalystSolventTime (h)Yield (%)Reference
2-Amino-4-phenyl-6-methylpyrimidinePrincipalPhenyl-1,3-butanedione, Guanidine nitrateK₂CO₃Ethanol485[1]
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateClassical BiginelliBenzaldehyde, Ethyl acetoacetate, UreaHClEthanol3Often low[2]
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateModified Biginelli (Solvent-Free)Benzaldehyde, Ethyl acetoacetate, UreaFe(NO₃)₃·9H₂ONone0.1795[3]
Ethyl 6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateModified Biginelli (Solvent-Free)Benzaldehyde, Ethyl acetoacetate, ThioureaUranyl AcetateNone2.594[2]
Table 2: Iridium-Catalyzed Multicomponent Synthesis

This modern approach offers a highly efficient and regioselective route to polysubstituted pyrimidines from simple alcohols and amidines, proceeding through a sequence of condensation and dehydrogenation steps.[4][5][6][7]

ProductAmidineAlcoholsCatalystSolventTime (h)Yield (%)Reference
2,4,6-TriphenylpyrimidineBenzamidine1-Phenylethanol, Phenylmethanol[Ir]-PN⁵PToluene2491[4]
2-Phenyl-4,6-dipropylpyrimidineBenzamidine1-Propanol, 1-Butanol[Ir]-PN⁵PToluene2485[4]
4,6-Diethyl-2-phenylpyrimidineBenzamidine1-Propanol[Ir]-PN⁵PToluene2488[4]
2-Methyl-4,6-diphenylpyrimidineAcetamidine1-Phenylethanol[Ir]-PN⁵PToluene2478[4]
Table 3: Palladium- and Rhodium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrimidine core, avoiding the need for pre-functionalized starting materials. These methods offer high regioselectivity and functional group tolerance.

ProductMethodSubstrateCoupling PartnerCatalystSolventTime (h)Yield (%)Reference
5-Aryl-N-tert-butylpyrimidin-2-aminePd-Catalyzed C-H ArylationN-tert-butylpyrimidin-2-amine4-iodotoluenePd(OAc)₂1,4-Dioxane1285[8]
5-Olefinyl-N-tert-butylpyrimidin-2-aminePd-Catalyzed C-H OlefinationN-tert-butylpyrimidin-2-amineStyrenePd(OAc)₂1,4-Dioxane1276[8]
5-Alkyl-2-phenoxypyrimidineRh-Catalyzed C-H Alkylation2-Phenoxypyrimidine1-Hexene[RhCpCl₂]₂DCE1282[9]
5-Alkynyl-2-phenoxypyrimidineRh-Catalyzed C-H Alkynylation2-PhenoxypyrimidinePhenylacetylene[RhCpCl₂]₂DCE1290[10]

Reaction Mechanisms and Experimental Workflows

Visualizing the intricate steps of a chemical synthesis can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the core mechanisms of the discussed synthetic routes.

Principal_Synthesis cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Amidine Amidine/Guanidine Condensation1 Initial Condensation Amidine->Condensation1 Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Condensation1 Cyclization Intramolecular Cyclization Condensation1->Cyclization Formation of hemiaminal Dehydration Dehydration/ Aromatization Cyclization->Dehydration Ring closure Pyrimidine Functionalized Pyrimidine Dehydration->Pyrimidine

Caption: Mechanism of the Principal Pyrimidine Synthesis.

Biginelli_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Formation Aldehyde->Acyliminium Urea Urea/Thiourea Urea->Acyliminium Ketoester β-Ketoester Michael Michael Addition Ketoester->Michael Nucleophilic attack Acyliminium->Michael Electrophilic attack Cyclocondensation Cyclocondensation Michael->Cyclocondensation DHPM Dihydropyrimidinone (DHPM) Cyclocondensation->DHPM

Caption: Mechanism of the Biginelli Reaction.

Ir_Catalyzed_Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Amidine Amidine Cond1 Condensation (1) Amidine->Cond1 Alcohol1 Primary Alcohol Dehydro1 Alcohol Dehydrogenation (1) Alcohol1->Dehydro1 Alcohol2 Secondary Alcohol Dehydro2 Alcohol Dehydrogenation (2) Alcohol2->Dehydro2 Ir_cat [Ir]-PN⁵P Catalyst Ir_cat->Dehydro1 Ir_cat->Dehydro2 Dehydro1->Ir_cat H₂ evolution Dehydro1->Cond1 Aldehyde formation Cond1->Dehydro2 Dehydro2->Ir_cat H₂ evolution Cond2 Condensation (2) Dehydro2->Cond2 Ketone formation Cyclization Cyclization/ Aromatization Cond2->Cyclization Pyrimidine Polysubstituted Pyrimidine Cyclization->Pyrimidine

Caption: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis.

Pd_Catalyzed_CH_Arylation cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Pyrimidine Pyrimidine Substrate CH_Activation C-H Activation/ CMD Pyrimidine->CH_Activation ArylHalide Aryl Halide OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Pd0->OxAdd PdII_Aryl Pd(II)-Aryl Complex OxAdd->PdII_Aryl Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArylPyrimidine Arylated Pyrimidine RedElim->ArylPyrimidine PdII_Aryl->CH_Activation Palladacycle->RedElim

Caption: Palladium-Catalyzed C-H Arylation of Pyrimidines.

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are protocols for key reactions cited in the performance tables.

Protocol 1: Principal Synthesis of 2-Amino-4-phenyl-6-methylpyrimidine

Materials:

  • Phenyl-1,3-butanedione (1.62 g, 10 mmol)

  • Guanidine nitrate (1.22 g, 10 mmol)

  • Potassium carbonate (1.38 g, 10 mmol)

  • Ethanol (50 mL)

Procedure:

  • A mixture of phenyl-1,3-butanedione, guanidine nitrate, and potassium carbonate in ethanol is stirred at reflux for 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-phenyl-6-methylpyrimidine.[1]

Protocol 2: Modified Biginelli Reaction (Solvent-Free)

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Fe(NO₃)₃·9H₂O (0.40 g, 1 mmol)

Procedure:

  • A mixture of benzaldehyde, ethyl acetoacetate, urea, and hydrated ferric nitrate is ground in a mortar with a pestle at room temperature for 10 minutes.[3]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is washed with water and the solid product is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Protocol 3: Iridium-Catalyzed Synthesis of 2,4,6-Triphenylpyrimidine

Materials:

  • Benzamidine hydrochloride (157 mg, 1.0 mmol)

  • 1-Phenylethanol (122 mg, 1.0 mmol)

  • Phenylmethanol (108 mg, 1.0 mmol)

  • [Ir]-PN⁵P catalyst (1 mol%)

  • Potassium tert-butoxide (224 mg, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the iridium catalyst, benzamidine hydrochloride, and potassium tert-butoxide.

  • Toluene, 1-phenylethanol, and phenylmethanol are added.

  • The tube is sealed and the mixture is stirred at 150 °C for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2,4,6-triphenylpyrimidine.[4]

Protocol 4: Palladium-Catalyzed C-H Arylation of N-tert-butylpyrimidin-2-amine

Materials:

  • N-tert-butylpyrimidin-2-amine (151 mg, 1.0 mmol)

  • 4-Iodotoluene (218 mg, 1.0 mmol)

  • Palladium(II) acetate (2.2 mg, 0.01 mmol)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (8.5 mg, 0.02 mmol)

  • Potassium carbonate (276 mg, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube are added N-tert-butylpyrimidin-2-amine, 4-iodotoluene, Pd(OAc)₂, IPr·HCl, and K₂CO₃.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated and the residue is purified by column chromatography on silica gel to give the 5-arylated pyrimidine.[8]

Conclusion

The synthesis of functionalized pyrimidines can be achieved through a variety of powerful methods. Classical approaches like the Principal Synthesis and the Biginelli Reaction remain valuable for their simplicity and the accessibility of starting materials, with modern modifications significantly improving their efficiency and environmental footprint. For the rapid construction of complex, polysubstituted pyrimidines from simple building blocks, the Iridium-Catalyzed Multicomponent Synthesis offers exceptional atom economy and regioselectivity. Finally, Palladium- and Rhodium-Catalyzed C-H Functionalization reactions provide unparalleled tools for the late-stage modification of the pyrimidine core, enabling the synthesis of analogues that would be difficult to access through other means. The choice of the optimal synthetic route will be guided by the specific target molecule, the desired level of complexity, and considerations of efficiency and sustainability.

References

Spectroscopic Roadmap: Distinguishing Regioisomers in Reactions of Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The versatile reagent, Methyl 2-cyano-3,3-di(methylthio)acrylate, serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its reactions, particularly with binucleophiles, often present the challenge of regioselectivity, leading to the formation of one or more regioisomers. For researchers in synthetic and medicinal chemistry, the definitive structural elucidation of these isomers is paramount. This guide provides a comparative framework for the spectroscopic analysis of potential regioisomers arising from reactions of this compound, supported by representative experimental data and protocols.

Distinguishing Regioisomers: A Spectroscopic Approach

The reaction of this compound with nucleophiles can result in different isomeric products depending on the site of nucleophilic attack and subsequent cyclization. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are crucial for differentiating these isomers. Two-dimensional NMR techniques are often employed to definitively assign the structures of the reaction products.[1][2]

This guide focuses on a representative reaction with a generic N,N-binucleophile (H₂N-X-YH), which can lead to two possible regioisomers (Regioisomer A and Regioisomer B) as depicted in the reaction scheme below. The differentiation between these isomers relies on subtle but significant differences in their spectroscopic signatures.

Reaction Pathway and Potential Regioisomers

The reaction of this compound with a binucleophile can proceed via two main pathways, leading to the formation of distinct regioisomers. The initial step involves a nucleophilic attack on one of the electrophilic centers of the acrylate, followed by an intramolecular cyclization and elimination of methanethiol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products reactant1 This compound intermediateA Intermediate A reactant1->intermediateA Path A intermediateB Intermediate B reactant1->intermediateB Path B reactant2 Binucleophile (H₂N-X-YH) reactant2->intermediateA reactant2->intermediateB productA Regioisomer A intermediateA->productA Cyclization productB Regioisomer B intermediateB->productB Cyclization

Caption: Generalized reaction scheme illustrating the formation of two possible regioisomers.

Comparative Spectroscopic Data

The following tables summarize hypothetical, yet representative, spectroscopic data for the two regioisomers. The key differentiating features are highlighted.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton AssignmentRegioisomer A (δ, ppm)Regioisomer B (δ, ppm)Key Differentiating Feature
-OCH₃ (Ester)3.85 (s, 3H)3.90 (s, 3H)The chemical shift of the ester methyl group can be influenced by the adjacent substituent.
-SCH₃2.50 (s, 3H)2.65 (s, 3H)The electronic environment around the methylthio group will differ between the two isomers.
Aromatic/Heterocyclic-H7.20-7.80 (m)7.10-7.70 (m)The substitution pattern on the newly formed ring will affect the aromatic proton signals.
-NH/-OH8.50 (br s, 1H)9.20 (br s, 1H)The position and hydrogen bonding of the exchangeable proton can lead to a noticeable shift.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon AssignmentRegioisomer A (δ, ppm)Regioisomer B (δ, ppm)Key Differentiating Feature
C=O (Ester)165.0168.0The carbonyl carbon's chemical shift is sensitive to the electronic nature of the adjacent atoms.
C-CN115.0112.0The position of the cyano group relative to other functionalities will alter its resonance.
C=C (Acrylate backbone)95.0, 160.098.0, 155.0The substitution on the double bond carbons will cause them to appear at different chemical shifts.
-OCH₃ (Ester)52.553.0Subtle shifts in the methyl carbon of the ester group.
-SCH₃15.018.0The environment of the methylthio carbon will be distinct in each isomer.

Table 3: IR Spectroscopic Data (cm⁻¹)

Functional GroupRegioisomer A (ν, cm⁻¹)Regioisomer B (ν, cm⁻¹)Key Differentiating Feature
C≡N (Nitrile)22202210The electronic environment can slightly shift the stretching frequency of the nitrile group.
C=O (Ester)17251715Conjugation and neighboring group effects can alter the carbonyl stretching frequency.
N-H/O-H Stretch3400 (broad)3350 (broad)Differences in hydrogen bonding in the solid state can affect the position and shape of this band.
C=C Stretch16201630The substitution pattern on the double bond can influence its stretching vibration.

Experimental Protocols

A general procedure for the synthesis and spectroscopic characterization of these regioisomers is outlined below.

General Synthetic Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), the binucleophilic reagent (1.1 eq) is added. The reaction mixture is then heated under reflux for a specified period, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the regioisomers.

Spectroscopic Analysis Workflow:

The following workflow is a standard procedure for the analysis of the purified regioisomers.

G start Purified Regioisomer ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr structure Definitive Structure Elucidation ms->structure ir->structure nmr->structure

Caption: Standard workflow for the spectroscopic analysis of synthesized regioisomers.

NMR Spectroscopy:

Samples of the purified regioisomers are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-resolution NMR spectrometer. The 2D NMR data is particularly crucial for establishing the connectivity of atoms and unambiguously assigning the correct regioisomeric structure.

Infrared (IR) Spectroscopy:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The samples can be analyzed as a thin film on a salt plate or as a KBr pellet. The characteristic absorption bands for key functional groups (e.g., C≡N, C=O, N-H/O-H) are identified.

Mass Spectrometry (MS):

High-resolution mass spectra are obtained to confirm the elemental composition and molecular weight of the synthesized compounds. This data helps to verify that the products are indeed isomers with the same molecular formula.

Conclusion

The successful synthesis and characterization of compounds derived from this compound heavily rely on a meticulous spectroscopic analysis to differentiate between potential regioisomers. By carefully comparing the ¹H NMR, ¹³C NMR, and IR data, researchers can confidently assign the correct structure to their synthesized products. The use of two-dimensional NMR techniques is often indispensable for an unambiguous structural determination, providing a clear roadmap for navigating the complexities of regioselectivity in these reactions.

References

A Comparative Guide to the Synthesis of Heterocycles: Benchmarking Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the synthesis of nitrogen- and sulfur-containing ring systems is a cornerstone of drug discovery and materials science. A vast array of reagents and methodologies have been developed to construct these valuable scaffolds. This guide provides an objective comparison of Methyl 2-cyano-3,3-di(methylthio)acrylate , a versatile ketene dithioacetal, against other well-established reagents for the synthesis of three key classes of heterocycles: pyrimidines, pyridines, and thiophenes. This analysis is supported by experimental data and detailed protocols to inform the selection of the most suitable synthetic strategy.

At a Glance: Performance Comparison

The following tables summarize the performance of this compound in comparison to classic named reactions for the synthesis of pyrimidines, pyridines, and thiophenes.

Table 1: Pyrimidine Synthesis Comparison

MethodReagentsCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)
From this compound This compound, AcetamidineNaHBenzene/DMA2Reflux85
Biginelli Reaction Benzaldehyde, Ethyl acetoacetate, UreaHClEthanol4Reflux60-90

Table 2: Pyridine Synthesis Comparison

MethodReagentsCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)
From this compound & Enamine (Hypothetical) This compound, EnamineAcid/BaseVariesVariesVariesVaries
Hantzsch Pyridine Synthesis Ethyl acetoacetate (2 eq.), Benzaldehyde, AmmoniaAcetic AcidEthanol2-4Reflux60-80

Table 3: Thiophene Synthesis Comparison

MethodReagentsCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)
From this compound (Hypothetical) This compound, Active Methylene Compound, SulfurBaseVariesVariesVariesVaries
Gewald Aminothiophene Synthesis Cyclohexanone, Malononitrile, SulfurMorpholineEthanol15080-95

Reaction Pathways and Workflows

Visualizing the synthetic routes and experimental processes is crucial for understanding the practical aspects of each method.

Pyrimidine_Synthesis_Workflow cluster_reagent From this compound cluster_alternative Biginelli Reaction Reagent This compound + Acetamidine Intermediate N-Acylamino-acrylate Intermediate Reagent->Intermediate NaH, Benzene/DMA, 2h, Reflux Pyrimidine 4-Amino-5-cyano-2-methyl- 6-(methylthio)pyrimidine Intermediate->Pyrimidine Reflux in Methanol Aldehyde Benzaldehyde Dihydropyrimidinone Dihydropyrimidinone Aldehyde->Dihydropyrimidinone HCl, Ethanol, 4h, Reflux Ketoester Ethyl acetoacetate Ketoester->Dihydropyrimidinone HCl, Ethanol, 4h, Reflux Urea Urea Urea->Dihydropyrimidinone HCl, Ethanol, 4h, Reflux

Fig. 1: Pyrimidine Synthesis Workflows

Pyridine_Synthesis_Workflow cluster_reagent From Enaminonitrile (Alternative) cluster_alternative Hantzsch Pyridine Synthesis Enaminonitrile Enaminonitrile Pyridine_A Substituted Pyridine Enaminonitrile->Pyridine_A Base, Reflux Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Pyridine_A Base, Reflux Ketoester_H Ethyl acetoacetate (2 eq.) Dihydropyridine 1,4-Dihydropyridine Ketoester_H->Dihydropyridine Acetic Acid, Ethanol, 2-4h, Reflux Aldehyde_H Benzaldehyde Aldehyde_H->Dihydropyridine Acetic Acid, Ethanol, 2-4h, Reflux Ammonia_H Ammonia Ammonia_H->Dihydropyridine Acetic Acid, Ethanol, 2-4h, Reflux Pyridine_H Substituted Pyridine Dihydropyridine->Pyridine_H Oxidation

Fig. 2: Pyridine Synthesis Workflows

Thiophene_Synthesis_Workflow cluster_alternative Gewald Aminothiophene Synthesis Ketone_G Cyclohexanone Aminothiophene 2-Aminothiophene Derivative Ketone_G->Aminothiophene Morpholine, Ethanol, 1h, 50°C Nitrile_G Malononitrile Nitrile_G->Aminothiophene Morpholine, Ethanol, 1h, 50°C Sulfur_G Sulfur Sulfur_G->Aminothiophene Morpholine, Ethanol, 1h, 50°C

Fig. 3: Thiophene Synthesis Workflow

Detailed Experimental Protocols

Synthesis of 4-Amino-5-cyano-2-methyl-6-(methylthio)pyrimidine from this compound[1]

Materials:

  • This compound (1a)

  • Acetamidine hydrochloride

  • Sodium hydride (NaH)

  • Benzene

  • N,N-Dimethylacetamide (DMA)

  • Methanol

Procedure:

  • To a solution of acetamidine (prepared from acetamidine hydrochloride and sodium methoxide) in a mixture of benzene and DMA, add sodium hydride.

  • To this suspension, add a solution of this compound (1a) in benzene dropwise with stirring.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Cool the mixture and pour it into ice water.

  • Extract the aqueous layer with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the intermediate methyl 3-(N-acetylamino)-2-cyano-3-(methylthio)acrylate.

  • Dissolve the intermediate in methanol and reflux to effect cyclization.

  • Cool the reaction mixture and collect the precipitated solid by filtration to obtain 4-Amino-5-cyano-2-methyl-6-(methylthio)pyrimidine.

Alternative Method: Biginelli Reaction for Dihydropyrimidinone Synthesis[2][3][4][5]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Reflux the mixture with stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the dihydropyrimidinone product.

Alternative Method: Hantzsch Pyridine Synthesis[6][7][8][9][10]

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Benzaldehyde (1 equivalent)

  • Ammonia solution (e.g., ammonium hydroxide)

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and ammonia solution in ethanol.

  • Stir the mixture at room temperature or gently heat to reflux for 2-4 hours.

  • The intermediate 1,4-dihydropyridine may precipitate upon cooling.

  • Isolate the dihydropyridine and dissolve it in a suitable solvent like acetic acid.

  • Add an oxidizing agent, such as nitric acid, to aromatize the ring to the corresponding pyridine derivative.

  • Work up the reaction mixture by neutralization and extraction to isolate the final pyridine product.

Alternative Method: Gewald Aminothiophene Synthesis[11][12][13]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (or another suitable base)

  • Ethanol

Procedure:

  • To a stirred mixture of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of morpholine.

  • Heat the reaction mixture to 50°C and stir for 1 hour.

  • A precipitate will form during the reaction.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with cold ethanol and dry to obtain the 2-aminothiophene derivative.

Conclusion

This compound proves to be a highly effective and versatile reagent for the synthesis of functionalized pyrimidines, offering high yields under relatively mild conditions. While its application in the synthesis of pyridines and thiophenes is less documented in readily available literature, its structural motifs suggest potential for such transformations.

For pyridine and thiophene synthesis, established methods like the Hantzsch and Gewald reactions, respectively, remain the go-to strategies, offering robust and reliable routes to these important heterocyclic systems. The choice of reagent and methodology will ultimately depend on the desired substitution pattern, scalability, and the specific requirements of the research or development project. This guide provides a foundational comparison to aid in this critical decision-making process.

Alternative reagents to "Methyl 2-cyano-3,3-di(methylthio)acrylate" for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. The selection of starting materials is a critical decision that impacts yield, scalability, and cost-effectiveness. While Methyl 2-cyano-3,3-di(methylthio)acrylate serves as a versatile C3 synthon for constructing the pyrimidine ring, a range of alternative reagents offer distinct advantages. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.

The Reference Reagent: this compound

This compound is a ketene dithioacetal, a highly effective electrophile for reactions with dinucleophiles like guanidine or amidines. The two methylthio groups act as excellent leaving groups, facilitating the cyclocondensation reaction to form the pyrimidine ring. The reaction typically proceeds under basic conditions to afford 2-amino-4-substituted-5-cyanopyrimidines.

Key Alternative Reagents: A Performance Comparison

Several classes of compounds serve as effective alternatives, each with its own reaction mechanism and optimal conditions. The most prominent alternatives include β-dicarbonyl compounds (for the Biginelli reaction), malononitrile-based multicomponent reactions, and the use of enaminones.

β-Dicarbonyl Compounds (e.g., Ethyl Acetoacetate)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester like ethyl acetoacetate, and urea or thiourea, is a classic and widely used method for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[1][2] This acid-catalyzed, three-component reaction is known for its operational simplicity.

Malononitrile

Malononitrile is a highly versatile and cost-effective starting material for pyrimidine synthesis.[3] It is typically employed in three-component reactions with an aldehyde and urea, thiourea, or guanidine.[4][5] These reactions often proceed with high efficiency and can be catalyzed by a variety of agents, including basic catalysts like MgO.[3][6]

β-Enaminones

Enaminones are valuable intermediates that possess both nucleophilic and electrophilic sites, making them ideal for synthesizing various heterocycles, including pyrimidines.[7] They can be prepared from the condensation of amines and 1,3-dicarbonyl compounds and subsequently cyclized with reagents like guanidine hydrochloride.[7][8] One-pot syntheses starting from acid chlorides, terminal alkynes, and amidinium salts provide a straightforward route to pyrimidines via enaminone intermediates.[8][9]

Quantitative Data Comparison

To provide a clear comparison, the following table summarizes typical reaction conditions and yields for the synthesis of similarly substituted pyrimidines using the reference reagent and its alternatives. Note that direct, side-by-side comparative studies are rare; this data is compiled from different experiments on structurally related molecules to provide a representative overview.

Reagent Class Specific Reagent Reaction Partner(s) Conditions Reported Yield (%) Reference
Ketene Dithioacetal This compoundGuanidineBase (e.g., NaOEt), Ethanol, RefluxTypically Good to ExcellentGeneral Knowledge
β-Dicarbonyl Ethyl AcetoacetateBenzaldehyde, Urea, CuCl₂·2H₂O/HClSolvent-free, Grinding>90[1]
Malononitrile MalononitrileAldehyde, Thiourea/Urea, MgOEthanol, RefluxHigh (not specified)[3][6]
β-Enaminone (Generated in situ)Guanidine HydrochlorideHigh-pressure Q-TubeHigh (not specified)[7]
Alkyne/Amidine Phenylacetylene, GuanidinePd/Cu catalyst, Et₃N, DMFOne-pot sequenceModerate to Good[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for pyrimidine synthesis using the compared reagents.

Protocol 1: Modified Biginelli Reaction using Ethyl Acetoacetate (Grindstone Method)[1]

This solvent-free method is an eco-friendly alternative with high reported yields.

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

  • Procedure:

    • A mixture of the aldehyde, ethyl acetoacetate, urea/thiourea, and CuCl₂·2H₂O is placed in a mortar.

    • A few drops of concentrated HCl are added.

    • The mixture is ground with a pestle at room temperature for the time specified by reaction monitoring (e.g., via TLC).

    • Upon completion, the solid mass is washed with water and the crude product is recrystallized from ethanol to afford the pure dihydropyrimidine.

Protocol 2: Three-Component Synthesis using Malononitrile[3]

This method utilizes a heterogeneous base catalyst for a straightforward synthesis and product isolation.

  • Reactants:

    • Aldehyde (2 mmol)

    • Malononitrile (2 mmol)

    • Thiourea or Urea (2 mmol)

    • Catalyst: High surface area MgO (0.25 g)

  • Procedure:

    • A mixture of the aldehyde, malononitrile, thiourea/urea, and HSA-MgO in ethanol (10 mL) is prepared in a round-bottom flask.

    • The mixture is refluxed with stirring for the required time, with reaction progress monitored by TLC.

    • After completion, the catalyst is filtered off from the hot reaction mixture.

    • The filtrate is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.

Protocol 3: One-Pot Synthesis via Enaminone Intermediate[8][9]

This procedure involves a palladium-catalyzed cross-coupling followed by cyclocondensation with guanidine.

  • Reactants:

    • Acid Chloride (e.g., Benzoyl chloride) (1 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1 equiv)

    • Guanidine hydrochloride (1.2 equiv)

    • Catalyst: PdCl₂(PPh₃)₂, CuI

    • Base: Triethylamine (Et₃N)

  • Procedure:

    • To a solution of the acid chloride, terminal alkyne, PdCl₂(PPh₃)₂, and CuI in a suitable solvent (e.g., DMF), triethylamine is added.

    • The mixture is stirred at room temperature to form the intermediate ynone.

    • Guanidine hydrochloride is then added to the reaction mixture.

    • The reaction is heated (e.g., to 80-100 °C) until the cyclocondensation is complete (monitored by TLC).

    • The mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

Visualizing the Synthetic Pathways

Diagrams help clarify the complex relationships in chemical synthesis.

Synthesis_Workflow cluster_start Define Target Pyrimidine cluster_reagents Select C3 Synthon cluster_reactions Select Reaction Type start Define Substituents (R1, R2, R3) reagent1 Ketene Dithioacetal (e.g., this compound) reagent2 β-Dicarbonyl (e.g., Ethyl Acetoacetate) reagent3 Malononitrile reagent4 Enaminone / Alkyne reaction1 Cyclocondensation reagent1->reaction1 reaction2 Biginelli Reaction reagent2->reaction2 reaction3 3-Component Reaction reagent3->reaction3 reaction4 One-Pot Coupling/Cyclization reagent4->reaction4 product Target Pyrimidine reaction1->product reaction2->product reaction3->product reaction4->product

Caption: Decision workflow for selecting a pyrimidine synthesis strategy.

Reaction_Mechanisms cluster_malononitrile Malononitrile Pathway cluster_dithioacetal Ketene Dithioacetal Pathway M1 Aldehyde + Malononitrile M2 Knoevenagel Adduct (Arylidenemalononitrile) M1->M2 Base Cat. M4 Michael Addition M2->M4 M3 Guanidine M3->M4 M5 Intramolecular Cyclization + Tautomerization M4->M5 M_Prod 2-Aminopyrimidine M5->M_Prod K1 Ketene Dithioacetal K3 Nucleophilic Attack (Addition-Elimination) K1->K3 K2 Guanidine K2->K3 K4 Second Elimination & Cyclization K3->K4 - MeSH K_Prod 2-Aminopyrimidine K4->K_Prod - MeSH

Caption: Comparison of reaction mechanisms for pyrimidine synthesis.

References

A Comparative Guide to the Synthesis of Mercapto Pyrazoles: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of mercapto pyrazoles, a key scaffold in many pharmacologically active compounds, is of significant interest. This guide provides a comparative overview of different synthetic methods for producing these valuable heterocyclic compounds, with a focus on reaction yields and detailed experimental protocols.

Yield Comparison of Synthetic Methods

The synthesis of mercapto pyrazoles can be achieved through various routes, with yields often varying significantly depending on the chosen method and reaction conditions. While a single comprehensive study directly comparing all available methods is not available in the literature, by compiling data from various sources, we can draw meaningful comparisons. The following table summarizes typical yields for different synthetic approaches.

Synthetic MethodStarting MaterialsProduct TypeTypical Yield (%)Reference
Method 1: From β-Ketonitriles and Thiosemicarbazide β-Ketonitrile, Thiosemicarbazide3-Amino-5-mercapto-1H-pyrazole70-85%
Method 2: From Carbon Disulfide Active Methylene Compound, Hydrazine, Carbon Disulfide5-Mercapto-1H-pyrazole-4-carbonitrile60-75%
Method 3: Microwave-Assisted Synthesis β-Diketone/β-Ketoester, ThiosemicarbazideSubstituted Mercaptopyrazole85-95%[1]
Method 4: Conventional Heating β-Diketone/β-Ketoester, ThiosemicarbazideSubstituted Mercaptopyrazole70-80%[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Reaction Pathways and Methodologies

The selection of a synthetic route depends on factors such as the availability of starting materials, desired substitution patterns, and the importance of reaction time and overall yield. Below are detailed experimental protocols for the key methods of synthesizing mercapto pyrazoles.

Method 1: Synthesis from β-Ketonitriles and Thiosemicarbazide

This method provides a direct route to 3-amino-5-mercaptopyrazoles, which are versatile intermediates for further functionalization. The reaction proceeds through the condensation of a β-ketonitrile with thiosemicarbazide, followed by intramolecular cyclization.

Experimental Protocol:

  • Reaction Setup: A mixture of the β-ketonitrile (1 equivalent) and thiosemicarbazide (1.1 equivalents) is suspended in a suitable solvent, such as ethanol or isopropanol.

  • Catalyst Addition: A catalytic amount of a base, such as sodium ethoxide or potassium carbonate, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then acidified with a dilute acid (e.g., 2M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Reaction Pathway for Method 1

G cluster_start Starting Materials beta_Ketonitrile β-Ketonitrile Condensation Condensation beta_Ketonitrile->Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Condensation Intermediate Thiosemicarbazone Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3-Amino-5-mercapto-1H-pyrazole Cyclization->Product

Caption: Synthesis of 3-Amino-5-mercaptopyrazole.

Method 2: Synthesis from Carbon Disulfide

This approach involves a one-pot, three-component reaction between an active methylene compound, a hydrazine derivative, and carbon disulfide. It is a versatile method for preparing 5-mercaptopyrazoles with a nitrile group at the 4-position.

Experimental Protocol:

  • Reaction Setup: An active methylene compound (e.g., malononitrile) (1 equivalent) and a hydrazine (1 equivalent) are dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Base Addition: A strong base, such as potassium hydroxide or sodium hydride, is added portion-wise to the cooled solution.

  • Carbon Disulfide Addition: Carbon disulfide (1.2 equivalents) is added dropwise to the reaction mixture at a low temperature (0-5 °C).

  • Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., concentrated HCl) to precipitate the crude product. The solid is filtered, washed with water, and purified by column chromatography or recrystallization.

Method 3 & 4: Microwave-Assisted vs. Conventional Heating

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions and often improve yields.[1][2] The synthesis of mercaptopyrazoles from β-dicarbonyl compounds and thiosemicarbazide can be significantly enhanced using microwave irradiation compared to conventional heating methods.[1]

Experimental Protocol (Microwave-Assisted):

  • Reaction Setup: A mixture of the β-dicarbonyl compound (1 equivalent), thiosemicarbazide (1.1 equivalents), and a catalytic amount of an acid (e.g., acetic acid) or base (e.g., piperidine) are placed in a sealed microwave reaction vessel with a suitable solvent (e.g., ethanol).

  • Microwave Irradiation: The vessel is subjected to microwave irradiation at a specific temperature (e.g., 100-120 °C) and power for a short duration (typically 5-15 minutes).

  • Work-up and Purification: After cooling, the product often precipitates out of the solution. The solid is collected by filtration and can be washed with a cold solvent. Further purification can be achieved by recrystallization.

Experimental Protocol (Conventional Heating):

  • Reaction Setup: The same reactants and solvent as the microwave-assisted method are placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux using a conventional heating source (e.g., oil bath) for several hours (typically 2-8 hours).

  • Work-up and Purification: The work-up and purification procedure is similar to the microwave-assisted method.

The primary advantages of the microwave-assisted approach are the drastic reduction in reaction time and often a notable increase in product yield.[1]

Workflow Comparison: Conventional vs. Microwave Synthesis

G cluster_conv Conventional Heating cluster_mw Microwave-Assisted Synthesis Start_Conv Reactants in Flask Heat_Conv Reflux (2-8 hours) Start_Conv->Heat_Conv Workup_Conv Work-up & Purification Heat_Conv->Workup_Conv Product_Conv Mercaptopyrazole (70-80% Yield) Workup_Conv->Product_Conv Start_MW Reactants in Vessel Heat_MW Microwave (5-15 mins) Start_MW->Heat_MW Workup_MW Work-up & Purification Heat_MW->Workup_MW Product_MW Mercaptopyrazole (85-95% Yield) Workup_MW->Product_MW

References

Safety Operating Guide

Safe Disposal of Methyl 2-cyano-3,3-di(methylthio)acrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed procedures for the safe disposal of Methyl 2-cyano-3,3-di(methylthio)acrylate, a compound that, like many acrylate and cyanoacrylate derivatives, presents several potential hazards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][7]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[8][9]

  • Lab Coat: A lab coat or other protective clothing should be worn.[6]

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[7][10]

Handling:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][11]

  • Avoid inhalation of vapors or mists.[10]

  • Prevent contact with skin and eyes.

  • Keep away from heat, sparks, and open flames, as related compounds are flammable.[3][4][10]

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[3]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[5] All cleaning materials should also be disposed of as hazardous waste.

  • Personal Decontamination: If there is any skin contact, wash the affected area immediately and thoroughly with soap and water.[10] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]

Disposal of Unused or Waste this compound

Chemical waste generators are responsible for ensuring that waste is disposed of in accordance with local, regional, and national regulations.[4][8]

  • Waste Classification: Based on the hazards of similar compounds, this compound should be treated as hazardous waste.

  • Containerization:

    • Collect waste this compound in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.[5]

    • Do not mix this waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[5]

    • Keep the container away from heat, ignition sources, and incompatible materials.[6]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it in the regular trash.[3]

Quantitative Data for Related Acrylate Compounds

The following table summarizes key quantitative data for Methyl Acrylate, a structurally related compound, to provide context for the potential hazards of this compound.

PropertyValueSource
Boiling Point80 °C (176 °F)[3]
Density0.956 g/cm³ at 25 °C (77 °F)[3]
Flash Point-3 °C (27 °F) - closed cupNot explicitly in snippets
Oral LD50 (Rat)7872 mg/kg[5]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal A Assess Hazards & Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated Container B->C D Securely Seal and Label Container C->D E Store in a Designated Waste Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Final Disposal at an Approved Facility F->G

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-cyano-3,3-di(methylthio)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Guide for Methyl 2-cyano-3,3-di(methylthio)acrylate

This compound is a research chemical with potential hazards. Based on available data for similar compounds, it is predicted to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation[1]. The acrylate group suggests a potential for skin sensitization and respiratory irritation[2][3][4]. The presence of methylthio groups may also contribute to toxicity[5][6][7]. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Minimum Requirement Specifications and Recommendations
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Goggles should be worn when there is a risk of splashing. A face shield may be necessary for larger quantities or during procedures with a high splash potential.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Ensure gloves are compatible with acrylates and organosulfur compounds. Change gloves immediately if contaminated. Wear a fully buttoned lab coat.
Respiratory Protection Use in a well-ventilated area.All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be required.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this chemical will minimize the risk of exposure and accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the chemical.

  • Handling:

    • Always handle this compound inside a chemical fume hood.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

    • Keep the container tightly closed when not in use.

    • Prevent the generation of aerosols or dust.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid contaminating your skin or clothing.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Excess Chemical:

    • Do NOT dispose of down the drain.

    • Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Dispose of through your institution's hazardous waste management program.

  • Contaminated Materials:

    • All contaminated items (e.g., gloves, absorbent materials, pipette tips) must be collected in a sealed bag or container.

    • Label the container as hazardous waste and dispose of it according to your institution's guidelines.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Check Eyewash/Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 Proceed to Handling handle2 Keep Container Sealed handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 Experiment Complete spill Spill? handle3->spill clean2 Segregate Waste clean1->clean2 clean3 Dispose of Hazardous Waste clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands clean4->clean5 spill->clean1 No spill_resp1 Evacuate Area (if large) spill->spill_resp1 Yes spill_resp2 Absorb with Inert Material spill_resp1->spill_resp2 spill_resp3 Collect for Disposal spill_resp2->spill_resp3 spill_resp3->clean1

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.